molecular formula C51H64N12O12S2 B7801832 Echinomycin

Echinomycin

Cat. No.: B7801832
M. Wt: 1101.3 g/mol
InChI Key: AUJXLBOHYWTPFV-VITLIGDRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Echinomycin is a cytotoxic polypeptide quinoxaline antibiotic isolated from Streptomyces echinatus that binds to DNA and inhibits RNA synthesis.
This compound is a polypeptide quinoxaline antineoplastic antibiotic isolated from the bacterium Streptomyces echinatus. this compound intercalates into DNA at two locations simultaneously in a sequence-specific fashion, thereby inhibiting DNA replication and RNA synthesis. (NCI04)
A cytotoxic polypeptide quinoxaline antibiotic isolated from Streptomyces echinatus that binds to DNA and inhibits RNA synthesis.

Properties

IUPAC Name

N-[(1R,4S,7R,11S,14R,17S,20R,24S)-2,4,12,15,17,25-hexamethyl-27-methylsulfanyl-3,6,10,13,16,19,23,26-octaoxo-11,24-di(propan-2-yl)-20-(quinoxaline-2-carbonylamino)-9,22-dioxa-28-thia-2,5,12,15,18,25-hexazabicyclo[12.12.3]nonacosan-7-yl]quinoxaline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C51H64N12O12S2/c1-25(2)38-49(72)74-22-36(59-42(65)34-21-53-30-17-13-15-19-32(30)57-34)44(67)55-28(6)46(69)63(10)40-48(71)62(9)39(26(3)4)50(73)75-23-35(58-41(64)33-20-52-29-16-12-14-18-31(29)56-33)43(66)54-27(5)45(68)60(7)37(47(70)61(38)8)24-77-51(40)76-11/h12-21,25-28,35-40,51H,22-24H2,1-11H3,(H,54,66)(H,55,67)(H,58,64)(H,59,65)/t27-,28-,35+,36+,37-,38-,39-,40+,51?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUJXLBOHYWTPFV-VITLIGDRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)N(C2CSC(C(C(=O)N(C(C(=O)OCC(C(=O)N1)NC(=O)C3=NC4=CC=CC=C4N=C3)C(C)C)C)N(C(=O)C(NC(=O)C(COC(=O)C(N(C2=O)C)C(C)C)NC(=O)C5=NC6=CC=CC=C6N=C5)C)C)SC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C(=O)N([C@H]2CSC([C@@H](C(=O)N([C@H](C(=O)OC[C@H](C(=O)N1)NC(=O)C3=NC4=CC=CC=C4N=C3)C(C)C)C)N(C(=O)[C@@H](NC(=O)[C@@H](COC(=O)[C@@H](N(C2=O)C)C(C)C)NC(=O)C5=NC6=CC=CC=C6N=C5)C)C)SC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C51H64N12O12S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1101.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Soluble in 5% Cremophor EL /5% ethanol /90% water at 0.4mg/mL. Very insoluble in water.
Record name ECHINOMYCIN
Source NCI Investigational Drugs
URL http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/526417%20(1992).txt
Description An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet

CAS No.

512-64-1
Record name Echinomycin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000512641
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Echinomycin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15582
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Echinomycin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ECHINOMYCIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TG824J6RQT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Echinomycin on DNA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Echinomycin, a quinoxaline antibiotic, is a potent antitumor agent that exerts its cytotoxic effects primarily through a unique interaction with DNA. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning the action of this compound, with a focus on its DNA binding properties, the resultant structural alterations to the DNA duplex, and its downstream cellular consequences. This document details the quantitative biophysical parameters of the this compound-DNA interaction, provides methodologies for key experimental techniques used to elucidate this mechanism, and presents visual representations of the involved pathways and processes.

Core Mechanism of Action: Bis-intercalation and DNA Structural Perturbation

This compound is a cyclic depsipeptide antibiotic that functions as a DNA bis-intercalator.[1][2] This mechanism involves the insertion of its two quinoxaline rings into the DNA double helix, primarily at 5'-CpG-3' dinucleotide steps.[1][3][4] The depsipeptide backbone of this compound settles into the minor groove of the DNA.[1] This binding event is highly sequence-specific, with a clear preference for CpG sequences.[3][5] The specificity is conferred by hydrogen bonds formed between the alanine residues of this compound and the guanine bases in the minor groove.[1]

The binding of this compound to DNA induces significant conformational changes in the DNA structure. One of the most notable effects is the unwinding of the DNA helix.[6] Furthermore, crystallographic studies have revealed that the base pairs flanking the intercalation site can adopt a Hoogsteen base pairing configuration, a departure from the canonical Watson-Crick base pairing.[7][8] This alteration, however, is dependent on the specific DNA sequence context.[9] Atomic force microscopy studies have shown that this compound binding leads to a decrease in the supercoiling of circular DNA, followed by relaxation and then an increase in supercoiling with increasing concentrations of the drug.[10]

These structural perturbations of DNA have profound biological consequences. By locking the DNA in an altered conformation, this compound can inhibit crucial cellular processes such as DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[1][11]

Quantitative Data Summary

The interaction of this compound with DNA and its subsequent cellular effects have been quantified in numerous studies. The following tables summarize key quantitative data.

Table 1: this compound-DNA Binding Parameters

ParameterDNA Sequence/TypeMethodValueReference
Dissociation Constant (Kd) Ecm16-DNA-echinomycinFluorescence Polarization11.8 nM[12]
Ecm16-DNAFluorescence Polarization60.2 nM[12]
Binding Constant (K) Calf Thymus DNAThermal Denaturation5.0 x 105 M-1 (at 20°C)[13]
Calf Thymus DNAThermal Denaturation1.7 x 106 M-1 (at 87.7°C)[13]
Binding Site Size pBR322 DNAFootprinting4 base pairs[5]
Linear DNAAtomic Force Microscopy6 base pairs[10]
Thermodynamic Parameters (at 20°C)
ΔG°DNACalorimetry/UV Denaturation-7.6 kcal mol-1[13]
ΔHDNACalorimetry/UV Denaturation+3.8 kcal mol-1[13]
ΔSDNACalorimetry/UV Denaturation+38.9 cal mol-1 K-1[13]

Table 2: Cytotoxicity of this compound (IC50 Values)

Cell LineAssayIC50 ValueReference
Cancer Stem CellsNot Specified29.4 pM[14]
U251-HRE (hypoxic induction)Luciferase Assay1.2 nM (EC50)[14]
HCT116 (MMR-deficient)Not Specified31.6 nM[6]
HCT116 + Ch3 (MMR-restored)Not Specified86.4 nM[6]

Downstream Cellular Effects: HIF-1α Inhibition and Apoptosis Induction

Beyond its direct interaction with DNA, this compound has been identified as a potent inhibitor of the hypoxia-inducible factor-1α (HIF-1α).[14][15] HIF-1α is a key transcription factor that plays a central role in cellular adaptation to low oxygen conditions, a common feature of the tumor microenvironment.[15] this compound does not inhibit the expression of HIF-1α but rather blocks its DNA-binding activity to the hypoxia-responsive element (HRE) in the promoter regions of its target genes.[15][16] This inhibition is thought to occur because the this compound-induced DNA conformation at or near the HRE is incompatible with HIF-1α binding.[17]

The cytotoxic effects of this compound are also mediated through the induction of apoptosis.[18] In human colon cancer cells (HT-29), this compound has been shown to trigger a signaling cascade involving the release of cytochrome c from the mitochondria, followed by the activation of the extracellular signal-regulated kinase (ERK) and subsequently caspase-3.[18][19]

Experimental Protocols

DNase I Footprinting Assay for this compound Binding Site Identification

This method is used to determine the specific DNA sequences to which this compound binds.

Materials:

  • 32P end-labeled DNA fragment of interest

  • This compound solution of varying concentrations

  • DNase I

  • DNase I reaction buffer (e.g., 40 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 5 mM CaCl₂)

  • Stop solution (e.g., 0.6 M Ammonium Acetate, 0.1 M EDTA, 20 µg/mL sonicated salmon sperm DNA)

  • Phenol:chloroform

  • Ethanol

  • Sequencing dye

  • Polyacrylamide gel for electrophoresis

Protocol:

  • Prepare reaction mixtures containing the end-labeled DNA probe and varying concentrations of this compound in a binding buffer. Include a control reaction with no this compound.

  • Incubate the reactions to allow for this compound-DNA binding (e.g., 30 minutes at room temperature).

  • Initiate the DNase I digestion by adding a freshly diluted solution of DNase I to each reaction. The concentration of DNase I should be optimized to achieve partial digestion of the DNA.

  • Allow the digestion to proceed for a specific time (e.g., 1-2 minutes) at room temperature.

  • Stop the reaction by adding the stop solution.

  • Extract the DNA using phenol:chloroform and precipitate with ethanol.

  • Resuspend the DNA pellets in sequencing dye.

  • Analyze the samples on a denaturing polyacrylamide gel alongside a sequencing ladder of the same DNA fragment.

  • The "footprint," a region of protection from DNase I cleavage, will appear as a gap in the ladder in the lanes containing this compound, indicating the drug's binding site.[3][20][21]

X-ray Crystallography of this compound-DNA Complexes

This technique provides atomic-level structural information about the interaction between this compound and DNA.

Materials:

  • Purified this compound

  • Synthetic DNA oligonucleotides containing the desired binding sequence

  • Crystallization buffer (composition to be determined through screening)

  • Cryoprotectant

Protocol:

  • Co-crystallize this compound with the DNA oligonucleotide using methods such as vapor diffusion (sitting-drop or hanging-drop). This involves mixing the this compound-DNA complex with a crystallization solution and allowing it to equilibrate against a reservoir of a higher precipitant concentration.

  • Harvest the resulting crystals and soak them in a cryoprotectant solution to prevent ice formation during data collection.

  • Mount the crystal and collect X-ray diffraction data at a synchrotron source.

  • Process the diffraction data to obtain a set of structure factors.

  • Solve the crystal structure using molecular replacement, using a known DNA structure as a starting model.

  • Refine the atomic model against the experimental data to obtain a high-resolution structure of the this compound-DNA complex.[7][8]

Chromatin Immunoprecipitation (ChIP) Assay for HIF-1α Binding

This assay determines if this compound inhibits the binding of HIF-1α to its target gene promoters in vivo.

Materials:

  • Cells treated with and without this compound under hypoxic conditions

  • Formaldehyde for cross-linking

  • Lysis buffer

  • Sonication equipment

  • Antibody specific for HIF-1α

  • Protein A/G beads

  • Wash buffers

  • Elution buffer

  • RNase A and Proteinase K

  • PCR reagents for qPCR

Protocol:

  • Cross-link proteins to DNA in cells with formaldehyde.

  • Lyse the cells and sonicate the chromatin to shear the DNA into smaller fragments.

  • Immunoprecipitate the HIF-1α-DNA complexes using an anti-HIF-1α antibody coupled to protein A/G beads.

  • Wash the beads to remove non-specifically bound chromatin.

  • Elute the HIF-1α-DNA complexes from the beads.

  • Reverse the cross-links and digest the protein with Proteinase K.

  • Purify the DNA.

  • Use quantitative PCR (qPCR) with primers specific for the HRE of a known HIF-1α target gene (e.g., VEGF) to quantify the amount of precipitated DNA.

  • A reduction in the amount of precipitated DNA in this compound-treated cells compared to untreated cells indicates inhibition of HIF-1α binding.[15][22]

Visualizations

This compound-DNA Bis-intercalation Workflow

echinomycin_dna_binding cluster_workflow This compound-DNA Bis-intercalation This compound This compound in Solution Binding Initial Association and Recognition of CpG This compound->Binding DNA Double-stranded DNA (with 5'-CpG-3' sites) DNA->Binding Intercalation Bis-intercalation of Quinoxaline Rings Binding->Intercalation Sequence Specificity Conformation DNA Conformational Change (Unwinding, Hoogsteen Pairs) Intercalation->Conformation Structural Perturbation Inhibition Inhibition of DNA Replication & Transcription Conformation->Inhibition Functional Consequence

Caption: Workflow of this compound's interaction with DNA.

HIF-1α Inhibition Pathway

hif1a_inhibition cluster_hif_pathway Mechanism of HIF-1α Inhibition by this compound This compound This compound DNA_HRE DNA with Hypoxia Responsive Element (HRE) This compound->DNA_HRE Binds to CpG near HRE Altered_DNA Altered DNA Conformation at HRE DNA_HRE->Altered_DNA HIF1a HIF-1α/β Dimer Binding_Blocked HIF-1α Binding Blocked HIF1a->Binding_Blocked Target_Gene Target Gene Transcription (e.g., VEGF) HIF1a->Target_Gene Normally Activates Altered_DNA->Binding_Blocked Steric Hindrance No_Transcription Transcription Repressed Binding_Blocked->No_Transcription

Caption: this compound inhibits HIF-1α by altering DNA structure.

This compound-Induced Apoptosis Signaling Pathway

apoptosis_pathway cluster_apoptosis This compound-Induced Apoptosis in HT-29 Cells This compound This compound DNA_Damage DNA Bis-intercalation & Damage This compound->DNA_Damage Mitochondria Mitochondria DNA_Damage->Mitochondria Stress Signal Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c ERK ERK Activation Cytochrome_c->ERK Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation ERK->Caspase3 Potentiates Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Apoptotic signaling cascade initiated by this compound.

References

An In-depth Technical Guide to the Chemical Structure of the Antibiotic Echinomycin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Echinomycin is a potent, naturally occurring cyclic depsipeptide antibiotic isolated from various Streptomyces species, such as Streptomyces echinatus.[1][2] It belongs to the quinoxaline family of antibiotics and exhibits significant antibacterial, antiviral, and, most notably, anticancer activities.[2][3] Its primary mechanism of action involves bis-intercalation into DNA, which inhibits DNA replication and RNA synthesis.[1][2] More recently, this compound has garnered substantial interest as a highly potent inhibitor of Hypoxia-Inducible Factor 1-alpha (HIF-1α), a key transcription factor in tumor progression and metastasis.[4][5] This technical guide provides a comprehensive overview of the chemical structure of this compound, its mechanism of action, quantitative biological data, and detailed experimental protocols relevant to its study.

Core Chemical Structure

This compound possesses a complex and unique architecture. It is a dimeric cyclic peptide, meaning its structure is formed by the dimerization of two identical peptide chains that are cyclized.[3] The defining features of its structure are:

  • Cyclic Depsipeptide Core: The backbone is an octapeptide ring that includes both amide and ester (depsi) bonds.

  • Quinoxaline Chromophores: Two planar quinoxaline-2-carboxylic acid moieties are attached to the peptide core. These aromatic groups are responsible for the molecule's ability to intercalate into DNA.[3][6]

  • Thioacetal Bridge: A distinctive feature is the thioacetal bridge that cross-links the peptide backbone, contributing to its rigid, saddle-like conformation.[2][3] This bridge is formed post-translationally from two cysteine residues.

The molecular formula of this compound is C₅₁H₆₄N₁₂O₁₂S₂.[4]

G Schematic Representation of this compound's Core Structure cluster_peptide Cyclic Depsipeptide Backbone cluster_chromophores DNA Intercalating Moieties cluster_bridge Key Structural Feature A L-Alanine Cys1 Cysteine A->Cys1 Peptide & Depsi Bonds Val D-Valine Cys1->Val Peptide & Depsi Bonds Thio Thioacetal Bridge Cys1->Thio Ser L-Serine Val->Ser Peptide & Depsi Bonds N_Me_Val N-methyl-L-valine Ser->N_Me_Val Peptide & Depsi Bonds Q1 Quinoxaline Chromophore 1 Ser->Q1 Q2 Quinoxaline Chromophore 2 Ser->Q2 N_Me_Cys N-methyl-cysteine N_Me_Val->N_Me_Cys Peptide & Depsi Bonds N_Me_Cys->A Peptide & Depsi Bonds N_Me_Cys->Thio

Caption: Schematic diagram of this compound's key structural components.

Quantitative Physicochemical and Biological Data

The biological activity and physical properties of this compound have been quantified across various studies. The following tables summarize key data points.

Table 1: Physicochemical Properties
PropertyValueReference
Molecular Formula C₅₁H₆₄N₁₂O₁₂S₂[4]
Molecular Weight 1101.26 g/mol
CAS Number 512-64-1[4]
Solubility Soluble in DMSO at 5 mg/mL[4]
Table 2: In Vitro Biological Activity
ParameterTarget/Cell LineValueReference
IC₅₀ HIF-1α DNA-Binding29.4 pM[7]
EC₅₀ Hypoxic Induction of Luciferase (U251-HRE cells)1.2 nM[7]
In Vitro Response Human Tumor Colony-Forming Units16-19% response rate at 0.001-0.1 µg/mL[8]

Mechanism of Action and Signaling Pathways

This compound's potent anticancer effects stem from two primary mechanisms: direct DNA bis-intercalation and inhibition of key signaling pathways crucial for cancer cell survival and proliferation.

Inhibition of HIF-1 DNA-Binding Activity

Hypoxia-Inducible Factor 1 (HIF-1) is a critical transcription factor for tumor adaptation to hypoxic environments.[4][5] It promotes angiogenesis, metabolic reprogramming, and metastasis.[4] this compound potently inhibits HIF-1 by binding to DNA and blocking the ability of the HIF-1α/HIF-1β heterodimer to bind to Hypoxia-Responsive Element (HRE) sequences in the promoters of its target genes, such as Vascular Endothelial Growth Factor (VEGF).[4][9] This inhibition is highly selective; this compound does not affect the DNA binding of other transcription factors like AP-1 or NF-κB at similar concentrations.[9]

G This compound's Inhibition of the HIF-1 Pathway Hypoxia Hypoxia HIF1a_s HIF-1α (Stabilization) Hypoxia->HIF1a_s Induces Dimer HIF-1α / HIF-1β Heterodimer HIF1a_s->Dimer HIF1b HIF-1β (Constitutive) HIF1b->Dimer HRE HRE in DNA Promoter (e.g., VEGF gene) Dimer->HRE Binds to Transcription Gene Transcription HRE->Transcription Activates Angiogenesis Angiogenesis, Metastasis Transcription->Angiogenesis Echino This compound Echino->HRE Blocks Binding

Caption: this compound blocks HIF-1 activity by preventing its binding to DNA.

Induction of Apoptosis via Cytochrome c-ERK-Caspase-3 Pathway

In human colon cancer cells (HT-29), this compound has been shown to induce apoptosis through a specific signaling cascade.[10] This process involves the release of cytochrome c from the mitochondria, which subsequently leads to the activation of Extracellular signal-Regulated Kinase (ERK) and, ultimately, the executioner caspase-3.[10] The activation of this pathway culminates in programmed cell death.

G This compound-Induced Apoptosis Pathway in HT-29 Cells Echino This compound Mito Mitochondria Echino->Mito Induces Stress CytC Cytochrome c (Release) Mito->CytC ERK ERK Activation CytC->ERK Casp9 Procaspase-9 Activation CytC->Casp9 Casp3 Procaspase-3 Activation ERK->Casp3 Casp9->Casp3 Contributes to Apoptosis Apoptosis Casp3->Apoptosis

Caption: Signaling cascade for this compound-induced apoptosis.[10]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the structure and function of this compound.

Protocol: X-ray Crystallography of this compound-DNA Complex

This protocol is based on methods used to determine the high-resolution structure of this compound bound to DNA duplexes.[11][12]

  • Oligonucleotide Preparation: Synthesize and purify complementary DNA oligonucleotides containing a known this compound binding site (e.g., 5'-CGTACG-3').

  • Annealing: Dissolve single-strand oligonucleotides in an annealing buffer (e.g., 10 mM sodium cacodylate, 100 mM NaCl, pH 7.0). Heat the solution to 95°C for 5 minutes and then cool slowly to room temperature over several hours to form the DNA duplex.

  • Complex Formation: Incubate the annealed DNA duplex with this compound (dissolved in DMSO) at a specific molar ratio (e.g., 1:1.2 DNA:drug) at 4°C for at least 24 hours to ensure complete binding.

  • Crystallization: Use the vapor diffusion sitting-drop method. Pipette 1 µL of the DNA-drug complex solution and mix it with 1 µL of a reservoir solution (e.g., containing MPD, spermine, and various salts). Equilibrate the drop against 500 µL of the reservoir solution.

  • Crystal Harvesting and Data Collection: Once crystals appear (typically days to weeks), harvest them using a cryo-loop and flash-cool in liquid nitrogen. Collect X-ray diffraction data at a synchrotron source.

  • Structure Determination: Process the diffraction data and solve the structure using molecular replacement or other phasing methods, followed by refinement to yield a high-resolution model of the complex.[11]

Protocol: HIF-1 DNA-Binding Inhibition Assay (ELISA-based)

This protocol is adapted from a high-throughput screen used to identify inhibitors of HIF-1.[9]

  • Plate Coating: Coat a 96-well high-binding plate with a double-stranded oligonucleotide containing a canonical Hypoxia-Responsive Element (HRE). Incubate overnight at 4°C.

  • Blocking: Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween-20) and block with a blocking buffer (e.g., 5% non-fat milk in PBS) for 2 hours at room temperature.

  • Binding Reaction: In a separate tube, pre-incubate recombinant HIF-1α and HIF-1β proteins with varying concentrations of this compound (or control compound) in a binding buffer for 30 minutes at room temperature.

  • Incubation: Add the protein-drug mixture to the washed and blocked HRE-coated plate. Incubate for 1 hour at room temperature to allow HIF-1 to bind to the HRE.

  • Primary Antibody: Wash the plate and add a primary antibody against HIF-1α. Incubate for 1 hour.

  • Secondary Antibody: Wash the plate and add a horseradish peroxidase (HRP)-conjugated secondary antibody. Incubate for 1 hour.

  • Detection: Wash the plate and add a TMB substrate. Stop the reaction with sulfuric acid and read the absorbance at 450 nm. A lower signal indicates inhibition of HIF-1 DNA binding.

Protocol: Chromatin Immunoprecipitation (ChIP) for HIF-1 Target Genes

This workflow verifies that this compound inhibits HIF-1 binding to an endogenous gene promoter within cells.[9]

G Workflow for Chromatin Immunoprecipitation (ChIP) Assay A 1. Cell Culture & Treatment (e.g., U251 cells under hypoxia +/- this compound) B 2. Cross-linking (Formaldehyde to cross-link proteins to DNA) A->B C 3. Cell Lysis & Sonication (Shear chromatin into small fragments) B->C D 4. Immunoprecipitation (Incubate with anti-HIF-1α antibody) C->D E 5. Isolate Complex (Use Protein A/G beads to pull down Ab-Protein-DNA complex) D->E F 6. Reverse Cross-links (Heat to release DNA from proteins) E->F G 7. DNA Purification (Isolate the immunoprecipitated DNA) F->G H 8. qPCR Analysis (Quantify target DNA, e.g., VEGF promoter) G->H

Caption: Step-by-step workflow for the ChIP experimental protocol.

References

Physical and chemical properties of Echinomycin

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Physical and Chemical Properties of Echinomycin

Introduction

This compound, also known as Quinomycin A, is a potent polypeptide quinoxaline antibiotic produced by various species of Streptomyces, including Streptomyces echinatus.[1][2] It belongs to the quinoxaline family of antibiotics and is notable for its significant antitumor, antimicrobial, and antiviral activities.[1][2] The unique chemical structure of this compound, featuring a cyclic depsipeptide core with two quinoxaline chromophores, allows it to act as a DNA bis-intercalator.[2][3] This mechanism of action, where it binds to specific DNA sequences, underpins its biological effects, primarily the inhibition of DNA replication and RNA synthesis.[4][5]

This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, details its mechanism of action, and outlines key experimental protocols for its study. The information is intended for researchers, scientists, and professionals in the field of drug development.

Physical and Chemical Properties

This compound is a crystalline solid with limited solubility in aqueous solutions but good solubility in several organic solvents.[4][6] Its stability is dependent on storage conditions, with recommendations for refrigeration for both bulk powder and stock solutions.[1][4][7]

PropertyValueReference(s)
Molecular Formula C₅₁H₆₄N₁₂O₁₂S₂[1][4]
Molecular Weight 1101.3 g/mol [4][8]
CAS Number 512-64-1[1][4]
Appearance Slightly hygroscopic crystals; White to beige solid[6][7]
Melting Point 217-218 °C[6][7]
Optical Rotation [α]²⁰D = -310° (c = 0.86 in chloroform)[6]
Solubility Soluble: Chloroform (10 mg/mL), DMSO (up to 5 mg/mL), Methanol (1 mg/mL), Dioxane.[1][6][8] Insoluble: Water, Petroleum Ether, Hexane.[4][6] Slightly Soluble: 0.4 mg/mL in 5% Cremophor EL / 5% ethanol / 90% water.[4]
Stability Bulk powder should be stored at ≤5 °C.[4] Stock solutions in DMSO can be stored at -20°C for up to 3 months.[7] Stable for at least one year as supplied.[7]
UV Absorption Maximum In Methanol: 243 nm, 320 nm[6]

Mechanism of Action and Signaling Pathways

This compound's primary mechanism of action is its ability to intercalate into double-stranded DNA.[4] It binds preferentially to sites containing the 5'-CG-3' base-pair sequence, effectively acting as a "molecular staple" that crosslinks the DNA strands.[1][9] This interaction inhibits crucial cellular processes like DNA replication and RNA synthesis, leading to its cytotoxic effects.[4]

Inhibition of Hypoxia-Inducible Factor 1 (HIF-1)

A key consequence of this compound's DNA binding is the potent inhibition of Hypoxia-Inducible Factor 1 (HIF-1).[10] HIF-1 is a critical transcription factor in cellular responses to hypoxia, controlling genes involved in angiogenesis, metabolism, and cell survival, which are vital for tumor progression.[10][11] this compound does not affect HIF-1α protein levels but blocks its ability to bind to the Hypoxia-Responsive Element (HRE) sequences within the promoters of its target genes, such as Vascular Endothelial Growth Factor (VEGF).[8][11] This selective inhibition disrupts the hypoxic response in cancer cells.

HIF1_Inhibition_Pathway cluster_nucleus Cell Nucleus This compound This compound DNA DNA (with 5'-CG-3' sites) This compound->DNA Binds/Intercalates HRE Hypoxia-Responsive Element (HRE) (e.g., in VEGF promoter) Transcription Gene Transcription (e.g., VEGF) HRE->Transcription Activates HIF1 HIF-1 Complex (HIF-1α / HIF-1β) HIF1->HRE Binds to HIF1->Block Binding Blocked Hypoxia Hypoxia Hypoxia->HIF1 Stabilizes HIF-1α

Caption: this compound inhibits HIF-1 by intercalating into DNA, blocking HIF-1 binding to the HRE.

Induction of Apoptosis

This compound is a potent inducer of apoptosis in various cancer cell lines.[12] Studies in human colon cancer cells (HT-29) have revealed that its apoptotic mechanism involves the mitochondrial pathway. The process is characterized by the release of cytochrome c from the mitochondria into the cytosol, which subsequently triggers the activation of caspase-9 and the executioner caspase-3.[12] Furthermore, the activation of the Extracellular signal-Regulated Kinase (ERK), part of the Mitogen-Activated Protein Kinase (MAPK) pathway, has been shown to be a crucial step between cytochrome c release and caspase-3 activation.[12]

Apoptosis_Pathway This compound This compound Mitochondrion Mitochondrion This compound->Mitochondrion CytochromeC Cytochrome c (Release) Mitochondrion->CytochromeC ERK ERK (Activation) CytochromeC->ERK Caspase3 Procaspase-3 -> Caspase-3 (Activation) ERK->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Apoptotic signaling cascade induced by this compound in cancer cells.

Experimental Protocols

This section details methodologies for key experiments used to characterize the activity of this compound.

Analytical Chromatography

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity and concentration of this compound.

  • Objective: To determine the purity of an this compound sample.

  • Methodology:

    • Column: A reversed-phase C8 or C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically used.[13]

    • Mobile Phase: An isocratic or gradient elution using a mixture of an organic solvent (e.g., methanol or acetonitrile) and water. The exact ratio may require optimization. For example, a starting point could be Methanol:Water (70:30 v/v).[13][14]

    • Flow Rate: 1.0 mL/min.[15]

    • Detection: UV detector set to one of this compound's absorbance maxima, typically 243 nm or 320 nm.[6][8]

    • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent like methanol or DMSO. Dilute to a working concentration (e.g., 0.1 mg/mL) with the mobile phase.[13]

    • Injection Volume: 20 µL.[13]

    • Analysis: The retention time of the major peak is compared to a certified reference standard. Purity is calculated based on the area of the this compound peak relative to the total area of all peaks in the chromatogram.

HIF-1 DNA-Binding Assay (Electrophoretic Mobility Shift Assay - EMSA)

EMSA is used to demonstrate that this compound directly inhibits the binding of the HIF-1 protein complex to its DNA target sequence.[11][16]

  • Objective: To visualize the inhibition of HIF-1 binding to a Hypoxia-Responsive Element (HRE) oligonucleotide by this compound.

  • Methodology:

    • Reagents: Recombinant HIF-1α and HIF-1β proteins, a double-stranded DNA oligonucleotide probe containing the HRE sequence and labeled with a radioactive (e.g., ³²P) or fluorescent tag, unlabeled ("cold") competitor HRE probe, and non-specific competitor DNA (e.g., poly(dI-dC)).

    • Binding Reaction: In a microcentrifuge tube, combine a binding buffer, the labeled HRE probe, recombinant HIF-1α/β proteins, and non-specific competitor DNA. For the inhibition sample, pre-incubate the proteins and DNA with the desired concentration of this compound before adding the labeled probe.

    • Controls: Include a lane with only the labeled probe (no protein), a lane with probe and proteins (positive control showing a shifted band), and a lane with probe, proteins, and excess cold competitor probe (to demonstrate binding specificity).

    • Electrophoresis: Load the reaction mixtures onto a non-denaturing polyacrylamide gel and run the electrophoresis at 4°C to separate protein-DNA complexes from free probe.

    • Detection: Dry the gel and expose it to X-ray film (for ³²P) or image it using a suitable fluorescence scanner.

    • Analysis: The positive control lane should show a band that has migrated slower (is "shifted") than the free probe. The presence of this compound should cause a dose-dependent decrease in the intensity of this shifted band, demonstrating inhibition of binding.[11]

EMSA_Workflow cluster_prep Preparation cluster_reaction Binding Reaction cluster_analysis Analysis P1 Prepare Labeled HRE Probe R1 Combine Proteins, Probe, Buffer & this compound P1->R1 P2 Prepare HIF-1α/β Proteins P2->R1 P3 Prepare this compound Dilutions P3->R1 R2 Incubate R1->R2 A1 Run Non-denaturing PAGE R2->A1 A2 Detect Probe Signal (Autoradiography/Imaging) A1->A2 A3 Analyze Band Shifts A2->A3

Caption: Experimental workflow for an Electrophoretic Mobility Shift Assay (EMSA).

Cell Viability / Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess the cytotoxic effect of this compound on cancer cell lines by measuring metabolic activity.[17]

  • Objective: To determine the IC₅₀ (half-maximal inhibitory concentration) of this compound for a specific cell line.

  • Methodology:

    • Cell Seeding: Seed cells (e.g., HT-29, U251) in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Drug Treatment: Prepare serial dilutions of this compound in the cell culture medium. Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include untreated cells as a control.

    • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) under standard cell culture conditions (37°C, 5% CO₂).

    • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

    • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

    • Measurement: Read the absorbance of each well using a microplate reader at a wavelength of ~570 nm.

    • Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the logarithm of the this compound concentration and use a non-linear regression to determine the IC₅₀ value.[18]

Conclusion

This compound is a complex natural product with well-defined physical and chemical properties. Its potent biological activity stems from its unique ability to bis-intercalate into DNA, leading to the inhibition of critical cellular processes and the induction of apoptosis. A particularly significant mechanism is its ability to block the DNA-binding activity of the HIF-1 transcription factor, making it a valuable tool for cancer research and a lead compound for the development of novel anticancer therapeutics. The experimental protocols described herein provide a foundation for the continued investigation and characterization of this and similar compounds.

References

An In-depth Technical Guide to the Inhibition of HIF-1 DNA Binding by Echinomycin

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Topic: This guide provides a detailed examination of the molecular mechanisms through which Echinomycin, a quinoxaline antibiotic, inhibits the DNA-binding activity of Hypoxia-Inducible Factor-1 (HIF-1). It includes a summary of quantitative data, detailed experimental protocols, and visualizations of the key pathways and processes.

Introduction: The HIF-1 Transcription Factor

Hypoxia-Inducible Factor-1 (HIF-1) is a master transcriptional regulator crucial for the cellular response to low oxygen levels (hypoxia).[1] It is a heterodimeric protein composed of an oxygen-labile alpha subunit (HIF-1α) and a constitutively expressed beta subunit (HIF-1β).[2] Under normoxic conditions, HIF-1α is rapidly degraded. However, under hypoxic conditions, HIF-1α stabilizes, translocates to the nucleus, and dimerizes with HIF-1β. This active HIF-1 complex then binds to specific DNA sequences known as Hypoxia-Response Elements (HREs) in the promoter regions of target genes.[2]

HIF-1 activation upregulates genes involved in critical aspects of cancer progression, including angiogenesis, glycolysis, cell survival, invasion, and metastasis.[3][4] Its overexpression is a common feature in human cancers and is often associated with a poor prognosis, making HIF-1 an attractive target for cancer therapy.[4][5]

HIF-1_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HIF1a_normoxia HIF-1α Degradation Proteasomal Degradation HIF1a_normoxia->Degradation Normoxia (O2 present) HIF1a_hypoxia HIF-1α Dimer HIF-1α / HIF-1β Dimer HIF1a_hypoxia->Dimer Hypoxia (O2 absent) Stabilization HIF1b HIF-1β HIF1b->Dimer Dimer_nuc HIF-1α / HIF-1β Dimer Dimer->Dimer_nuc Translocation HRE HRE (5'-RCGTG-3') Dimer_nuc->HRE Binds to DNA TargetGenes Target Gene Transcription (e.g., VEGF) HRE->TargetGenes Activates

Caption: The HIF-1 signaling pathway under normoxic vs. hypoxic conditions.

The Core Mechanism: this compound as a DNA-Binding Inhibitor

This compound is a potent, cell-permeable small molecule that functions as an inhibitor of HIF-1.[6] Its mechanism of action is not directed at the HIF-1 protein itself but rather at the DNA target site. This compound is a DNA bis-intercalator, a class of molecules that insert themselves between the base pairs of the DNA double helix.[7]

The key steps in its inhibition of HIF-1 are:

  • Sequence-Specific DNA Intercalation: this compound is characterized by two quinoxaline chromophores that it inserts, or intercalates, into the minor groove of the DNA helix.[8][9] This binding is not random; this compound shows a strong preference for specific four-to-six base-pair sequences.[10][11] Strong binding sites invariably contain the central dinucleotide sequence 5'-CG-3'.[10] High-affinity recognition sequences frequently include 5'-ACGT-3' and 5'-TCGT-3'.[8][10]

  • Occupation of the HRE: The consensus DNA binding site for HIF-1, the HRE, contains the core sequence 5'-RCGTG-3' (where R is a purine).[2] This sequence includes the 5'-CG-3' motif that is a high-affinity binding site for this compound. By bis-intercalating into this specific sequence within the HRE, this compound physically occupies the recognition site.

  • Steric Hindrance and Conformational Change: The presence of the bulky this compound molecule within the HRE creates a steric block. This physical obstruction, along with potential conformational changes induced in the DNA helix upon binding, prevents the HIF-1α/HIF-1β heterodimer from accessing and binding to its target sequence.[2][11][12]

Crucially, studies have shown that this compound inhibits the DNA binding of both recombinant and endogenous HIF-1 proteins without altering the cellular protein levels of HIF-1α.[2][4] This confirms that its activity is due to interaction with DNA and not interference with HIF-1 protein synthesis, stabilization, or dimerization.[2]

Caption: this compound blocks HIF-1 by intercalating into the HRE, preventing HIF-1 binding.

Quantitative Data Summary

The interaction of this compound with DNA and its effect on HIF-1 activity have been quantified through various biophysical and cell-based assays.

Table 1: Potency and Efficacy of this compound

Parameter Value Cell Line / System Citation
IC₅₀ (vs. Cancer Stem Cells) 29.4 pM Hematological Malignancies [6]

| EC₅₀ (HRE-luciferase inhibition) | 1.2 nM | U251-HRE cells |[6] |

Table 2: Thermodynamic Profile of this compound-DNA Binding

Parameter Value (at 20°C) Method Citation
Gibbs Free Energy (ΔG°) -7.6 kcal mol⁻¹ Calorimetry & UV Denaturation [13][14]
Enthalpy (ΔH) +3.8 kcal mol⁻¹ Calorimetry & UV Denaturation [13][14]
Entropy (ΔS) +38.9 cal mol⁻¹ K⁻¹ Calorimetry & UV Denaturation [13][14]

| Binding Site Size (n) | 4-6 base pairs | DNA Footprinting |[10][11] |

The positive enthalpy (ΔH) and large positive entropy (ΔS) indicate that the binding of this compound to DNA is an entropically driven process, characteristic of reactions stabilized by hydrophobic interactions.[13]

Key Experimental Protocols

The mechanism of this compound has been elucidated through several key experimental techniques that directly measure protein-DNA binding and transcriptional activity.

Electrophoretic Mobility Shift Assay (EMSA)

Purpose: To demonstrate in vitro that this compound directly inhibits the binding of HIF-1 protein to a specific HRE DNA sequence.

Methodology:

  • Probe Preparation: A double-stranded DNA oligonucleotide containing a canonical HRE sequence (e.g., from the vascular endothelial growth factor (VEGF) promoter) is synthesized. One strand is labeled, typically with biotin or a radioactive isotope like ³²P.[2]

  • Protein Source: Recombinant truncated HIF-1α and HIF-1β proteins, containing the essential basic-helix-loop-helix (bHLH) and PAS domains required for dimerization and DNA binding, are expressed and purified.[1][15] Alternatively, nuclear extracts from hypoxic cells can be used as a source of endogenous full-length HIF-1.[2]

  • Binding Reaction: The labeled HRE probe is incubated with the HIF-1α/β proteins in a suitable binding buffer. This allows the formation of a HIF-1/HRE complex.

  • Inhibition: For test samples, increasing concentrations of this compound are added to the binding reaction.[2]

  • Controls:

    • Negative Control: Labeled probe only (no protein).

    • Positive Control: Labeled probe with HIF-1 proteins (shows a "shifted" band).

    • Specificity Control: A 100-fold molar excess of unlabeled ("cold") HRE probe is added to outcompete the labeled probe, leading to the disappearance of the shifted band. An unlabeled mutant HRE probe should not compete.[2]

  • Electrophoresis: The reaction mixtures are resolved on a non-denaturing polyacrylamide gel. The smaller, unbound DNA probe migrates quickly to the bottom of the gel, while the larger protein-DNA complex migrates much slower, resulting in a band that is "shifted" upwards.[16][17]

  • Detection: The gel is transferred to a membrane (for biotin) or exposed to film (for ³²P) to visualize the bands. The addition of this compound results in a dose-dependent decrease or complete abrogation of the shifted band, demonstrating its ability to prevent HIF-1/HRE complex formation.[2]

Chromatin Immunoprecipitation (ChIP) Assay

Purpose: To verify that this compound inhibits the binding of HIF-1 to the promoter of an endogenous target gene (e.g., VEGF) within intact cells.[1]

Methodology:

  • Cell Treatment: Cultured cells (e.g., U251 glioblastoma) are exposed to hypoxic conditions to induce HIF-1α accumulation. Treatment groups will include a vehicle control and this compound-treated cells (e.g., 0.5 µmol/L for 6 hours).[15]

  • Cross-linking: Proteins are cross-linked to DNA using formaldehyde, which forms reversible covalent bonds. This "freezes" the protein-DNA interactions within the cell.[18]

  • Cell Lysis and Chromatin Shearing: Cells are lysed, and the nuclei are isolated. The chromatin is then sheared into smaller fragments (typically 200-1000 bp) using sonication.[18]

  • Immunoprecipitation (IP): The sheared chromatin is incubated with an antibody specific to HIF-1α. A non-specific antibody (e.g., IgG) is used as a negative control. The antibody-protein-DNA complexes are then captured using protein A/G-coated magnetic beads.[2][19]

  • Washing and Elution: The beads are washed to remove non-specifically bound chromatin. The captured complexes are then eluted from the beads.

  • Reverse Cross-linking: The formaldehyde cross-links are reversed by heating, and the proteins are digested with proteinase K.

  • DNA Purification: The DNA associated with the immunoprecipitated HIF-1 is purified. A small fraction of the sheared chromatin is also purified before the IP step to serve as the "input" control, representing the total amount of a given DNA sequence present.[18]

  • Quantitative PCR (qPCR): The purified DNA is analyzed by qPCR using primers that flank the HRE region within the VEGF promoter. The amount of HRE-containing DNA in the HIF-1α IP sample is quantified and normalized to the input sample.[2] A significant reduction in the amount of amplified VEGF promoter DNA in this compound-treated cells compared to untreated cells indicates that this compound blocked HIF-1 from binding to the promoter in the cellular context.[1][15]

ChIP_Workflow start Treat cells with Hypoxia +/– this compound crosslink 1. Cross-link proteins to DNA (Formaldehyde) start->crosslink lyse 2. Cell Lysis & Chromatin Shearing (Sonication) crosslink->lyse ip 3. Immunoprecipitation (Anti-HIF-1α Antibody) lyse->ip input input lyse->input wash 4. Wash & Elute Complexes ip->wash reverse 5. Reverse Cross-links & Digest Protein wash->reverse purify 6. Purify DNA reverse->purify qpcr 7. Analyze by qPCR (Primers for HRE in VEGF promoter) purify->qpcr input->qpcr Normalize IP to Input

Caption: A simplified workflow for the Chromatin Immunoprecipitation (ChIP) assay.

HRE-Luciferase Reporter Assay

Purpose: To measure the functional consequence of HIF-1 DNA binding inhibition by quantifying the transcriptional activity of HIF-1.

Methodology:

  • Reporter Construct: A plasmid vector is engineered where the expression of a reporter gene, typically firefly luciferase, is driven by a promoter containing multiple copies of the HRE.[20]

  • Transfection: Cultured cells are co-transfected with the HRE-luciferase reporter plasmid and a second plasmid that constitutively expresses a different reporter (e.g., Renilla luciferase) to normalize for transfection efficiency.[21]

  • Treatment: The transfected cells are exposed to hypoxic conditions to activate HIF-1. Different concentrations of this compound are added to the media to assess its inhibitory effect.[6][21]

  • Cell Lysis and Luciferase Measurement: After incubation, the cells are lysed, and the activity of both firefly and Renilla luciferase is measured using a luminometer.[22]

  • Data Analysis: The firefly luciferase activity (representing HIF-1 activity) is normalized to the Renilla luciferase activity. The results show that this compound potently inhibits the hypoxia-induced expression of the luciferase reporter gene in a dose-dependent manner, confirming its role as a functional HIF-1 inhibitor.[6]

Conclusion

This compound represents a well-characterized inhibitor of the HIF-1 pathway. Its mechanism is a compelling example of targeting a transcription factor not by interacting with the protein itself, but by occupying its specific DNA binding site. Through a process of sequence-selective bis-intercalation into the Hypoxia-Response Element, this compound physically blocks the binding of the active HIF-1 heterodimer. This mode of action has been rigorously validated through a combination of in vitro binding assays like EMSA and in-cell analyses such as ChIP and reporter gene assays. The quantitative data underscores its high potency, making it a valuable tool for researchers studying hypoxia and a foundational molecule for the development of DNA-binding agents in oncology.

References

Echinomycin's Impact on RNA Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Echinomycin, a quinoxaline antibiotic, is a potent inhibitor of RNA synthesis. Its primary mechanism of action involves the bis-intercalation into DNA, preferentially binding to CpG-rich sequences. This binding distorts the DNA helix, thereby obstructing the process of transcription by RNA polymerases. This technical guide provides an in-depth analysis of this compound's effect on RNA synthesis, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the associated molecular pathways.

Core Mechanism of Action: Inhibition of Transcription

This compound's inhibitory effect on RNA synthesis stems from its high-affinity, sequence-specific binding to double-stranded DNA.[1][2][3] It acts as a "molecular staple," inserting its two quinoxaline rings into the DNA minor groove at sites containing the 5'-CG-3' dinucleotide sequence.[1] This bis-intercalation unwinds the DNA helix and alters its conformation, creating a physical barrier that impedes the progression of RNA polymerase along the DNA template.[4] This direct obstruction of enzyme movement is the fundamental basis for its potent transcriptional inhibitory activity.

While this compound is a general inhibitor of transcription, studies on similar DNA intercalators like actinomycin D suggest that it may exhibit a preferential inhibition of ribosomal RNA (rRNA) synthesis over messenger RNA (mRNA) synthesis.[5][6][7] This is attributed to the high transcriptional activity and density of RNA polymerase I on ribosomal DNA (rDNA) genes, making them more susceptible to steric hindrance by DNA-binding agents.[5]

Quantitative Data on Transcriptional Inhibition

The following table summarizes the inhibitory concentrations of this compound on various cellular processes related to transcription.

Parameter Cell Line/System Value Reference
IC50 for Cancer Stem Cells Hematological Malignancies29.4 pM[8]
EC50 for HIF-1-dependent Luciferase Expression U251-HRE cells (hypoxic)1.2 nM[8]
Concentration for near-complete inhibition of DNA replication Xenopus sperm DNA in egg extracts~5 µM[9]

Key Signaling Pathway Affected: Hypoxia-Inducible Factor-1 (HIF-1)

This compound is a well-documented inhibitor of the Hypoxia-Inducible Factor-1 (HIF-1) signaling pathway.[10][11][12][13] HIF-1 is a critical transcription factor that regulates the expression of genes involved in cellular responses to hypoxia, such as angiogenesis, glycolysis, and cell survival.[10][13] By binding to Hypoxia-Responsive Elements (HREs) in the promoter regions of its target genes, HIF-1α, the oxygen-regulated subunit of HIF-1, orchestrates a transcriptional program that is crucial for tumor progression and metastasis.[1]

This compound inhibits HIF-1 activity by binding to the HRE sequences within the DNA, thereby preventing the binding of the HIF-1α/β heterodimer to its target promoters.[13] This leads to the downregulation of HIF-1 target genes, such as Vascular Endothelial Growth Factor (VEGF).[8][13] Interestingly, this compound has a dual effect on HIF-1 activity; under hypoxic conditions, it strongly inhibits HIF-1, while under normoxic conditions, it can paradoxically increase HIF-1α protein levels and activity.[14]

Below is a diagram illustrating the inhibitory effect of this compound on the HIF-1 signaling pathway.

Echinomycin_HIF1_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm DNA DNA (HRE) Target_Genes Target Gene Transcription (e.g., VEGF) DNA->Target_Genes Promotes HIF1a HIF-1α HIF1_complex HIF-1 Complex HIF1a->HIF1_complex Dimerization HIF1b HIF-1β HIF1b->HIF1_complex HIF1_complex->DNA Binds to RNA_Polymerase RNA Polymerase RNA_Polymerase->Target_Genes Transcribes Hypoxia Hypoxia HIF1a_cyto HIF-1α Hypoxia->HIF1a_cyto Stabilizes HIF1a_cyto->HIF1a Translocation This compound This compound This compound->DNA Intercalates and blocks binding

Caption: this compound inhibits HIF-1 signaling by binding to DNA.

Experimental Protocols

In Vitro Transcription Assay to Measure this compound Inhibition

This protocol is adapted from established methods for studying transcription inhibitors.[3][15]

Objective: To quantify the inhibitory effect of this compound on RNA synthesis from a specific DNA template.

Materials:

  • Purified RNA polymerase

  • Linear DNA template containing a strong promoter (e.g., from a PCR product)

  • Ribonucleoside triphosphates (rNTPs: ATP, GTP, CTP, UTP)

  • α-32P-UTP (for radiolabeling)

  • This compound stock solution (in DMSO)

  • Transcription buffer (e.g., 40 mM Tris-HCl pH 7.9, 6 mM MgCl2, 2 mM spermidine, 10 mM NaCl, 10 mM DTT)

  • RNA loading buffer (e.g., 95% formamide, 20 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol)

  • Denaturing polyacrylamide gel (6-8%)

  • Phosphorimager system

Procedure:

  • Reaction Setup: In separate microcentrifuge tubes, prepare transcription reactions containing the transcription buffer, DNA template, and varying concentrations of this compound (and a DMSO control).

  • Pre-incubation: Incubate the reactions at 37°C for 10 minutes to allow this compound to bind to the DNA template.

  • Initiation: Add RNA polymerase to each tube and incubate at 37°C for 5 minutes to allow the formation of the open promoter complex.

  • Elongation: Start the transcription reaction by adding the rNTP mix containing α-32P-UTP. Incubate at 37°C for a defined period (e.g., 30 minutes).

  • Termination: Stop the reactions by adding an equal volume of RNA loading buffer.

  • Gel Electrophoresis: Denature the samples by heating at 95°C for 5 minutes and then load them onto a denaturing polyacrylamide gel.

  • Visualization and Quantification: After electrophoresis, expose the gel to a phosphor screen and visualize the radiolabeled RNA transcripts using a phosphorimager. Quantify the band intensities to determine the extent of inhibition at each this compound concentration.

Below is a workflow diagram for this experimental protocol.

InVitro_Transcription_Workflow start Start reaction_setup 1. Set up transcription reactions (Buffer, DNA, this compound) start->reaction_setup pre_incubation 2. Pre-incubate at 37°C (10 min) (this compound-DNA binding) reaction_setup->pre_incubation initiation 3. Add RNA Polymerase Incubate at 37°C (5 min) (Open complex formation) pre_incubation->initiation elongation 4. Add rNTPs (with α-32P-UTP) Incubate at 37°C (30 min) (RNA synthesis) initiation->elongation termination 5. Stop reaction (Add RNA loading buffer) elongation->termination electrophoresis 6. Denaturing PAGE termination->electrophoresis visualization 7. Phosphorimaging and Quantification electrophoresis->visualization end End visualization->end

Caption: Workflow for in vitro transcription assay with this compound.
DNase I Footprinting Assay to Identify this compound Binding Sites

This protocol is based on established DNase I footprinting techniques.[2][4][16][17][18]

Objective: To determine the specific DNA sequences where this compound binds.

Materials:

  • DNA fragment of interest, uniquely end-labeled with 32P

  • This compound stock solution (in DMSO)

  • DNase I (RNase-free)

  • DNase I digestion buffer (e.g., 40 mM Tris-HCl pH 7.9, 10 mM MgCl2, 5 mM CaCl2)

  • Stop solution (e.g., 20 mM EDTA, 1% SDS, 200 mM NaCl, 100 µg/ml yeast tRNA)

  • Phenol:chloroform:isoamyl alcohol (25:24:1)

  • Ethanol

  • Formamide loading buffer

  • Sequencing gel apparatus

Procedure:

  • Binding Reaction: Mix the 32P-end-labeled DNA with increasing concentrations of this compound (and a no-drug control) in the DNase I digestion buffer. Incubate at room temperature for 30 minutes to allow binding to reach equilibrium.

  • DNase I Digestion: Add a pre-determined, limiting amount of DNase I to each reaction and incubate for a short, defined time (e.g., 1-2 minutes) at room temperature to achieve partial digestion. The amount of DNase I should be titrated beforehand to yield an even ladder of DNA fragments in the absence of the binding molecule.

  • Reaction Quenching: Stop the digestion by adding the stop solution.

  • DNA Purification: Extract the DNA fragments with phenol:chloroform:isoamyl alcohol and precipitate with ethanol.

  • Gel Electrophoresis: Resuspend the DNA pellets in formamide loading buffer, denature by heating, and separate the fragments on a high-resolution denaturing polyacrylamide (sequencing) gel.

  • Autoradiography: Expose the gel to X-ray film or a phosphor screen to visualize the DNA fragments.

  • Analysis: The regions where this compound has bound will be protected from DNase I cleavage, resulting in a "footprint" – a gap in the ladder of DNA fragments compared to the control lane. The precise location of the binding site can be determined by running a sequencing ladder of the same DNA fragment alongside the footprinting reactions.

Below is a diagram illustrating the logical relationship of the DNase I footprinting experiment.

DNaseI_Footprinting_Logic cluster_experiment Experimental Steps cluster_results Results and Interpretation DNA_label 32P-labeled DNA Echinomycin_add Add this compound DNA_label->Echinomycin_add DNaseI_add Add DNase I Echinomycin_add->DNaseI_add Gel_electrophoresis Denaturing PAGE DNaseI_add->Gel_electrophoresis Control_lane Control Lane: Even ladder of fragments Gel_electrophoresis->Control_lane Echinomycin_lane This compound Lane: 'Footprint' (gap in ladder) Gel_electrophoresis->Echinomycin_lane Conclusion Conclusion: This compound binds to the DNA sequence corresponding to the footprint Echinomycin_lane->Conclusion

References

An In-depth Technical Guide to the Echinomycin-Producing Organism Streptomyces echinatus

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Echinomycin, a quinoxaline antibiotic, is a potent antitumor agent produced by the Gram-positive soil bacterium Streptomyces echinatus.[1] This bicyclic octadepsipeptide exhibits its bioactivity through the bis-intercalation of its two quinoxaline chromophores into DNA.[2] The biosynthesis of this compound is a complex process orchestrated by a dedicated gene cluster encoding a nonribosomal peptide synthetase (NRPS) system and tailoring enzymes. Understanding the molecular genetics, regulatory networks, and fermentation technology of S. echinatus is paramount for the potential optimization of this compound production and the generation of novel analogs. This technical guide provides a comprehensive overview of the this compound biosynthetic pathway, its regulation, quantitative production data, and detailed experimental protocols for the cultivation of S. echinatus, as well as the extraction, purification, and analysis of this compound.

The this compound Biosynthetic Pathway

The biosynthesis of this compound is governed by the ecm (in Streptomyces lasaliensis) or the homologous qui (in Streptomyces griseovariabilis) gene cluster. This process can be divided into three main stages: the formation of the quinoxaline-2-carboxylic acid (QXC) precursor, the assembly of the peptide backbone by a nonribosomal peptide synthetase (NRPS), and the subsequent tailoring and cyclization steps.

Biosynthesis of Quinoxaline-2-Carboxylic Acid (QXC)

The chromophore moiety of this compound, QXC, is derived from L-tryptophan through a multi-step enzymatic cascade.[3]

  • L-Tryptophan Loading: The pathway is initiated by the loading of L-tryptophan onto a dedicated NRPS protein (Qui18/Ecm7), a process assisted by an MbtH-like protein (Qui5/Ecm5).[3]

  • β-Hydroxylation: The loaded L-tryptophan undergoes β-hydroxylation, catalyzed by a cytochrome P450-dependent hydroxylase (Qui15/Ecm15).[3]

  • Oxidative Cleavage: A tryptophan 2,3-dioxygenase (Qui17/Ecm17) then acts on the (2S,3S) β-hydroxytryptophan intermediate.[3]

  • Spontaneous Reactions: The product of the dioxygenase reaction undergoes a series of spontaneous decarboxylation, cyclization, and oxidative aromatization reactions to yield QXC.[3]

NRPS-Mediated Assembly and Tailoring

The core peptide backbone of this compound is assembled by a multi-modular NRPS system encoded by genes such as qui6 and qui7 (ecm6 and ecm7). These large enzymes are organized into modules, each responsible for the incorporation of a specific amino acid. The domains within each module (Adenylation, Thiolation, and Condensation) work in a coordinated fashion to sequentially add amino acids. The known amino acid constituents of this compound are L-alanine, L-cysteine, L-serine, and L-valine.

The final steps in the biosynthesis involve:

  • Thioacetal Bridge Formation: A key tailoring step is the formation of a thioacetal bridge, which is a distinguishing feature of this compound compared to the related triostin antibiotics that possess a disulfide bridge. This conversion is catalyzed by a S-adenosyl-L-methionine (SAM)-dependent methyltransferase.

  • Dimerization and Cyclization: The final molecule is formed by the dimerization and cyclization of two peptide chains, a process facilitated by a thioesterase (TE) domain at the C-terminus of the NRPS.

Echinomycin_Biosynthesis cluster_QXC QXC Biosynthesis cluster_NRPS NRPS Assembly & Tailoring L-Tryptophan L-Tryptophan L-Trp-S-Qui18 L-Trp-S-Qui18 L-Tryptophan->L-Trp-S-Qui18 Qui5, Qui18 (NRPS) hTrp-S-Qui18 hTrp-S-Qui18 L-Trp-S-Qui18->hTrp-S-Qui18 Qui15 (P450) (2S,3S) hTrp (2S,3S) hTrp hTrp-S-Qui18->(2S,3S) hTrp Release hNFK hNFK (2S,3S) hTrp->hNFK Qui17 (Dioxygenase) QXC QXC hNFK->QXC Spontaneous reactions NRPS_Complex Qui6/Qui7 NRPS Complex QXC->NRPS_Complex Amino_Acids L-Ala, L-Cys, L-Ser, L-Val Amino_Acids->NRPS_Complex Linear_Peptide Linear_Peptide NRPS_Complex->Linear_Peptide Cyclized_Monomer Cyclized_Monomer Linear_Peptide->Cyclized_Monomer Thioesterase Dimerized_Intermediate Dimerized_Intermediate Cyclized_Monomer->Dimerized_Intermediate Dimerization This compound This compound Dimerized_Intermediate->this compound Ecm18 (Methyltransferase) Thioacetal Bridge Formation

Figure 1: this compound Biosynthetic Pathway.

Regulation of this compound Production

The production of secondary metabolites like this compound in Streptomyces is tightly regulated by a complex network of signaling pathways that respond to nutritional cues and cellular stress. While the specific regulatory cascade for this compound in S. echinatus is not fully elucidated, it is known to be influenced by factors such as phosphate and amino acid availability.[1] The regulation likely involves two-component systems and pathway-specific regulatory proteins.

  • Two-Component Systems: These systems, comprising a sensor kinase and a response regulator, are crucial for sensing environmental signals and modulating gene expression.[4][5][6][7] For instance, the PhoR-PhoP system, which responds to phosphate limitation, is a global regulator of secondary metabolism in many Streptomyces species.[8]

  • Pathway-Specific Regulators: The this compound gene cluster contains putative regulatory genes, such as qui4 (a homolog of trsG), which is predicted to be a DNA-binding response regulator.[3] These regulators often act as transcriptional activators or repressors of the biosynthetic genes in response to specific intracellular signals.

  • Nutrient-Responsive Regulation: The availability of specific amino acids, which are the building blocks of this compound, can significantly influence its production. For example, L-alanine, β-alanine, and L-threonine have been shown to stimulate this compound biosynthesis.[1]

Regulatory_Network cluster_signals Environmental & Nutritional Signals cluster_global_regulators Global Regulatory Systems cluster_pathway_regulators Pathway-Specific Regulation Phosphate_Limitation Phosphate_Limitation Two_Component_Systems Two-Component Systems (e.g., PhoR-PhoP) Phosphate_Limitation->Two_Component_Systems senses Amino_Acid_Availability Amino_Acid_Availability Amino_Acid_Availability->Two_Component_Systems senses Other_Stress_Signals Other_Stress_Signals Other_Stress_Signals->Two_Component_Systems senses Qui4_Regulator Qui4/Ecm4 (Putative Regulator) Two_Component_Systems->Qui4_Regulator activates/ represses Ecm_Gene_Cluster ecm/qui Biosynthetic Genes Qui4_Regulator->Ecm_Gene_Cluster controls transcription Echinomycin_Production Echinomycin_Production Ecm_Gene_Cluster->Echinomycin_Production leads to

Figure 2: Proposed Regulatory Network for this compound Production.

Quantitative Data on this compound Production

The yield of this compound from S. echinatus fermentations is influenced by various factors, including media composition and the addition of precursors or analogs.

ConditionStrainMediumYieldReference
Control S. echinatusChemically defined medium with nitrateBaseline[1]
Amino Acid Supplementation
+ D/L-Serine, D-Alanine, L-Valine, L-PhenylalanineS. echinatusChemically defined medium~2-fold increase vs. control[1]
+ L-Alanine, β-Alanine, L-ThreonineS. echinatusChemically defined medium~3- to 4-fold increase vs. control[1]
Precursor-Directed Biosynthesis
+ Quinoline-2-carboxylic acidS. echinatus A8331Maltose minimal salts mediumLarge quantities of analogs produced[9]
+ 7-chloroquinoxaline-2-carboxylic acidS. echinatus A8331Maltose minimal salts mediumProduction of new bioactive analogs[9]

Experimental Protocols

Cultivation of Streptomyces echinatus for this compound Production

This protocol is adapted from methodologies described for Streptomyces fermentation.

Materials:

  • Seed Medium: Tryptic Soy Broth (TSB) or Yeast Extract-Malt Extract (YEME) medium.

  • Production Medium: A chemically defined medium supplemented with specific amino acids as per the table above, or a complex medium such as maltose minimal salts medium.[9]

  • Streptomyces echinatus spore stock or mycelial culture.

  • Baffled Erlenmeyer flasks.

  • Incubator shaker.

Procedure:

  • Inoculation of Seed Culture: Inoculate 50 mL of seed medium in a 250 mL baffled flask with S. echinatus spores or a small piece of mycelial growth from an agar plate.

  • Incubation of Seed Culture: Incubate the seed culture at 28-30°C with vigorous shaking (200-250 rpm) for 48-72 hours until dense growth is observed.

  • Inoculation of Production Culture: Transfer 5% (v/v) of the seed culture to the production medium.

  • Fermentation: Incubate the production culture at 28-30°C with vigorous shaking for 5-7 days. Monitor the pH and maintain it below 7.5 to prevent degradation of this compound.[1]

Extraction and Purification of this compound

Materials:

  • Fermentation broth from S. echinatus culture.

  • Ethyl acetate.

  • Sodium sulfate (anhydrous).

  • Rotary evaporator.

  • Methanol.

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column.

  • Acetonitrile.

  • Water (HPLC grade).

Procedure:

  • Extraction: a. Centrifuge the fermentation broth to separate the mycelium from the supernatant. b. Extract the supernatant and the mycelial cake with an equal volume of ethyl acetate. c. Combine the organic phases and dry over anhydrous sodium sulfate.

  • Concentration: Evaporate the ethyl acetate under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Purification by HPLC: a. Dissolve the crude extract in a minimal amount of methanol. b. Purify the this compound using a reverse-phase HPLC system with a C18 column. c. Elute with a gradient of acetonitrile in water. d. Monitor the elution profile at a suitable wavelength (e.g., 243 nm) and collect the fractions corresponding to the this compound peak. e. Lyophilize the purified fractions to obtain pure this compound.

Genetic Manipulation of Streptomyces echinatus

Protoplast transformation is a common method for introducing foreign DNA into Streptomyces.

Materials:

  • Mid-log phase culture of S. echinatus grown in YEME medium containing glycine.

  • Lysozyme solution.

  • P buffer.

  • Plasmid DNA.

  • Polyethylene glycol (PEG) solution.

  • Regeneration agar plates (e.g., R2YE).

Procedure:

  • Mycelium Harvesting: Harvest mycelia from a mid-log phase culture by centrifugation.

  • Protoplast Formation: Wash the mycelia and resuspend in a lysozyme solution to digest the cell wall. Incubate until protoplasts are formed (monitor microscopically).

  • Protoplast Collection: Gently collect the protoplasts by filtration and centrifugation.

  • Transformation: a. Mix the protoplast suspension with the plasmid DNA. b. Add PEG solution to facilitate DNA uptake and incubate.

  • Regeneration: Plate the transformation mixture onto regeneration agar plates and incubate until colonies appear.

  • Selection: Select for transformants based on antibiotic resistance markers present on the plasmid.

Experimental_Workflow cluster_cultivation 1. Cultivation cluster_extraction 2. Extraction & Purification cluster_analysis 3. Analysis & Characterization cluster_engineering 4. Genetic Engineering (Optional) Spore_Stock Spore_Stock Seed_Culture Seed_Culture Spore_Stock->Seed_Culture Inoculate Production_Culture Production_Culture Seed_Culture->Production_Culture Inoculate (5% v/v) Fermentation_Broth Fermentation_Broth Production_Culture->Fermentation_Broth Incubate 5-7 days Crude_Extract Crude_Extract Fermentation_Broth->Crude_Extract Ethyl Acetate Extraction Purified_this compound Purified_this compound Crude_Extract->Purified_this compound HPLC (C18) Structural_Analysis Structural_Analysis Purified_this compound->Structural_Analysis LC-MS, NMR Bioactivity_Assay Bioactivity_Assay Purified_this compound->Bioactivity_Assay Antitumor/ Antimicrobial tests S_echinatus_Culture S. echinatus Culture Protoplasts Protoplasts S_echinatus_Culture->Protoplasts Transformed_Strain Transformed_Strain Protoplasts->Transformed_Strain Transformation with Plasmid DNA Transformed_Strain->Fermentation_Broth Cultivate for Altered Production

Figure 3: General Experimental Workflow for this compound Production and Analysis.

References

Methodological & Application

Application Notes: Echinomycin as a Selective Inhibitor of Cancer Stem Cells

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Echinomycin is a potent small-molecule inhibitor that has demonstrated significant promise in the selective targeting of cancer stem cells (CSCs).[1] CSCs are a subpopulation of tumor cells believed to be responsible for tumor initiation, metastasis, and resistance to conventional therapies. This compound's mechanism of action primarily involves the inhibition of Hypoxia-Inducible Factor-1α (HIF-1α) DNA-binding activity, a crucial transcription factor for CSC survival and maintenance.[1][2][3] Additionally, this compound has been shown to disrupt the Notch signaling pathway, another critical pathway implicated in CSC self-renewal and differentiation.[4][5] These application notes provide detailed protocols for utilizing this compound in cancer stem cell research.

Mechanism of Action

This compound exerts its anti-CSC effects through a dual mechanism:

  • Inhibition of HIF-1α: Under hypoxic conditions prevalent in solid tumors, HIF-1α is stabilized and promotes the transcription of genes involved in angiogenesis, metabolism, and cell survival.[2][3][6] this compound intercalates into DNA at specific sequences, preventing the binding of HIF-1α to its target hypoxia-responsive elements (HREs) in the promoter regions of genes like Vascular Endothelial Growth Factor (VEGF).[3] This leads to the downregulation of HIF-1α target genes, thereby inhibiting CSC survival and proliferation.[1][3]

  • Disruption of Notch Signaling: The Notch signaling pathway is a key regulator of cell fate decisions, including self-renewal and differentiation in CSCs.[4][5] this compound has been observed to downregulate key components of the Notch pathway, including Notch1, Jagged-1, and Hes-1, as well as proteins of the γ-secretase complex.[5] By inhibiting this pathway, this compound can suppress CSC self-renewal and promote differentiation.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on cancer stem cells across various experimental platforms.

Table 1: Inhibitory Concentration (IC50) of this compound on Cancer Stem Cells

Cell LineAssay TypeIC50Reference
Hematological MalignanciesCell Viability29.4 pM[1]
KSHV+ Tumor CellsCell Growth~0.1-2 nM[7]

Table 2: Effect of this compound on Sphere Formation

Cell LineTreatment ConcentrationInhibition of Sphere FormationReference
PanC-1Increasing ConcentrationsSignificant inhibition of primary and secondary pancreatospheres[4][8]

Table 3: Effect of this compound on Cancer Stem Cell Marker Expression

Cell LineTreatmentMarker(s)% ReductionReference
MiaPaCa-224h treatmentDCLK1+Significant[8]
PanC-124h treatmentDCLK1+Significant[8]
MiaPaCa-2TreatmentDCLK1, CD44, CD24, EPCAMSignificant[8]
PanC-1TreatmentDCLK1, CD44, CD24, EPCAMSignificant[8]

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on cancer cell populations, including cancer stem cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (reconstituted in DMSO)[2]

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the overnight medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well to achieve a final concentration of 0.45 mg/mL.[9]

  • Formazan Formation: Incubate the plate for 1 to 4 hours at 37°C to allow for the formation of formazan crystals.[9]

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[9] Mix thoroughly by gentle shaking.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Sphere Formation Assay

This assay assesses the self-renewal capacity of cancer stem cells by their ability to form three-dimensional spheres in non-adherent, serum-free conditions.[10][11]

Materials:

  • Cancer cell line of interest

  • Sphere formation medium (e.g., DMEM/F12 supplemented with B-27, EGF, and bFGF)[10][11]

  • Ultra-low attachment plates (e.g., 24-well or 96-well)

  • This compound

  • Trypsin-EDTA

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Preparation: Harvest cells and prepare a single-cell suspension.

  • Cell Seeding: Count the cells and dilute them in sphere formation medium to a final concentration of, for example, 2000 cells/mL.[10] Plate the cells in ultra-low attachment plates.

  • Treatment: Add varying concentrations of this compound to the wells. Include a vehicle control.

  • Incubation: Incubate the plates at 37°C in a humidified incubator with 5% CO2 for 5-10 days.[8]

  • Sphere Counting and Imaging: After the incubation period, count the number of spheres formed in each well using a microscope. Spheres are typically defined as having a diameter greater than a certain threshold (e.g., 50 µm). Capture representative images.

  • Secondary Sphere Formation (Optional): To assess self-renewal over multiple generations, collect the primary spheres, dissociate them into single cells, and re-plate them under the same conditions (with or without continued treatment).[8]

  • Data Analysis: Compare the number and size of spheres in the this compound-treated wells to the control wells.

Protocol 3: Flow Cytometry for Cancer Stem Cell Markers

This protocol is used to quantify the population of cells expressing specific cancer stem cell surface markers.

Materials:

  • Cancer cell line of interest

  • This compound

  • Trypsin-EDTA

  • PBS

  • Fluorescently conjugated antibodies against CSC markers (e.g., CD44, CD24, CD133, ALDH1)[12][13][14]

  • Flow cytometer

  • FACS buffer (e.g., PBS with 2% FBS)

Procedure:

  • Cell Treatment: Treat cells with the desired concentration of this compound for a specified period (e.g., 24 hours).[8]

  • Cell Harvesting: Harvest both adherent and floating cells, wash with PBS, and prepare a single-cell suspension.

  • Antibody Staining: Resuspend the cells in FACS buffer and incubate them with the fluorescently conjugated antibodies against the CSC markers of interest according to the manufacturer's instructions. Protect from light.

  • Washing: Wash the cells with FACS buffer to remove unbound antibodies.

  • Flow Cytometry Analysis: Resuspend the cells in FACS buffer and analyze them using a flow cytometer.

  • Data Analysis: Gate on the cell population of interest and quantify the percentage of cells positive for the specific CSC markers. Compare the percentage of marker-positive cells in the this compound-treated samples to the control samples. For ALDH activity, use a specific kit like the ALDEFLUOR kit and follow the manufacturer's protocol.[15]

Signaling Pathways and Experimental Workflow Diagrams

Echinomycin_Signaling_Pathway cluster_extracellular Extracellular cluster_cellular Cellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hypoxia Hypoxia HIF-1α_protein HIF-1α Hypoxia->HIF-1α_protein stabilizes HIF-1_complex HIF-1 Complex HIF-1α_protein->HIF-1_complex HIF-1β_protein HIF-1β HIF-1β_protein->HIF-1_complex HIF-1_complex_n HIF-1 Complex HIF-1_complex->HIF-1_complex_n translocates Notch_Receptor Notch Receptor γ-secretase γ-secretase Notch_Receptor->γ-secretase cleaved by Jagged-1 Jagged-1 Jagged-1->Notch_Receptor binds NICD NICD γ-secretase->NICD releases NICD_n NICD NICD->NICD_n translocates HRE HRE HIF-1_complex_n->HRE Target_Genes VEGF, etc. HRE->Target_Genes activates Hes-1 Hes-1 NICD_n->Hes-1 activates This compound This compound This compound->Notch_Receptor downregulates This compound->Jagged-1 downregulates This compound->γ-secretase downregulates This compound->Hes-1 downregulates DNA DNA This compound->DNA intercalates DNA->HIF-1_complex_n inhibits binding

Caption: this compound inhibits HIF-1α and Notch signaling pathways in cancer stem cells.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_analysis Data Analysis Cell_Culture Cancer Cell Culture Treatment Treat with this compound Cell_Culture->Treatment Viability Cell Viability Assay (MTT) Treatment->Viability Sphere Sphere Formation Assay Treatment->Sphere Flow Flow Cytometry (CSC Markers) Treatment->Flow IC50 Determine IC50 Viability->IC50 Sphere_Quant Quantify Sphere Formation Sphere->Sphere_Quant Marker_Quant Quantify CSC Marker Expression Flow->Marker_Quant

References

Application Notes and Protocols: Preparation of Echinomycin Stock Solution for Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Echinomycin is a potent, cell-permeable polypeptide antibiotic that acts as a DNA bis-intercalator. It is widely used in cancer research due to its primary mechanism of action as a highly potent inhibitor of Hypoxia-Inducible Factor-1α (HIF-1α) DNA-binding activity.[1] this compound selectively blocks the binding of the HIF-1α/HIF-1β heterodimer to the hypoxia-responsive element (HRE) in the promoter region of target genes like VEGF, without affecting other transcription factors such as AP-1 or NF-κB.[1] This inhibition leads to the suppression of angiogenesis and tumor progression. Furthermore, this compound has been shown to induce apoptosis in various cancer cell lines through pathways involving cytochrome c release and the activation of ERK and caspases.[2]

Given its high potency, with an IC₅₀ as low as 29.4 pM for HIF-1α inhibition, proper preparation and handling of this compound solutions are critical for reproducible experimental outcomes.[3] This document provides a detailed protocol for the preparation, storage, and quality control of this compound stock solutions for use in cell culture applications.

Quantitative Data Summary

The key properties and recommended handling parameters for this compound are summarized in the tables below.

Table 1: Chemical and Physical Properties of this compound

Property Value Reference(s)
Molecular Formula C₅₁H₆₄N₁₂O₁₂S₂ [4][5]
Molecular Weight ~1101.3 g/mol [4]
Appearance White to off-white solid/powder [3]
Purity (typical) ≥98% (by HPLC)
Solubility Soluble in DMSO (e.g., up to 5 mg/mL), Methanol [4][6]

| | Very insoluble in water |[5] |

Table 2: Recommended Storage Conditions

Form Storage Temperature Duration Reference(s)
Lyophilized Powder -20°C (desiccated) Up to 24 months [4]
Stock Solution in DMSO -20°C 1 to 3 months [3][4]
-80°C Up to 6 months [3]

Note: To prevent degradation and loss of potency, it is crucial to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[3][4]

Experimental Protocols

3.1. Safety Precautions this compound is a potent cytotoxic agent and should be handled with care.

  • Always wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.

  • Handle the powdered form in a chemical fume hood to avoid inhalation.

  • Consult the Safety Data Sheet (SDS) for complete safety information before use.

3.2. Materials and Equipment

  • This compound powder (≥98% purity)

  • Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile, nuclease-free microcentrifuge tubes or cryovials

  • Calibrated analytical balance

  • Vortex mixer

  • Calibrated micropipettes and sterile tips

  • Optional: Bath sonicator

3.3. Protocol for Preparing a 1 mM this compound Stock Solution

This protocol provides an example for preparing a 1 mM stock solution, a common starting concentration for serial dilutions.

  • Pre-analysis: Before opening, bring the vial of this compound powder to room temperature to prevent moisture condensation.

  • Weighing: In a chemical fume hood, carefully weigh 1 mg of this compound powder and transfer it to a sterile microcentrifuge tube.

  • Solvent Addition: Based on the molecular weight of ~1101.3 g/mol , add 908 µL of high-purity DMSO to the tube containing 1 mg of this compound.[3]

    • Calculation: Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) x Concentration (mol/L))

    • Volume (µL) = (0.001 g / (1101.3 g/mol x 0.001 mol/L)) x 1,000,000 µL/L ≈ 908 µL

  • Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. A brief sonication in a bath sonicator can aid dissolution if needed.[3] Visually inspect the solution to ensure there are no visible particulates.

  • Aliquoting: Dispense the 1 mM stock solution into smaller, single-use aliquots (e.g., 10-20 µL) in sterile, light-protecting (amber) cryovials or microcentrifuge tubes. This is critical to minimize freeze-thaw cycles.[4]

  • Storage: Store the aliquots at -20°C for short-to-medium-term storage (1-3 months) or at -80°C for long-term storage (up to 6 months).[3][4]

Table 3: Example Solvent Volumes for 1 mg of this compound

Desired Stock Concentration Volume of DMSO to Add
10 mM 90.8 µL
5 mM 181.6 µL
1 mM 908 µL

| 0.5 mM (500 µM) | 1.816 mL |

3.4. Quality Control Protocol To ensure the accuracy of the stock solution, concentration can be verified.

  • Method: UV-Vis Spectrophotometry.

  • Procedure:

    • Prepare a diluted sample of the this compound stock solution in a suitable solvent (e.g., Methanol).

    • Measure the absorbance spectrum. This compound has a characteristic maximum absorbance (λmax) at approximately 243-244 nm.[5][6]

    • Use the Beer-Lambert law (A = εbc) to calculate the concentration, if the molar extinction coefficient (ε) is known for the specific solvent and wavelength.

  • Purity: The purity of the compound should be confirmed from the Certificate of Analysis provided by the supplier, which is typically determined by HPLC.

3.5. Protocol for Preparing Working Solutions this compound is effective at very low concentrations (pM to nM range).[3] Always prepare working solutions fresh from a stock aliquot immediately before use.

  • Thaw: Remove one aliquot of the stock solution from the freezer and thaw it completely at room temperature.

  • Serial Dilution: Perform serial dilutions in sterile cell culture medium to achieve the desired final concentration.

    • Important: The final concentration of DMSO in the cell culture should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

    • Example: To achieve a 1 nM final concentration in 1 mL of medium from a 1 mM stock:

      • First, dilute the 1 mM stock 1:1000 in medium (e.g., 1 µL stock into 999 µL medium) to make a 1 µM intermediate solution.

      • Then, add 1 µL of the 1 µM intermediate solution to 999 µL of medium in your culture plate for a final concentration of 1 nM.

Visualizations

The following diagrams illustrate the experimental workflow and the primary signaling pathway affected by this compound.

G cluster_prep Preparation cluster_qc QC & Storage cluster_use Application P1 Weigh 1 mg This compound Powder P2 Add 908 µL DMSO for 1 mM Stock P1->P2 Precise Measurement P3 Vortex / Sonicate Until Dissolved P2->P3 Q1 Visual Inspection (No Particulates) P3->Q1 Ensure Complete Solubilization Q2 Aliquot into Single-Use Tubes Q1->Q2 Q3 Store at -20°C or -80°C Q2->Q3 Avoid Freeze-Thaw U1 Thaw Single Aliquot Q3->U1 U2 Prepare Working Solution in Culture Medium U1->U2 Fresh Dilution U3 Treat Cells U2->U3 G cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm / Mitochondria inhibitor This compound HRE Hypoxia Response Element (HRE) on DNA inhibitor->HRE Intercalates & Blocks Binding CytoC Cytochrome c Release inhibitor->CytoC Induces pathway_component pathway_component process process outcome outcome HIF1a HIF-1α / HIF-1β Heterodimer HIF1a->HRE Binds to Transcription Gene Transcription (e.g., VEGF) HRE->Transcription Initiates Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

References

Application Notes: Echinomycin in Hematological Malignancy Studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Echinomycin, a quinoxaline antibiotic originally isolated from Streptomyces echinatus, is a potent antitumor agent that functions as a DNA bis-intercalator and a highly selective inhibitor of Hypoxia-Inducible Factor-1α (HIF-1α).[1][2] After initial clinical trials where it faced challenges due to its toxicity and formulation, this compound has garnered renewed interest, particularly for hematological malignancies.[1][2][3] Its ability to target cancer stem cells and key survival pathways makes it a valuable tool for research and a potential candidate for novel therapeutic strategies.[4][5] In 2015, this compound received orphan drug designation from the FDA for the treatment of Acute Myeloid Leukemia (AML).[3][6]

These application notes provide an overview of this compound's mechanism, its effects on various hematological cancer models, and detailed protocols for its use in in vitro studies.

Mechanism of Action in Hematological Malignancies

This compound exerts its anticancer effects through a dual mechanism:

  • Inhibition of HIF-1α: this compound is a highly potent HIF-1α inhibitor, with an IC50 of 29.4 pM. It inhibits the DNA-binding activity of the HIF-1 heterodimer (HIF-1α and HIF-1β) to Hypoxia-Responsive Elements (HREs) in the promoters of its target genes.[5][7] This disrupts crucial cellular processes for cancer survival and progression, such as angiogenesis, glycolysis, and apoptosis evasion, by downregulating genes like VEGF, GLUT1, and BCL2.[2][8][9]

  • DNA Bis-intercalation: this compound intercalates into the DNA double helix, primarily at CpG dinucleotide steps, inhibiting DNA replication and RNA synthesis.[2][6]

In hematological malignancies, these actions lead to the suppression of key oncogenic signaling pathways. Studies have shown that this compound treatment suppresses the NOTCH and mTOR signaling pathways, which are critical for leukemia cell growth and survival.[8][10] Furthermore, it has demonstrated the ability to selectively eliminate leukemia-initiating cells (LICs), or cancer stem cells, which are often responsible for relapse.[4][11][12]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound observed in various hematological malignancy studies.

Table 1: In Vitro Efficacy of this compound in Hematological Malignancy Cell Lines

Cell Line Malignancy Type Reported IC50 / CC50 Reference(s)
Primary AML Blasts Acute Myeloid Leukemia (AML) Low nanomolar range [4]
KSHV-positive Tumor Cells Kaposi's Sarcoma / Primary Effusion Lymphoma ~0.1–2 nM [13]
NB4 Acute Myeloid Leukemia (AML) Effective at 5 nM [10]
Jurkat T-lymphoblastic Leukemia (T-ALL) Effective at 5 nM [10]

| JAK2V617F+ MPN cells | Myeloproliferative Neoplasms | Effective at 1-5 nM |[14] |

Table 2: Effects of this compound on Key Proteins and Cellular Processes

Target Protein/Process Effect Cell Lines Studied Reference(s)
Gene/Protein Expression
HIF-1α Target Genes (GLUT1, BCL2) Decreased mRNA expression Leukemia Cell Lines [8][9][10]
NOTCH1 / cleaved NOTCH1 Decreased protein expression NB4, Jurkat, KOPT-K1 [8][9][10]
MYC Decreased protein expression NB4, Jurkat, KOPT-K1, KSHV+ cells [8][10][15]
p-AKT / p-mTOR Decreased protein expression Some Leukemia Cell Lines [8][9][10]
Cellular Processes
Apoptosis Induced Leukemia Cell Lines [8][9][10]
Cleaved Caspase-3 Increased protein expression NB4, Jurkat, KOPT-K1 [8][9][10]
Colony Formation (Cancer Stem Cells) Inhibited AML and Lymphoma Cells [5]

| Cell Growth | Suppressed | Leukemia, KSHV+ Tumor Cells |[8][9][13] |

Visualizations

Echinomycin_MoA This compound's Mechanism of Action in Hematological Malignancies cluster_0 This compound cluster_1 Cellular Targets cluster_2 Downstream Pathways & Genes cluster_3 Cellular Outcomes E This compound HIF HIF-1α DNA Binding E->HIF DNA DNA (CpG sites) E->DNA NOTCH NOTCH1 Signaling HIF->NOTCH MTOR AKT/mTOR Signaling HIF->MTOR HIF_Targets HIF-1 Target Genes (VEGF, GLUT1, BCL2) HIF->HIF_Targets RNA_Synth RNA Synthesis DNA->RNA_Synth Growth Suppressed Cell Growth & Proliferation NOTCH->Growth MTOR->Growth HIF_Targets->Growth Apoptosis Induction of Apoptosis HIF_Targets->Apoptosis RNA_Synth->Growth CSC Elimination of Cancer Stem Cells CSC->Growth Experimental_Workflow General Workflow for In Vitro this compound Studies cluster_assays Downstream Assays start Start: Hematological Malignancy Cell Line Culture treatment Treat cells with this compound (various concentrations) and appropriate controls (e.g., DMSO) start->treatment incubation Incubate for defined time points (e.g., 24, 48, 72h) treatment->incubation viability Cell Viability Assay (e.g., WST-1, MTT) incubation->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI Staining via Flow Cytometry) incubation->apoptosis protein Protein Analysis (Western Blot for NOTCH, Caspase-3, etc.) incubation->protein gene Gene Expression Analysis (RT-PCR for BCL2, GLUT1, etc.) incubation->gene data Data Analysis: - Calculate IC50 values - Quantify apoptosis rates - Determine changes in protein/gene expression viability->data apoptosis->data protein->data gene->data end Conclusion data->end

References

Application Notes: Echinomycin as a Tool to Study VEGF Promoter Activity

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Vascular Endothelial Growth Factor (VEGF) is a critical signaling protein that stimulates vasculogenesis and angiogenesis. Its expression is tightly regulated, particularly in response to low oxygen levels (hypoxia), a common feature of the tumor microenvironment. A key transcriptional activator of the VEGF gene under hypoxic conditions is the Hypoxia-Inducible Factor-1 (HIF-1).[1] HIF-1 is a heterodimeric protein composed of an oxygen-sensitive alpha subunit (HIF-1α) and a constitutively expressed beta subunit (HIF-1β). Under hypoxia, HIF-1α stabilizes, translocates to the nucleus, and dimerizes with HIF-1β. This complex then binds to specific DNA sequences known as Hypoxia-Responsive Elements (HREs) within the promoter region of target genes, including VEGF, to activate their transcription.[2]

Echinomycin is a potent, cell-permeable small molecule that acts as a highly selective inhibitor of HIF-1α.[3][4] It functions by binding to DNA in a sequence-specific manner, which in turn prevents the HIF-1 complex from binding to the HRE in the VEGF promoter.[1][2] This specific mode of action makes this compound an invaluable tool for researchers studying the regulation of VEGF promoter activity and for screening potential anti-angiogenic therapeutic agents. These application notes provide an overview of this compound's mechanism, quantitative data on its activity, and detailed protocols for its use in relevant assays.

Mechanism of Action

This compound is a bicyclic octadepsipeptide antibiotic that intercalates into the minor groove of DNA.[1] Its inhibitory action on VEGF promoter activity is not due to the suppression of HIF-1α protein expression but rather by blocking the physical binding of the HIF-1 transcription factor to the HRE sequence (5'-RCGTG-3') in the VEGF promoter.[2][5] Chromatin immunoprecipitation (ChIP) and electrophoretic mobility shift assays (EMSA) have demonstrated that this compound specifically inhibits HIF-1 binding to the VEGF promoter's HRE, without affecting the binding of other transcription factors like activator protein-1 (AP-1) or nuclear factor-kappaB (NF-κB) to their respective target promoters.[1][2][3] This specificity allows for the targeted investigation of the HIF-1/VEGF axis.

Echinomycin_Mechanism cluster_0 Cellular Response to Hypoxia cluster_1 Inhibitory Action Hypoxia Hypoxia (Low Oxygen) HIF1a_Stabilization HIF-1α Protein Stabilization Hypoxia->HIF1a_Stabilization Dimerization HIF-1α / HIF-1β Dimerization HIF1a_Stabilization->Dimerization HIF1b HIF-1β (Constitutive) HIF1b->Dimerization Nucleus Translocation to Nucleus Dimerization->Nucleus HRE_Binding HIF-1 binds to HRE in VEGF Promoter Nucleus->HRE_Binding VEGF_Transcription VEGF Gene Transcription HRE_Binding->VEGF_Transcription Angiogenesis Angiogenesis VEGF_Transcription->Angiogenesis This compound This compound This compound->Block

Caption: Mechanism of this compound in blocking VEGF expression.

Data Presentation: Quantitative Activity of this compound

The potency of this compound in inhibiting the HIF-1 pathway and subsequent VEGF expression has been quantified in various studies. The data below is summarized from experiments typically conducted in human glioblastoma (U251) or other cancer cell lines.

Table 1: Potency of this compound

Parameter Value Cell Line Comments Reference
IC₅₀ (HIF-1α Inhibition) 29.4 pM Cancer Stem Cells Measures the concentration for 50% inhibition of HIF-1α activity. [3][4]

| EC₅₀ (Luciferase Assay) | 1.2 nM | U251-HRE | Measures the concentration for 50% effective inhibition of hypoxia-induced luciferase expression driven by an HRE promoter. |[4] |

Table 2: Dose-Dependent Inhibition of Hypoxia-Induced VEGF mRNA

This compound Conc. Cell Line Treatment Duration Effect Reference
0 - 10 nM U251 16 hours Significant, dose-dependent inhibition of hypoxia-induced VEGF mRNA expression. [4]

| 0.5 µM | U251 | 6 hours | Complete abrogation of HIF-1 DNA-binding activity to the VEGF promoter. |[2] |

Note: One study has suggested that at low concentrations under normoxic (normal oxygen) conditions, this compound may paradoxically increase HIF-1 activity by enhancing Sp1 activity, which can increase transcription of the HIF-1α gene.[6] Researchers should consider this potential dual effect in their experimental design.

Experimental Protocols

This compound can be integrated into several key experimental workflows to probe the role of HIF-1 in VEGF regulation.

Experimental_Workflow cluster_treatment Experimental Treatment cluster_assays Downstream Assays start Seed Cells (e.g., U251, HeLa, HCT116) treat_norm Normoxia Control start->treat_norm treat_hyp Hypoxia (e.g., 1% O₂) start->treat_hyp treat_hyp_echo Hypoxia + this compound (Dose-Response) start->treat_hyp_echo luciferase Luciferase Reporter Assay (VEGF Promoter Activity) chip ChIP-qPCR Assay (HIF-1α binding to Promoter) western Western Blot (HIF-1α & VEGF Protein) qpcr RT-qPCR (VEGF mRNA Levels) treat_hyp->luciferase treat_hyp->chip treat_hyp->western treat_hyp->qpcr treat_hyp_echo->luciferase treat_hyp_echo->chip treat_hyp_echo->western treat_hyp_echo->qpcr

Caption: General experimental workflow using this compound.
Protocol 1: VEGF Promoter Activity via Dual-Luciferase® Reporter Assay

This assay quantitatively measures the transcriptional activity of the VEGF promoter in response to hypoxia and its inhibition by this compound.

1. Materials:

  • Human cancer cell line (e.g., RKO, U251).[7]

  • pGL3-VEGF plasmid (containing the human VEGF promoter upstream of the firefly luciferase gene).[7]

  • pRL-TK or pGL4.73 plasmid (containing Renilla luciferase for normalization).[7][8]

  • Transfection reagent (e.g., Lipofectamine).

  • This compound (dissolved in DMSO).

  • Dual-Luciferase® Reporter Assay System.

  • Luminometer.

  • Hypoxia chamber or incubator (1% O₂).

2. Methodology:

  • Cell Plating: Seed cells in 24-well plates to be 70-80% confluent at the time of transfection.

  • Co-transfection: Co-transfect cells with the pGL3-VEGF reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol.

  • Incubation: Allow cells to recover for 24 hours post-transfection.

  • Treatment:

    • Replace the medium with fresh, serum-starved medium.

    • Add this compound at desired final concentrations (e.g., 0.1 nM to 100 nM) to designated wells. Include a vehicle control (DMSO).

    • Place plates in a hypoxia chamber (1% O₂, 5% CO₂) for 16-24 hours. Maintain a parallel plate in normoxic conditions (21% O₂) as a control.

  • Cell Lysis: After incubation, wash cells with PBS and lyse them using 1X Passive Lysis Buffer.

  • Luminescence Measurement:

    • Transfer 20 µL of cell lysate to a luminometer plate.

    • Measure firefly luciferase activity, then inject the Stop & Glo® Reagent and measure Renilla luciferase activity.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Express the results as a fold change relative to the normoxic control.

Protocol 2: Chromatin Immunoprecipitation (ChIP) Assay

This protocol determines if this compound directly blocks the binding of HIF-1α to the endogenous VEGF promoter in cells.

1. Materials:

  • Human cancer cell line (e.g., U251).[2]

  • This compound.

  • Formaldehyde (37%).

  • Glycine.

  • Cell lysis and nuclear lysis buffers.

  • Sonicator.

  • Anti-HIF-1α antibody (and a non-specific IgG control).[2]

  • Protein A/G magnetic beads.

  • Wash buffers (low salt, high salt, LiCl).

  • Elution buffer and Proteinase K.

  • qPCR primers specific for the HRE region of the VEGF promoter.

  • SYBR Green qPCR master mix.

2. Methodology:

  • Cell Treatment: Culture cells to ~90% confluency. Treat with hypoxia (with or without this compound, e.g., 0.5 µM) for 6 hours.[2]

  • Cross-linking: Add formaldehyde directly to the media to a final concentration of 1% and incubate for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction by adding glycine.

  • Cell Lysis & Sonication: Harvest and lyse cells to release nuclei. Lyse the nuclei and sonicate the chromatin to shear DNA into fragments of 200-1000 bp.

  • Immunoprecipitation (IP):

    • Pre-clear the chromatin lysate with Protein A/G beads.

    • Save a small aliquot as "Input" DNA.

    • Incubate the remaining lysate overnight at 4°C with an anti-HIF-1α antibody or an IgG control.

    • Add Protein A/G beads to capture the antibody-protein-DNA complexes.

  • Washes: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.

  • Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the formaldehyde cross-links by incubating with Proteinase K at 65°C overnight.

  • DNA Purification: Purify the immunoprecipitated DNA and the Input DNA using a standard DNA purification kit.

  • qPCR Analysis: Perform qPCR using primers flanking the HRE of the VEGF promoter. Analyze the results using the percent input method. A significant reduction in signal in the this compound-treated sample compared to the hypoxia-only sample indicates inhibition of HIF-1α binding.[9]

Protocol 3: Western Blotting for HIF-1α and VEGF Protein

This protocol assesses the effect of this compound on the protein levels of HIF-1α and its downstream target, VEGF.

1. Materials:

  • Human cancer cell line.

  • This compound.

  • Hypoxia chamber.

  • Protein extraction reagent (e.g., T-PER) with protease inhibitors.[10]

  • BCA Protein Assay Kit.

  • Laemmli sample buffer.

  • SDS-PAGE gels (10%).[10]

  • Nitrocellulose or PVDF membrane.

  • Blocking buffer (e.g., 5% non-fat milk in TBST).[10]

  • Primary antibodies: anti-HIF-1α, anti-VEGF, and a loading control (e.g., anti-β-actin or anti-GAPDH).[10][11]

  • HRP-conjugated secondary antibodies.[10]

  • ECL Western Blotting Substrate.[10]

  • Chemiluminescence imaging system.

2. Methodology:

  • Cell Treatment: Seed cells and allow them to attach. Treat with hypoxia and/or this compound as described in previous protocols.

  • Protein Extraction: After treatment, wash cells with cold PBS and lyse them using protein extraction reagent containing protease inhibitors. For HIF-1α, nuclear extracts often yield better results.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Mix equal amounts of protein (e.g., 50-100 µg) with Laemmli sample buffer and boil for 5-10 minutes.[10]

  • SDS-PAGE and Transfer: Load samples onto an SDS-PAGE gel and run to separate proteins by size. Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies (e.g., anti-HIF-1α or anti-VEGF, typically at 1:200 to 1:1000 dilution) overnight at 4°C.[10]

  • Washing and Secondary Antibody: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1-2 hours at room temperature.[10]

  • Detection: Wash the membrane again, apply ECL substrate, and visualize the protein bands using an imaging system. Quantify band intensity and normalize to the loading control.

References

Application Notes and Protocols for the In Vitro Reconstitution of the Echinomycin Biosynthetic Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the in vitro reconstitution of the biosynthetic pathway of echinomycin, a potent quinoxaline antibiotic with significant antitumor activity. The information compiled herein is intended to guide researchers in the expression, purification, and functional analysis of the key enzymes involved in this compound biosynthesis, facilitating further research into its mechanism and the generation of novel analogs through biosynthetic engineering.

Introduction to the this compound Biosynthetic Pathway

This compound is a bicyclic octadepsipeptide characterized by two quinoxaline-2-carboxylic acid (QXC) chromophores and a thioacetal bridge. Its biosynthesis is orchestrated by a series of enzymes encoded by the qui gene cluster, originally identified in Streptomyces griseovariabilis. The pathway involves the synthesis of the QXC precursor from L-tryptophan, followed by the assembly of the peptide backbone by a non-ribosomal peptide synthetase (NRPS) machinery, and subsequent tailoring and cyclization steps.[1][2][3][4] The successful reconstitution of this pathway, either in vivo in E. coli or in vitro with purified enzymes, offers a powerful platform for studying NRPS mechanisms and for the chemoenzymatic synthesis of novel bioactive compounds.[5][6]

Key Enzymes in this compound Biosynthesis

The in vitro reconstitution of the this compound pathway hinges on the functional expression and purification of several key enzymes from the qui gene cluster. The nomenclature "Qui" is used here, as it pertains to the characterized gene cluster from S. griseovariabilis.

Table 1: Key Enzymes in the this compound Biosynthetic Pathway

EnzymeGeneProposed FunctionDomain ArchitectureNotes
Qui5 qui5MbtH-like protein-Essential for the activation and substrate loading activity of the NRPS adenylation domain of Qui18.[1][2]
Qui6 qui6Non-ribosomal peptide synthetaseC-A-M-T-C-A-M-T-TEInvolved in the assembly of the peptide backbone. Incorporates L-cysteine, L-alanine, and L-serine. Contains a thioesterase (TE) domain for product release.[4]
Qui7 qui7Non-ribosomal peptide synthetaseC-A-T-E-C-A-TWorks in conjunction with Qui6 to assemble the full peptide chain. Contains an epimerization (E) domain for the incorporation of D-serine.[4]
Qui15 qui15Cytochrome P450 hydroxylase-Catalyzes the β-hydroxylation of L-tryptophan after it is loaded onto Qui18.[1][2]
Qui17 qui17Tryptophan 2,3-dioxygenase-Involved in the modification of the tryptophan-derived precursor.[1][2]
Qui18 qui18Non-ribosomal peptide synthetaseA-PCPA di-domain NRPS that activates and loads L-tryptophan onto its peptidyl carrier protein (PCP) domain, initiating the formation of the QXC moiety.[1][2][3]

Note: While the general functions of these enzymes are known, specific quantitative kinetic data such as Km and kcat values are not extensively reported in the literature. The data presented below is primarily qualitative, based on in vitro reconstitution experiments.

Quantitative Data Summary

The following table summarizes the available data on the activity of key enzymes in the this compound biosynthetic pathway. It is important to note that comprehensive kinetic characterization for most of these enzymes is yet to be published.

Table 2: Summary of In Vitro Enzyme Activity Data

EnzymeSubstrate(s)Product(s)Assay MethodObserved Activity/ResultsReference
Qui18 (+ Qui5 )L-tryptophan, ATPL-tryptophanyl-S-Qui18Q-TOF-MSSuccessful loading of L-tryptophan onto holo-Qui18 was observed only in the presence of Qui5. No activity with D-tryptophan or L-phenylalanine.[1][3]
Qui15 L-tryptophanyl-S-Qui18(2S,3S) β-hydroxytryptophanyl-S-Qui18LC-MSHydroxylation of L-tryptophan was only observed when it was tethered to Qui18; no activity on free L-tryptophan.[1][2]
Qui17 (2S,3S) β-hydroxytryptophan(2S,3R) N-formyl-β-hydroxykynurenineLC-MSDemonstrated conversion of the chemically synthesized substrate, indicating its role in the QXC biosynthetic pathway.[1][2]

Visualizing the Pathway and Workflow

To facilitate a clearer understanding of the this compound biosynthetic pathway and the experimental approach for its in vitro reconstitution, the following diagrams are provided.

Echinomycin_Biosynthesis_Pathway L_Trp L-Tryptophan Qui18 Qui18 (A-PCP) L_Trp->Qui18 ATP ATP ATP->Qui18 AMP_PPi AMP + PPi Trp_S_Qui18 L-Trp-S-Qui18 Qui15 Qui15 (P450) Trp_S_Qui18->Qui15 hTrp_S_Qui18 β-OH-Trp-S-Qui18 Qui17 Qui17 (TDO) hTrp_S_Qui18->Qui17 QXC_precursor QXC Precursor Other_Qui Other Qui Enzymes QXC_precursor->Other_Qui QXC Quinoxaline-2- carboxylic Acid (QXC) Qui6_Qui7 Qui6/Qui7 (NRPS) QXC->Qui6_Qui7 Amino_Acids L-Cys, L-Ala, L-Ser, D-Ser Amino_Acids->Qui6_Qui7 Peptide_Backbone Peptide Backbone Tailoring_Enzymes Tailoring Enzymes (e.g., for thioacetal bridge) Peptide_Backbone->Tailoring_Enzymes This compound This compound Qui18->AMP_PPi Qui18->Trp_S_Qui18 Qui5 Qui5 (MbtH-like) Qui5->Qui18 activates Qui15->hTrp_S_Qui18 Qui17->QXC_precursor Other_Qui->QXC Qui6_Qui7->Peptide_Backbone Tailoring_Enzymes->this compound

Figure 1: The biosynthetic pathway of this compound.

In_Vitro_Reconstitution_Workflow Cloning Gene Cloning (e.g., qui5, qui15, qui17, qui18) Expression Heterologous Expression in E. coli Cloning->Expression Purification Protein Purification (e.g., Ni-NTA affinity chromatography) Expression->Purification Enzyme_Assay Individual Enzyme Assays Purification->Enzyme_Assay Reconstitution In Vitro Pathway Reconstitution Enzyme_Assay->Reconstitution Combine purified enzymes and substrates Analysis Product Analysis (LC-MS, Q-TOF-MS) Reconstitution->Analysis

Figure 2: Experimental workflow for in vitro reconstitution.

Experimental Protocols

The following protocols are based on methodologies described in the literature for the in vitro characterization of the this compound biosynthetic enzymes.

Heterologous Expression and Purification of Qui Enzymes
  • Gene Cloning and Expression Vector Construction:

    • Amplify the desired qui genes from the genomic DNA of S. griseovariabilis.

    • Clone the amplified genes into a suitable expression vector, such as pET28a, to generate N-terminal His-tagged fusion proteins for ease of purification.

  • Protein Expression:

    • Transform E. coli BL21(DE3) cells with the expression constructs.

    • Grow the transformed cells in LB medium supplemented with the appropriate antibiotic at 37°C to an OD600 of 0.6-0.8.

    • Induce protein expression by adding IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.1-1 mM and incubate at a lower temperature (e.g., 16-20°C) for 12-16 hours.

  • Cell Lysis and Protein Purification:

    • Harvest the cells by centrifugation and resuspend them in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).

    • Lyse the cells by sonication on ice.

    • Clarify the lysate by centrifugation to remove cell debris.

    • Purify the His-tagged proteins from the supernatant using Ni-NTA affinity chromatography according to the manufacturer's instructions.

    • Elute the proteins with an elution buffer containing a high concentration of imidazole (e.g., 250 mM).

    • Perform buffer exchange into a suitable storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol) using a desalting column or dialysis.

    • Assess protein purity by SDS-PAGE.

Protocol for In Vitro Assay of Qui18 (A-PCP) Activity with Qui5

This assay is designed to detect the loading of L-tryptophan onto the PCP domain of Qui18, which is dependent on the presence of the MbtH-like protein Qui5.

  • Reaction Mixture (Total volume: 50 µL):

    • 50 mM Tris-HCl, pH 7.5

    • 10 mM MgCl2

    • 1 mM DTT

    • 2 mM ATP

    • 1 mM L-tryptophan

    • 10 µM purified holo-Qui18

    • 20 µM purified Qui5

  • Procedure:

    • Combine all components except the enzyme in a microcentrifuge tube.

    • Initiate the reaction by adding the Qui18 and Qui5 enzymes.

    • Incubate the reaction at 30°C for 1-2 hours.

    • As a negative control, prepare a reaction mixture without Qui5.

  • Analysis:

    • Terminate the reaction by adding an equal volume of ice-cold methanol or by using a protein precipitation method.

    • Analyze the reaction mixture by Q-TOF-MS to detect the mass shift corresponding to the covalent attachment of L-tryptophan to Qui18. The expected mass increase is that of tryptophanyl-adenylate minus AMP.

Protocol for In Vitro Assay of Qui15 (P450 Hydroxylase) Activity

This assay measures the hydroxylation of L-tryptophan after it has been loaded onto Qui18.

  • Two-Step Reaction:

    • Step 1: L-tryptophan loading: Perform the Qui18/Qui5 assay as described in section 5.2.

    • Step 2: Hydroxylation: To the completed loading reaction, add:

      • 10 µM purified Qui15

      • A P450 reductase system (e.g., spinach ferredoxin and ferredoxin-NADP+ reductase)

      • 1 mM NADPH

  • Procedure:

    • After the addition of the hydroxylation components, incubate the reaction for an additional 1-2 hours at 30°C.

  • Analysis:

    • Quench the reaction with an organic solvent (e.g., ethyl acetate).

    • Extract the product and analyze by LC-MS, monitoring for the mass corresponding to β-hydroxytryptophan.

Protocol for In Vitro Assay of Qui17 (Tryptophan 2,3-dioxygenase) Activity

This assay can be performed with a chemically synthesized substrate to confirm the activity of Qui17.

  • Reaction Mixture (Total volume: 100 µL):

    • 50 mM potassium phosphate buffer, pH 7.5

    • 1 mM (2S,3S) β-hydroxytryptophan (substrate)

    • 10 µM purified Qui17

  • Procedure:

    • Combine the buffer and substrate in a microcentrifuge tube.

    • Start the reaction by adding the Qui17 enzyme.

    • Incubate at 30°C for various time points (e.g., 30, 60, 90 minutes).

  • Analysis:

    • Terminate the reaction at each time point by adding an equal volume of methanol.

    • Analyze the samples by LC-MS to monitor the consumption of the substrate and the formation of the N-formyl-β-hydroxykynurenine product.

Protocol for Full In Vitro Reconstitution of this compound

A full in vitro reconstitution of this compound from its basic precursors is a complex undertaking that requires all purified enzymes and necessary cofactors.

  • Reaction Mixture:

    • A suitable buffer system (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT).

    • All purified Qui enzymes involved in the pathway, including Qui5, Qui6, Qui7, Qui15, Qui17, Qui18, and other necessary tailoring enzymes.

    • Substrates: L-tryptophan, L-cysteine, L-alanine, L-serine.

    • Cofactors: ATP, NADPH, S-adenosyl methionine (SAM) if methylation is required.

    • A P450 reductase system for Qui15 activity.

  • Procedure:

    • Combine all components in a single reaction vessel.

    • Incubate at an optimal temperature (e.g., 25-30°C) for an extended period (e.g., 4-16 hours).

  • Analysis:

    • Extract the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate).

    • Concentrate the organic extract and analyze by LC-MS, comparing the retention time and mass spectrum with an authentic this compound standard.

Conclusion

The in vitro reconstitution of the this compound biosynthetic pathway provides a versatile tool for fundamental studies in NRPS enzymology and for the production of novel antibiotic derivatives. While detailed kinetic data for the individual enzymes are still forthcoming, the protocols outlined in these application notes, based on existing qualitative studies, offer a solid foundation for researchers to begin exploring this fascinating biosynthetic system. Further quantitative characterization of each enzymatic step will be crucial for optimizing in vitro production and for the rational design of new this compound analogs with improved therapeutic properties.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the preclinical data and experimental protocols for the use of Echinomycin in the treatment of Kaposi's Sarcoma-Associated Herpesvirus (KSHV)-related malignancies, such as Kaposi's Sarcoma (KS) and Primary Effusion Lymphoma (PEL).

Introduction

Kaposi's Sarcoma-Associated Herpesvirus (KSHV), also known as Human Herpesvirus 8 (HHV-8), is the etiological agent for several cancers that predominantly affect immunocompromised individuals.[1][2] These malignancies, including KS and PEL, currently have limited effective therapeutic options.[1][2] Key oncoproteins, Myc and Hypoxia-Inducible Factor-1α (HIF-1α), are closely linked to KSHV infection, replication, and oncogenesis.[1][2][3] this compound, a quinoxaline antibiotic, has emerged as a promising therapeutic agent due to its ability to dually target and inhibit both Myc and HIF-1α.[1][4]

Mechanism of Action

This compound exerts its anti-tumor effects in KSHV-related malignancies by simultaneously inhibiting the expression of Myc and HIF-1α.[1][2][3] This dual inhibition leads to the regression of cell growth in KSHV-positive tumor cells.[1][2] The mechanism involves promoting the proteasomal degradation of both Myc and HIF-1α.[2] This targeted approach has shown significant efficacy in both in vitro and in vivo models.[1][2] While this compound treatment can induce the expression of viral lytic genes, it does not lead to an increase in the production of infectious virions.[1][2][3]

Quantitative Data Summary

The following tables summarize the quantitative data from preclinical studies of this compound in KSHV-related malignancies.

Table 1: In Vitro Cytotoxicity of this compound in KSHV-Positive and Normal Cells

Cell LineCell TypeKSHV Status50% Cytotoxicity Concentration (CC50)
TIVE-LTCLong-term cultured KSHV-infected endothelial cellsPositive~0.1–2 nM
BCBL-1Primary Effusion LymphomaPositive~0.1–2 nM
BJAB.219KSHV-infected lymphoma cell linePositiveEffective Inhibition
HUVECHuman Umbilical Vein Endothelial CellsNegative>>1000 nM
Peripheral Blood B CellsNormal B CellsNegative>>1000 nM
BJABLymphoma cell lineNegativeMuch less effective than in BJAB.219

Data extracted from a 2023 study published in the Journal of Hematology & Oncology.[2][5]

Table 2: In Vivo Efficacy of this compound in KSHV-Related Xenograft Models

Xenograft ModelCell Line UsedThis compound DosageTreatment AdministrationOutcome
Kaposi's Sarcoma (KS)-likeTIVE-LTC200 μg/kgIntraperitoneal (i.p.)Significant repression of tumor growth
Primary Effusion Lymphoma (PEL)BCBL-12.5 μg/kgIntraperitoneal (i.p.)Dramatically suppressed tumor progression, reduced ascites and spleen enlargement

Data extracted from a 2023 study published in the Journal of Hematology & Oncology.[2]

Signaling Pathway

The following diagram illustrates the proposed signaling pathway of this compound in KSHV-infected tumor cells.

Echinomycin_Pathway cluster_cell KSHV-Infected Tumor Cell cluster_treatment This compound Treatment KSHV_Infection KSHV Infection Myc Myc KSHV_Infection->Myc Upregulates HIF1a HIF-1α KSHV_Infection->HIF1a Upregulates Tumor_Growth Tumor Growth & Survival Myc->Tumor_Growth Apoptosis_Inhibition Inhibition of Apoptosis Myc->Apoptosis_Inhibition HIF1a->Tumor_Growth HIF1a->Apoptosis_Inhibition This compound This compound This compound->Myc Inhibits This compound->HIF1a Inhibits Proteasomal_Degradation Proteasomal Degradation This compound->Proteasomal_Degradation Apoptosis Apoptosis This compound->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest This compound->Cell_Cycle_Arrest Proteasomal_Degradation->Myc Proteasomal_Degradation->HIF1a

Caption: this compound inhibits KSHV-driven tumor growth by targeting Myc and HIF-1α.

Experimental Protocols

In Vitro Cell Viability Assay (WST-1)

Objective: To determine the cytotoxic effects of this compound on KSHV-positive and KSHV-negative cell lines.

Materials:

  • KSHV-positive cell lines (e.g., BCBL-1, TIVE-LTC)

  • KSHV-negative cell lines (e.g., HUVEC, BJAB)

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • WST-1 proliferation assay reagent

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete medium.

  • Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Prepare serial dilutions of this compound in complete medium.

  • Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plates for the desired time points (e.g., 24, 48, 72 hours).

  • Add 10 µL of WST-1 reagent to each well and incubate for 2-4 hours at 37°C.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the no-treatment control and determine the CC50 value.

Soft Agar Colony Formation Assay

Objective: To assess the effect of this compound on the anchorage-independent growth of KSHV-positive tumor cells.

Materials:

  • KSHV-positive tumor cells (e.g., TIVE-LTC, BCBL-1)

  • Complete cell culture medium

  • Agar

  • This compound

  • 6-well plates

Procedure:

  • Prepare a base layer of 0.6% agar in complete medium in each well of a 6-well plate and allow it to solidify.

  • Resuspend 5 x 10^3 cells in 0.3% agar in complete medium containing various concentrations of this compound or vehicle control.

  • Layer the cell suspension on top of the base agar layer.

  • Incubate the plates at 37°C in a 5% CO2 incubator for 2-3 weeks, or until colonies are visible.

  • Stain the colonies with crystal violet.

  • Count the number of colonies and compare the treated groups to the control group.

Western Blot Analysis

Objective: To determine the effect of this compound on the protein expression of Myc, HIF-1α, and apoptosis/cell cycle-related proteins.

Materials:

  • KSHV-positive cells (e.g., BCBL-1, TIVE-LTC)

  • This compound

  • RIPA buffer with protease and phosphatase inhibitors

  • Primary antibodies against Myc, HIF-1α, and other proteins of interest

  • HRP-conjugated secondary antibodies

  • Chemiluminescence substrate

  • Protein electrophoresis and transfer equipment

Procedure:

  • Treat cells with the indicated concentrations of this compound for 48 hours.[2]

  • Harvest the cells and lyse them in RIPA buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescence substrate and an imaging system.

In Vivo Tumor Xenograft Model

Objective: To evaluate the in vivo efficacy of this compound in suppressing KSHV-related tumor growth.

Materials:

  • NOD/SCID mice

  • KSHV-positive tumor cells (e.g., TIVE-LTC for KS model, BCBL-1 for PEL model)

  • This compound

  • Vehicle control (e.g., saline, DMSO)

  • Calipers for tumor measurement

Procedure (for KS-like model):

  • Subcutaneously inject TIVE-LTC cells into the flank of NOD/SCID mice.

  • Once tumors are palpable, randomly assign mice to treatment and control groups.

  • Administer this compound (e.g., 200 μg/kg) or vehicle control intraperitoneally every 4-5 days.[2]

  • Measure tumor volume with calipers every 4-5 days.[2]

  • At the end of the experiment, euthanize the mice and excise the tumors for further analysis.

Procedure (for PEL xenograft model):

  • Intraperitoneally inject BCBL-1 cells into NOD/SCID mice.[2]

  • After 72 hours, begin intraperitoneal administration of this compound (e.g., 2.5 μg/kg) or vehicle control.[2]

  • Monitor the mice for signs of ascites formation and measure their body weight weekly.[2]

  • At the end of the treatment period, euthanize the mice and collect spleens for comparison.[2]

Experimental Workflow Diagram

The following diagram provides a general workflow for preclinical evaluation of this compound.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Culture KSHV+ and KSHV- Cell Lines Treatment_Echino Treat with this compound (Dose-Response) Cell_Culture->Treatment_Echino Cell_Viability Cell Viability Assay (WST-1) Treatment_Echino->Cell_Viability Colony_Formation Colony Formation Assay (Soft Agar) Treatment_Echino->Colony_Formation Protein_Analysis Protein Expression Analysis (Western Blot) Treatment_Echino->Protein_Analysis Apoptosis_Analysis Apoptosis & Cell Cycle Analysis Treatment_Echino->Apoptosis_Analysis Data_Analysis_Vivo Analyze Tumor Size, Ascites, Spleen Size Xenograft_Model Establish Xenograft Models (KS or PEL) Treatment_Mice Treat Mice with this compound Xenograft_Model->Treatment_Mice Tumor_Monitoring Monitor Tumor Growth and Animal Health Treatment_Mice->Tumor_Monitoring Tumor_Monitoring->Data_Analysis_Vivo

Caption: General workflow for preclinical evaluation of this compound.

Conclusion

This compound demonstrates significant potential as a therapeutic agent for KSHV-related malignancies by dually targeting the Myc and HIF-1α oncogenic pathways. The provided protocols offer a framework for researchers to further investigate and validate these promising preclinical findings. Further research, including clinical trials, is warranted to establish the safety and efficacy of this compound in patients with these cancers.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Echinomycin Resistance in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting unexpected experimental outcomes and addressing challenges related to Echinomycin resistance in cancer cell lines.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a potent small-molecule inhibitor of Hypoxia-Inducible Factor-1α (HIF-1α). It acts by binding to DNA in a sequence-specific manner, which competitively inhibits the binding of HIF-1α to its target gene promoters, such as the one for Vascular Endothelial Growth Factor (VEGF).[1][2] This disruption of HIF-1α activity blocks the transcription of genes crucial for tumor progression, including those involved in angiogenesis, glycolysis, and cell survival.[1][2]

Q2: My cancer cells are showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?

Acquired resistance to this compound in cancer cells can arise from several mechanisms:

  • Overexpression of HIF-1α: Increased levels of the HIF-1α protein can titrate the drug, requiring higher concentrations of this compound to achieve the same level of target inhibition. This is a common mechanism of resistance for drugs that target specific proteins.[1]

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1) or Breast Cancer Resistance Protein (BCRP/ABCG2), can actively pump this compound out of the cell, reducing its intracellular concentration and thus its efficacy.[3][4][5][6]

  • Alterations in Upstream Signaling Pathways: Mutations in tumor suppressor genes like TP53 can lead to the enrichment of HIF-1α target genes, potentially creating a cellular environment that is less dependent on the specific pathways inhibited by this compound or that provides alternative survival signals.[7]

Q3: How do I determine if my cell line has developed resistance to this compound?

The most common method is to determine the half-maximal inhibitory concentration (IC50) using a cell viability assay, such as the MTT assay.[7][8] A significant increase in the IC50 value of your treated cell line compared to the parental, sensitive cell line indicates the development of resistance.[9][10] A "Resistance Index" (RI) can be calculated by dividing the IC50 of the resistant line by the IC50 of the parental line.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Issue 1: Increased IC50 Value for this compound

You observe that a much higher concentration of this compound is required to kill 50% of your cancer cells compared to previous experiments or published data.

Quantitative Data Summary: this compound IC50

The following table provides a representative example of IC50 values that might be observed in this compound-sensitive versus resistant cancer cell lines. Note that the exact values can vary significantly between different cell types.

Cell Line TypeExample Cell LineTypical IC50 RangeResistance Index (RI)
This compound-SensitiveParental MDA-MB-2310.5 - 5.0 nM1.0
This compound-ResistantResistant MDA-MB-23150 - 200 nM100 - 400

Data are representative. Actual IC50 values are cell-line dependent. A low IC50 indicates sensitivity, while a high IC50 indicates resistance.[9]

Troubleshooting Workflow

If you observe an increased IC50, follow this workflow to diagnose the potential cause.

A High this compound IC50 Observed B Verify Experimental Setup (Drug concentration, cell density, incubation time) A->B C Issue Persists B->C D Hypothesize Resistance Mechanism C->D E Increased Drug Efflux? D->E Hypothesis 1 F HIF-1α Overexpression? D->F Hypothesis 2 G Run Western Blot for ABC Transporters (P-gp, ABCG2) E->G H Run Western Blot for HIF-1α F->H I Sequence HIF-1α Gene (Optional, less common) F->I J Transporter Upregulated G->J K HIF-1α Upregulated H->K L Mutation Found I->L

Caption: Troubleshooting workflow for an increased this compound IC50.

Key Experimental Protocols

Protocol 1: Determination of IC50 using MTT Assay

This protocol is used to assess cell viability and determine the concentration of this compound that inhibits 50% of cell growth.[8]

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., 5,000 cells/well) into 96-well plates and incubate for 24 hours to allow for attachment.[7]

  • Drug Treatment: Prepare serial dilutions of this compound. Remove the old media from the cells and add the media containing the various drug concentrations. Include a "no-drug" control. Incubate for 48-72 hours.[7]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C. Live cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.[8]

  • Solubilization: Discard the supernatant and add a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.[7]

  • Absorbance Reading: Measure the absorbance of the purple solution at 570 nm using a microplate spectrophotometer.[7]

  • Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the untreated control. Plot the viability against the log of the drug concentration and use non-linear regression to determine the IC50 value.

A Seed Cells in 96-well Plate B Incubate 24h A->B C Add Serial Dilutions of this compound B->C D Incubate 48-72h C->D E Add MTT Reagent D->E F Incubate 4h E->F G Solubilize Formazan with DMSO F->G H Read Absorbance at 570nm G->H I Calculate IC50 H->I

Caption: Experimental workflow for the MTT cell viability assay.

Protocol 2: Western Blot for ABC Transporter and HIF-1α Expression

This protocol is used to detect and quantify the protein levels of ABC transporters (e.g., P-gp, ABCG2) or HIF-1α.[10]

Methodology:

  • Protein Extraction: Lyse the sensitive and resistant cells separately to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE: Separate the proteins by size by running the lysates on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to your target protein (e.g., anti-P-gp, anti-ABCG2, or anti-HIF-1α) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system. Use a loading control like β-actin or GAPDH to normalize the results.

Protocol 3: Sanger Sequencing of the HIF1A Gene

This protocol can be used to identify potential mutations in the gene encoding HIF-1α (HIF1A), although resistance is more commonly associated with changes in protein expression.[9]

Methodology:

  • DNA Extraction: Isolate genomic DNA from both sensitive and resistant cell lines.

  • PCR Amplification: Design primers that flank the coding regions of the HIF1A gene. Use these primers to amplify the target DNA segments via Polymerase Chain Reaction (PCR).

  • PCR Product Purification: Purify the amplified PCR products to remove primers and dNTPs.

  • Cycle Sequencing: Perform the sequencing reaction using the purified PCR product as a template, DNA polymerase, and fluorescently labeled dideoxynucleotides (ddNTPs).

  • Capillary Electrophoresis: Separate the resulting DNA fragments by size using capillary electrophoresis. A laser excites the fluorescent labels on the ddNTPs at the end of each fragment, and a detector reads the color.

  • Sequence Analysis: The sequence of colors is translated into a DNA sequence chromatogram. Compare the sequence from the resistant cells to that of the sensitive cells (or a reference sequence) to identify any mutations.

Signaling Pathway Overview

This compound resistance often involves the cell's response to the inhibition of the HIF-1α pathway. Understanding this pathway is key to diagnosing resistance.

cluster_0 Hypoxia Hypoxia HIF1a_stabilization HIF-1α Stabilization Hypoxia->HIF1a_stabilization HIF1_complex HIF-1 Complex HIF1a_stabilization->HIF1_complex HIF1b HIF-1β (ARNT) HIF1b->HIF1_complex HRE Hypoxia Response Element (HRE) in DNA HIF1_complex->HRE Transcription Transcription of Target Genes (e.g., VEGF) HRE->Transcription This compound This compound This compound->HRE Inhibits Binding Resistance Resistance Mechanisms Resistance->this compound Reduces Efficacy Efflux Increased Efflux (ABC Transporters) Efflux->Resistance Overexpression HIF-1α Overexpression Overexpression->Resistance

Caption: this compound inhibits the HIF-1 pathway, and resistance can emerge from multiple mechanisms.

References

Technical Support Center: Understanding the Dual Effect of Echinomycin on HIF-1

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the effects of Echinomycin on Hypoxia-Inducible Factor-1 (HIF-1).

Frequently Asked Questions (FAQs)

Q1: What is the established mechanism of action for this compound as a HIF-1 inhibitor?

This compound is a potent small-molecule inhibitor of HIF-1.[1][2] Its primary mechanism of action is the inhibition of HIF-1's DNA-binding activity.[3][4][5] this compound intercalates into DNA at specific sequences, thereby preventing the HIF-1 heterodimer (composed of HIF-1α and HIF-1β subunits) from binding to the Hypoxia-Responsive Element (HRE) in the promoter regions of its target genes.[3][6][7] This blockade of DNA binding leads to the downregulation of HIF-1 target genes involved in critical aspects of cancer biology, such as angiogenesis, glycolysis, and cell survival.[2][4]

Q2: We observed an unexpected increase in HIF-1α protein levels and target gene expression after treating our cells with this compound under normoxic conditions. Is this a known phenomenon?

Yes, this is a documented dual effect of this compound. While it acts as a potent inhibitor of HIF-1 activity under hypoxic conditions, it has been shown to induce an increase in HIF-1 activity under normoxic conditions.[8][9] This paradoxical effect is characterized by an increase in HIF-1α protein levels and the subsequent expression of HIF-1 target genes.[8][9]

Q3: What is the molecular mechanism behind the normoxic induction of HIF-1α by this compound?

The normoxic induction of HIF-1α by this compound is not due to protein stabilization but rather an increase in the transcription of the HIF-1A gene.[8][9] Research has shown that low concentrations of this compound can enhance the activity of the transcription factor Sp1.[8][9] This enhanced Sp1 activity leads to increased transcription of the HIF-1A gene, resulting in higher levels of HIF-1α mRNA and protein.[8][9]

Q4: We are seeing inhibition of HIF-1 activity under hypoxia, but our results are not as potent as expected. What are some potential reasons for this?

Several factors could contribute to this observation:

  • This compound Concentration: The inhibitory effect of this compound is dose-dependent.[1] Ensure you are using a concentration within the effective range for your cell line.

  • Cell Line Specificity: The sensitivity of different cell lines to this compound can vary.[6]

  • Experimental Conditions: The level of hypoxia and the duration of treatment can influence the outcome.

  • Compound Stability: Ensure the proper storage and handling of this compound to maintain its potency.[2]

Q5: Is this compound specific to HIF-1, or does it affect other transcription factors?

This compound has been shown to interfere with the activity of other transcription factors, indicating a lack of complete specificity.[8][9] While it potently inhibits HIF-1 DNA binding, researchers should be aware of potential off-target effects. However, some studies have shown that at certain concentrations, it specifically inhibits HIF-1 binding to the HRE without affecting the binding of AP-1 or NF-κB.[3][5]

Troubleshooting Guides

Problem 1: Inconsistent results between normoxic and hypoxic experiments.

  • Possible Cause: This is likely due to the dual effect of this compound. Under normoxia, you may be observing the induction of HIF-1α, while under hypoxia, you are seeing the inhibition of HIF-1 DNA binding.

  • Troubleshooting Steps:

    • Confirm Oxygen Status: Ensure your hypoxic conditions are stable and genuinely hypoxic (typically 1% O₂ or less). Use a hypoxia indicator if necessary.

    • Dose-Response Curves: Perform dose-response experiments under both normoxic and hypoxic conditions to characterize the concentration-dependent effects.

    • Time-Course Experiments: Analyze the effects of this compound at different time points to understand the kinetics of both the inductive and inhibitory responses.

    • Analyze HIF-1α mRNA and Protein: Use RT-qPCR and Western blotting to measure HIF-1A mRNA and HIF-1α protein levels, respectively, under both conditions. This will help differentiate between transcriptional induction and effects on protein stability.

Problem 2: No effect or minimal inhibition of HIF-1 target gene expression under hypoxia.

  • Possible Cause: Suboptimal experimental conditions or issues with the compound.

  • Troubleshooting Steps:

    • Verify this compound Activity: If possible, test the activity of your this compound stock in a well-established positive control system.

    • Optimize Concentration: Perform a titration of this compound to find the optimal inhibitory concentration for your specific cell line and experimental setup.

    • Check Cell Viability: High concentrations of this compound can be cytotoxic. Perform a cell viability assay to ensure the observed effects are not due to widespread cell death.

    • Confirm Hypoxic Induction: Before treating with this compound, confirm that your hypoxic conditions are sufficient to induce HIF-1α and its target genes in your cell line.

Data Presentation

Table 1: Summary of this compound's Dual Effect on HIF-1

ConditionEffect on HIF-1α ProteinEffect on HIF-1 DNA BindingEffect on HIF-1 Target Gene ExpressionUnderlying Mechanism
Normoxia Increase[8][9]-Increase[8][9]Enhanced Sp1 activity leading to increased HIF-1A gene transcription.[8][9]
Hypoxia No significant change or slight increase[5]Strong Inhibition[3][5][8]Strong Inhibition[1][5][8]Intercalation into DNA, preventing HIF-1 binding to HREs.[3][6]

Table 2: Effective Concentrations of this compound in Different Studies

Cell LineAssayEffective Concentration (IC₅₀/EC₅₀)Reference
U251-HRELuciferase Reporter AssayEC₅₀ of 1.2 nM[1]
Cancer Stem CellsCell ViabilityIC₅₀ of 29.4 pM[1]
U251VEGF mRNA expressionInhibition observed at 0-10 nM[1]

Experimental Protocols

1. Western Blot for HIF-1α Protein Levels

  • Cell Culture and Treatment: Plate cells (e.g., HeLa or U251) and allow them to adhere. Treat with desired concentrations of this compound or vehicle control (e.g., DMSO) under normoxic (21% O₂) or hypoxic (1% O₂) conditions for the desired time (e.g., 16 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against HIF-1α overnight at 4°C. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use a loading control like β-actin or α-tubulin to normalize the results.

2. Electrophoretic Mobility Shift Assay (EMSA) for HIF-1 DNA Binding

  • Nuclear Extract Preparation: Treat cells with this compound under hypoxic conditions. Prepare nuclear extracts using a commercial kit or a standard protocol.

  • Probe Labeling: Synthesize and anneal complementary oligonucleotides containing the HRE consensus sequence (5'-ACGTG-3'). Label the double-stranded probe with a radioactive (e.g., ³²P) or non-radioactive (e.g., biotin) tag.

  • Binding Reaction: Incubate the nuclear extracts with the labeled probe in a binding buffer containing poly(dI-dC) for 20-30 minutes at room temperature. For competition assays, add an excess of unlabeled HRE probe.

  • Electrophoresis: Separate the protein-DNA complexes on a non-denaturing polyacrylamide gel.

  • Detection: Detect the labeled probe by autoradiography (for radioactive probes) or a chemiluminescent detection method (for non-radioactive probes). A supershift assay can be performed by adding an antibody specific to HIF-1α to the binding reaction to confirm the identity of the shifted band.

Mandatory Visualizations

Caption: this compound's effect on HIF-1 under normoxic conditions.

Caption: this compound's effect on HIF-1 under hypoxic conditions.

experimental_workflow cluster_analysis Downstream Analysis start Start: Cell Culture (e.g., HeLa, U251) treatment Treatment with this compound (Normoxia vs. Hypoxia) start->treatment western Western Blot (HIF-1α protein levels) treatment->western rt_qpcr RT-qPCR (HIF-1 target gene mRNA) treatment->rt_qpcr emsa EMSA / ChIP (HIF-1 DNA binding) treatment->emsa luciferase Luciferase Reporter Assay (HIF-1 transcriptional activity) treatment->luciferase end End: Data Interpretation western->end rt_qpcr->end emsa->end luciferase->end

Caption: Experimental workflow for studying this compound's effects.

References

Technical Support Center: Optimizing Echinomycin Concentration

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing echinomycin concentration to minimize cytotoxicity in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound that leads to cytotoxicity?

A1: this compound is a potent antitumor agent that exhibits cytotoxicity primarily through two mechanisms:

  • DNA Bis-intercalation: It binds strongly to double-stranded DNA, effectively acting as a molecular staple that sandwiches two base pairs. This interaction can inhibit DNA replication and RNA synthesis.[1][2]

  • HIF-1α Inhibition: this compound is a highly potent inhibitor of Hypoxia-Inducible Factor-1α (HIF-1α), a key transcription factor in cellular responses to hypoxia, which is crucial for tumor progression.[3] By inhibiting HIF-1α, this compound can induce apoptosis.

Q2: Through which signaling pathway does this compound induce apoptosis?

A2: this compound-induced apoptosis is often mediated through the mitochondrial pathway. This involves the release of cytochrome c from the mitochondria into the cytosol, which then activates a cascade of caspases, including caspase-9 and the executioner caspase-3. The activation of the ERK/MAPK signaling pathway also plays a significant role in this process.[4][5]

Q3: What is a typical effective concentration range for this compound in in vitro studies?

A3: The effective concentration of this compound can vary significantly depending on the cell line and the duration of exposure. However, it is a very potent compound, with IC50 values (the concentration that inhibits 50% of cell growth) often reported in the picomolar to nanomolar range. For example, the IC50 for HIF-1α inhibition has been reported to be as low as 29.4 pM. It is crucial to perform a dose-response experiment for your specific cell line to determine the optimal concentration.

Q4: How can I prepare a stock solution of this compound?

A4: this compound is soluble in DMSO. To prepare a stock solution, dissolve the lyophilized powder in DMSO to a concentration of 5 mg/ml. For long-term storage, it is recommended to store the stock solution at -20°C. Aliquoting the stock solution is advised to avoid multiple freeze-thaw cycles.[3]

Troubleshooting Guide

Issue 1: High variability in cytotoxicity assay results.

  • Possible Cause: Inconsistent cell seeding density.

    • Solution: Ensure a homogenous single-cell suspension before seeding. Use a calibrated multichannel pipette for seeding and visually inspect plates after seeding to confirm even cell distribution.

  • Possible Cause: Edge effects in the microplate.

    • Solution: Avoid using the outer wells of the 96-well plate for experimental samples, as these are more prone to evaporation. Fill the peripheral wells with sterile PBS or media to maintain humidity.

  • Possible Cause: Pipetting errors.

    • Solution: Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure consistent timing when adding reagents to all wells.

Issue 2: No significant cytotoxicity observed even at high this compound concentrations.

  • Possible Cause: Cell line resistance.

    • Solution: Some cell lines may be inherently resistant to this compound. Verify the sensitivity of your cell line by including a positive control known to induce cell death in that line. Consider testing a panel of cell lines if feasible.

  • Possible Cause: Inactive this compound.

    • Solution: Ensure proper storage of the this compound stock solution at -20°C and protect it from light. Avoid repeated freeze-thaw cycles. Test the activity of a fresh batch of this compound.

  • Possible Cause: Insufficient incubation time.

    • Solution: The cytotoxic effects of this compound may be time-dependent. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal incubation period for your experimental setup.

Issue 3: Unexpectedly high cytotoxicity in control (vehicle-treated) wells.

  • Possible Cause: High concentration of the solvent (e.g., DMSO).

    • Solution: The final concentration of DMSO in the culture medium should typically be kept below 0.5% (v/v), and ideally below 0.1%, as higher concentrations can be toxic to cells. Prepare a vehicle control with the same final DMSO concentration as the highest this compound dose.

  • Possible Cause: Contamination of cell culture.

    • Solution: Regularly check cell cultures for signs of microbial contamination. Use aseptic techniques and certified sterile reagents.

Quantitative Data on this compound Cytotoxicity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various human cancer cell lines, providing a reference for determining an appropriate concentration range for your experiments.

Cell LineCancer TypeIC50 ValueExposure TimeAssay Method
HCT116Colorectal Carcinoma31.6 nM48 hoursMTT Assay
HCT116+ch3Colorectal Carcinoma86.4 nM48 hoursMTT Assay
JurkatT-cell Leukemia0.414 µMNot SpecifiedNot Specified
KOPT-K1T-lymphoblastic Leukemia~5 nM (Growth Suppression)3 daysWST-1 Assay
NB4Acute Myeloid Leukemia~5 nM (Growth Suppression)3 daysWST-1 Assay

Experimental Protocols

Detailed methodologies for key experiments to assess this compound-induced cytotoxicity are provided below.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

Materials:

  • 96-well flat-bottom plates

  • This compound stock solution

  • Complete cell culture medium

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • This compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-only controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

LDH (Lactate Dehydrogenase) Cytotoxicity Assay

This assay quantifies the release of the cytosolic enzyme LDH from damaged cells into the culture medium.

Materials:

  • 96-well plates

  • This compound stock solution

  • Complete cell culture medium

  • Commercially available LDH cytotoxicity assay kit

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).

  • Incubation: Incubate the plate for the desired exposure time.

  • Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet the cells.

  • LDH Reaction: Carefully transfer a specific volume of the supernatant (e.g., 50 µL) to a new 96-well plate. Add the LDH reaction mixture from the kit to each well.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit's protocol (usually 15-30 minutes), protected from light.

  • Absorbance Measurement: Measure the absorbance at the wavelength specified in the kit's instructions (commonly 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in this compound-treated wells to the spontaneous and maximum release controls.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • 6-well plates or culture tubes

  • This compound stock solution

  • Complete cell culture medium

  • Annexin V-FITC (or other fluorochrome) and Propidium Iodide (PI) staining kit

  • Binding buffer (provided in the kit)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound for the chosen duration.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.

  • Cell Washing: Wash the cells twice with cold PBS by centrifuging at a low speed (e.g., 300 x g) for 5 minutes and resuspending the pellet in PBS.

  • Staining: Resuspend the cell pellet in 1X binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each quadrant:

    • Annexin V- / PI- (viable cells)

    • Annexin V+ / PI- (early apoptotic cells)

    • Annexin V+ / PI+ (late apoptotic/necrotic cells)

    • Annexin V- / PI+ (necrotic cells)

Visualizations

The following diagrams illustrate key aspects of working with this compound.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_assay Cytotoxicity Assessment cluster_analysis Data Analysis prep_cells Prepare Cell Culture seed_cells Seed Cells in Microplate prep_cells->seed_cells prep_echo Prepare this compound Dilutions treat_cells Treat Cells with this compound prep_echo->treat_cells seed_cells->treat_cells incubate Incubate for Desired Time treat_cells->incubate assay_mtt MTT Assay incubate->assay_mtt assay_ldh LDH Assay incubate->assay_ldh assay_apop Annexin V/PI Assay incubate->assay_apop read_plate Measure Absorbance/ Fluorescence assay_mtt->read_plate assay_ldh->read_plate assay_apop->read_plate Flow Cytometry calc_viability Calculate % Viability/ Cytotoxicity read_plate->calc_viability det_ic50 Determine IC50 calc_viability->det_ic50 signaling_pathway cluster_nucleus Nucleus cluster_mito Mitochondrion cluster_cytosol Cytosol This compound This compound dna DNA Intercalation This compound->dna hif1a HIF-1α Inhibition This compound->hif1a erk_mapk ERK/MAPK Activation This compound->erk_mapk replication_inhibition Inhibition of Replication & Transcription dna->replication_inhibition cytochrome_c Cytochrome c Release hif1a->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation erk_mapk->caspase3 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis troubleshooting_guide cluster_high_var High Variability? cluster_no_effect No Cytotoxicity? cluster_control_death Control Cell Death? start Unexpected Cytotoxicity Results is_high_var High Variability? start->is_high_var Yes is_no_effect No Effect? start->is_no_effect No check_seeding Check Cell Seeding Consistency check_pipetting Review Pipetting Technique check_seeding->check_pipetting avoid_edge Avoid Edge Effects check_pipetting->avoid_edge verify_cell_line Verify Cell Line Sensitivity check_compound Check this compound Activity verify_cell_line->check_compound optimize_time Optimize Incubation Time check_compound->optimize_time check_dmso Check DMSO Concentration check_contamination Screen for Contamination check_dmso->check_contamination is_high_var->check_seeding is_no_effect->verify_cell_line is_control_death Control Death? is_no_effect->is_control_death No is_control_death->check_dmso

References

Echinomycin Phase II Clinical Trial Failures: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center > Troubleshooting Guides > Investigational Drugs > Echinomycin

This guide addresses frequently asked questions regarding the failure of this compound in Phase II clinical trials, providing researchers, scientists, and drug development professionals with a centralized resource for understanding the challenges encountered during its clinical development.

Frequently Asked Questions (FAQs)

Q1: Why was the clinical development of this compound halted at Phase II?

This compound, a potent polypeptide antibiotic, ultimately failed in Phase II clinical trials due to a combination of insufficient anti-tumor efficacy and significant dose-limiting toxicities.[1][2] Across multiple studies, this compound did not demonstrate objective clinical responses in cancer patients, and its administration was associated with severe adverse effects, primarily gastrointestinal in nature.[1][2]

Q2: What specific toxicities were observed in the Phase II trials?

The most consistently reported dose-limiting toxicity was severe nausea and vomiting.[1] In a Phase II trial for metastatic soft tissue sarcoma, this was the most common adverse event.[1] Another trial in advanced colorectal cancer reported serious anaphylactic reactions in several patients.[3] Additionally, Phase I studies had previously identified reversible liver enzyme abnormalities and allergic reactions as common toxicities.[4]

Q3: Was this compound effective in any of the tested cancer types?

The efficacy of this compound in Phase II trials was largely disappointing. In two separate studies on patients with metastatic soft tissue sarcoma, no objective clinical responses were observed.[1][2] A trial in advanced colorectal cancer showed a modest response rate of 10% (3 out of 30 patients), which was comparable to the activity of 5-fluorouracil at the time.[3] However, the significant toxicities associated with this compound outweighed this limited efficacy.

Q4: Were there any issues with the formulation of this compound used in the trials?

Yes, formulation challenges likely contributed to the observed toxicities. Early clinical trials of this compound utilized Cremophor EL as a formulating agent to solubilize the hydrophobic drug.[5] Cremophor EL is known to cause a range of biological effects, including severe anaphylactoid hypersensitivity reactions, which were observed in the colorectal cancer trial.[3][5][6] This highlights the critical role of the delivery vehicle in the safety profile of an investigational drug.

Q5: What is the mechanism of action of this compound?

This compound exhibits a dual mechanism of action. It acts as a DNA bis-intercalator, binding to specific DNA sequences and disrupting DNA replication and transcription.[7][8][9][10] Additionally, it is a potent inhibitor of the hypoxia-inducible factor 1-alpha (HIF-1α) transcription factor, a key regulator of tumor adaptation to hypoxic environments.[11][12][13]

Troubleshooting Guide for Preclinical Researchers

Problem: High in vitro potency of an this compound analog is not translating to in vivo efficacy.
  • Possible Cause 1: Poor Pharmacokinetics. this compound itself was noted to have a short half-life, which can limit its therapeutic window. Assess the pharmacokinetic profile of your analog in relevant animal models.

  • Possible Cause 2: Formulation and Solubility. Poor solubility can lead to low bioavailability and inconsistent drug exposure. Investigate alternative formulation strategies to improve solubility and stability, avoiding problematic excipients like Cremophor EL.

  • Possible Cause 3: Off-target Toxicities. The severe gastrointestinal toxicity of this compound limited the achievable therapeutic dose. Evaluate the toxicity profile of your analog in vivo to determine if a sufficient therapeutic index can be achieved.

Problem: Unexpected toxicities observed in animal models.
  • Possible Cause 1: Vehicle-Related Toxicity. If you are using a solubilizing agent like Cremophor EL, the vehicle itself may be contributing to the observed toxicity. Conduct vehicle-only control experiments to isolate the effects of the drug substance.[5][6]

  • Possible Cause 2: Lack of Target Specificity. While this compound targets HIF-1α, it may have other off-target effects contributing to toxicity. Consider performing broader toxicity screening and target engagement studies.

Quantitative Data Summary

Table 1: Summary of this compound Phase II Clinical Trial in Metastatic Soft Tissue Sarcoma (Illinois Cancer Center Study) [1][14]

ParameterValue
Number of Evaluable Patients12
Dosing Regimen1,200 mcg/m² IV, once weekly for 4 weeks, followed by a 2-week break
Objective Response Rate0%
Dose EscalationOccurred in only 5 of 25 treatment cycles due to toxicity
Most Common ToxicitySevere nausea and vomiting

Table 2: Summary of this compound Phase II Clinical Trial in Advanced Soft Tissue Sarcomas (Southwest Oncology Group Study) [2]

ParameterValue
Number of Patients34
Dosing Regimen1.2 mg/m² IV, weekly for 4 weeks, followed by a 2-week rest period
Objective Response Rate0%
Dose-Limiting ToxicityGastrointestinal

Table 3: Summary of this compound Phase II Clinical Trial in Advanced Colorectal Cancer [3]

ParameterValue
Number of Evaluable Patients30
Dosing Regimen1.5 mg/m² as a 30-60 min infusion every 4 weeks (initial); changed to 24-h infusion every 3 weeks
Objective Response Rate10% (3 patients)
Serious Adverse EventsAnaphylaxis in 5 patients
Other Notable ToxicitiesGrade 2-3 vomiting (reduced with 24-h infusion), Grade 3 thrombocytopenia (1 patient)

Experimental Protocols

Protocol: Phase II Clinical Trial Dosing and Monitoring
  • Drug Administration: this compound was administered intravenously. In the soft tissue sarcoma trials, the dose was 1.2 mg/m² or 1,200 mcg/m² weekly for four weeks, followed by a two-week rest period.[1][2] In the colorectal cancer trial, the initial regimen was 1.5 mg/m² as a 30-60 minute infusion every four weeks, which was later amended to a 24-hour infusion every three weeks to mitigate anaphylactic reactions.[3]

  • Toxicity Assessment: Adverse events were graded according to the Common Toxicity Criteria (CTC) in use at the time of the trials (likely an early version of the NCI's Common Terminology Criteria for Adverse Events - CTCAE).[15][16][17][18][19] Dose-limiting toxicities were defined as severe (Grade 3 or 4) non-hematologic or hematologic toxicities.

  • Efficacy Evaluation: Tumor response was assessed using the Response Evaluation Criteria in Solid Tumors (RECIST), version 1.0, which was the standard at the time.[20][21][22][23][24] This involved measuring the longest diameter of target lesions to determine complete response, partial response, stable disease, or progressive disease.

Visualizations

Echinomycin_DNA_Intercalation cluster_DNA DNA Double Helix DNA_strand1 5'-G-C-G-T-A-C-G-C-3' DNA_strand2 3'-C-G-C-A-T-G-C-G-5' This compound This compound Intercalation Bis-intercalation at CpG sites This compound->Intercalation Intercalation->DNA_strand1 Disrupts DNA Replication & Transcription

Caption: Mechanism of this compound DNA Bis-intercalation.

HIF1a_Signaling_Pathway cluster_normoxia Normoxia cluster_hypoxia Hypoxia HIF1a_normoxia HIF-1α PHD PHD (Prolyl Hydroxylase) HIF1a_normoxia->PHD Hydroxylation VHL VHL (von Hippel-Lindau) PHD->VHL Recognition Proteasome Proteasomal Degradation VHL->Proteasome Ubiquitination HIF1a_hypoxia HIF-1α HIF1_complex HIF-1 Complex HIF1a_hypoxia->HIF1_complex HIF1b HIF-1β HIF1b->HIF1_complex HRE Hypoxia Response Element (HRE) in DNA HIF1_complex->HRE Binds to Target_Genes Target Gene Transcription (e.g., VEGF) HRE->Target_Genes This compound This compound This compound->HIF1_complex Inhibits DNA Binding

Caption: Simplified HIF-1α Signaling Pathway and this compound's Site of Action.

PhaseII_Clinical_Trial_Workflow Start Phase I Completed (Safety & Dosage) Patient_Selection Patient Selection (Defined Cancer Type, Measurable Disease) Start->Patient_Selection Informed_Consent Informed Consent Patient_Selection->Informed_Consent Baseline_Assessment Baseline Assessment (Tumor Measurement, Lab Tests) Informed_Consent->Baseline_Assessment Treatment This compound Administration (Defined Schedule) Baseline_Assessment->Treatment Monitoring Ongoing Monitoring (Toxicity & Efficacy) Treatment->Monitoring Data_Analysis Data Analysis (Response Rate, Adverse Events) Monitoring->Data_Analysis Outcome Trial Outcome (Fail or Proceed to Phase III) Data_Analysis->Outcome Fail Failure: Lack of Efficacy & High Toxicity Outcome->Fail This compound Result Proceed Proceed to Phase III Outcome->Proceed

Caption: General Workflow of a Phase II Oncology Clinical Trial.

References

Validation & Comparative

A Comparative Guide to HIF-1 Inhibitors: Echinomycin vs. PX-478

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Hypoxia-inducible factor-1 (HIF-1) is a critical transcription factor in cellular adaptation to low oxygen environments, a hallmark of the tumor microenvironment. Its role in promoting tumor growth, angiogenesis, and metastasis has made it a prime target for cancer therapy. This guide provides an objective comparison of two prominent HIF-1 inhibitors, Echinomycin and PX-478, summarizing their mechanisms of action, experimental efficacy, and key methodological considerations for their evaluation.

At a Glance: Key Differences

FeatureThis compoundPX-478
Primary Mechanism of Action DNA intercalator; inhibits HIF-1 binding to Hypoxia Response Elements (HREs) on DNA.[1][2][3][4]Multi-level inhibitor of HIF-1α; suppresses HIF-1α transcription, translation, and deubiquitination.[1][5]
Molecular Target DNA (sequence-specific intercalation)HIF-1α protein expression machinery
Reported Potency Highly potent, with IC50 values in the picomolar to nanomolar range.[6]Effective in the micromolar range.[5][7][8]
Clinical Development Phase I and II trials conducted with limited success, largely attributed to poor formulation and toxicity.[1] Newer formulations are under investigation.[6]Has undergone Phase I clinical trials in patients with advanced solid tumors and lymphoma.[9]

Mechanism of Action

This compound and PX-478 employ distinct strategies to abrogate HIF-1 signaling. This compound acts as a DNA intercalator, binding to specific sequences and altering the DNA conformation, which in turn prevents the HIF-1 transcription factor from binding to its target HREs on gene promoters.[1][2][3][4] In contrast, PX-478 takes a multi-pronged approach to reduce the cellular levels of the HIF-1α subunit, thereby preventing the formation of the active HIF-1 heterodimer. It achieves this by inhibiting the transcription of the HIF1A gene, suppressing the translation of HIF-1α mRNA, and promoting its degradation by inhibiting deubiquitinating enzymes.[1][5]

HIF-1_Inhibitor_Mechanisms cluster_0 PX-478 Inhibition cluster_1 This compound Inhibition HIF1A_gene HIF1A Gene HIF1A_mRNA HIF-1α mRNA HIF1A_gene->HIF1A_mRNA Transcription HIF1A_protein_synthesis HIF-1α Protein Synthesis HIF1A_mRNA->HIF1A_protein_synthesis Translation HIF1A_protein HIF-1α Protein HIF1A_protein_synthesis->HIF1A_protein HIF1A_deubiquitination Deubiquitination HIF1A_protein->HIF1A_deubiquitination PX478 PX-478 PX478->HIF1A_gene PX478->HIF1A_mRNA PX478->HIF1A_deubiquitination HIF1_complex HIF-1 Complex (HIF-1α/HIF-1β) HRE Hypoxia Response Element (HRE) on DNA HIF1_complex->HRE Binding Target_gene_transcription Target Gene Transcription (e.g., VEGF) HRE->Target_gene_transcription This compound This compound This compound->HRE Intercalates DNA, blocks binding

Caption: Mechanisms of HIF-1 inhibition by PX-478 and this compound.

In Vitro Efficacy: A Comparative Analysis

The following tables summarize the half-maximal inhibitory concentrations (IC50) of this compound and PX-478 in various cell lines, demonstrating their potency in inhibiting cell viability and HIF-1α protein levels. It is important to note that direct comparisons are most informative when conducted in the same cell line under identical experimental conditions.

Cell Viability (IC50)
Cell LineCancer TypeThis compound (nM)PX-478 (µM)Reference
Uterine Fibroid CellsBenign Tumor~1~10[10]
WM115Melanoma3000-[11]
SKMEL30Melanoma3000-[11]
PC-3Prostate Cancer-17 (Normoxia) 16 (Hypoxia)[7]
DU-145Prostate Cancer-35 (Normoxia) 22 (Hypoxia)[7]
HIF-1α Protein Inhibition (IC50)
Cell LineCancer TypePX-478 (µM)Reference
PC-3Prostate Cancer3.9 ± 2.0[5]
MCF-7Breast Cancer4.0 ± 2.0[5]
Panc-1Pancreatic Cancer10.1 ± 1.9[5]
BxPC-3Pancreatic Cancer15.3 ± 4.8[5]
HT-29Colon Cancer19.4 ± 5.0[5]
DU-145Prostate Cancer~40-50[7]

Note: IC50 values for this compound's direct inhibition of HIF-1α protein levels are not commonly reported due to its mechanism of action targeting DNA binding rather than protein expression.

In Vivo Efficacy: Xenograft Studies

Both this compound and PX-478 have demonstrated anti-tumor activity in preclinical xenograft models.

This compound In Vivo Data
Tumor ModelTreatment RegimenOutcomeReference
Uterine Fibroid Xenograft0.1 mg/kg, i.p., every other day for 2 weeksSignificant attenuation of xenograft enlargement.[10]
Triple-Negative Breast Cancer (SUM-159)0.35 mg/kg (liposomal), i.p., every 3 days for 3 dosesMore potent inhibition of primary tumor growth and elimination of established metastases compared to Cremophor-formulated this compound.[6]
PX-478 In Vivo Data
Tumor ModelTreatment RegimenOutcomeReference
Uterine Fibroid Xenograft10 mg/kg, i.p., every other day for 2 weeksSignificant attenuation of xenograft enlargement.[10]
Various Human Tumor Xenografts (HT-29, PC-3, DU-145, MCF-7, Caki-1, Panc-1, SHP-77)100 or 120 mg/kg, i.p.Showed antitumor activity, including cures in some models, with efficacy correlating with tumor HIF-1α levels.[9][12]
Orthotopic Small Cell Lung Cancer (NCI-H187)20 mg/kg99% reduction in median primary lung tumor volume and 132% increase in median survival.[13]
Orthotopic Non-Small Cell Lung Cancer (PC14-PE6)20 mg/kg87% reduction in median primary lung tumor volume.[13]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate assessment of HIF-1 inhibitors. Below are summarized methodologies for key assays.

Cell Viability Assay (CCK8/MTT)

This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

Cell_Viability_Workflow Start Start Seed_cells Seed cells in 96-well plates Start->Seed_cells Incubate_24h Incubate for 24h (Normoxia) Seed_cells->Incubate_24h Treat_inhibitor Treat with serial dilutions of This compound or PX-478 Incubate_24h->Treat_inhibitor Incubate_hypoxia Incubate under normoxic or hypoxic conditions (e.g., 1% O2) Treat_inhibitor->Incubate_hypoxia Add_reagent Add CCK8 or MTT reagent Incubate_hypoxia->Add_reagent Incubate_reagent Incubate for 1-4 hours Add_reagent->Incubate_reagent Measure_absorbance Measure absorbance at 450 nm (CCK8) or 570 nm (MTT) Incubate_reagent->Measure_absorbance End End Measure_absorbance->End

Caption: Workflow for a cell viability assay.

Protocol:

  • Seed cells at a density of 5x10^4 cells/well in a 96-well plate and incubate overnight.[14]

  • Treat cells with a serial dilution of the HIF-1 inhibitor (this compound or PX-478).

  • Incubate the plate under normoxic (21% O2) or hypoxic (e.g., 1% O2) conditions for the desired duration (e.g., 24-72 hours).

  • Add 10 µL of CCK8 solution or 20 µL of MTT solution to each well and incubate for 1-4 hours.[14]

  • Measure the absorbance at 450 nm for CCK8 or after solubilizing formazan crystals, at 570 nm for MTT, using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

Western Blot for HIF-1α Protein Levels

This technique is used to detect and quantify the amount of HIF-1α protein in cell lysates.

Protocol:

  • Culture cells and treat with PX-478 for the desired time under normoxic or hypoxic conditions.

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Separate 20-50 µg of protein per lane on an SDS-PAGE gel (e.g., 7.5%).[15]

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[16]

  • Incubate the membrane with a primary antibody against HIF-1α overnight at 4°C.[17]

  • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[16]

  • Detect the signal using an enhanced chemiluminescence (ECL) reagent and image the blot.[16]

  • Normalize the HIF-1α band intensity to a loading control (e.g., β-actin or α-tubulin).

Chromatin Immunoprecipitation (ChIP) Assay for HIF-1 DNA Binding

ChIP assays are employed to determine if HIF-1 directly binds to the HRE of a target gene's promoter, a process inhibited by this compound.

Protocol:

  • Treat cells with this compound under hypoxic conditions.

  • Cross-link proteins to DNA using formaldehyde.[18]

  • Lyse the cells and sonicate the chromatin to shear DNA into smaller fragments (200-1000 bp).[18]

  • Immunoprecipitate the HIF-1α/DNA complexes using an anti-HIF-1α antibody. An IgG antibody should be used as a negative control.

  • Reverse the cross-links and purify the immunoprecipitated DNA.

  • Use quantitative PCR (qPCR) with primers flanking the HRE of a target gene (e.g., VEGF) to quantify the amount of bound DNA.[18]

  • Express the results as a percentage of the input DNA.

VEGF ELISA

This assay quantifies the amount of Vascular Endothelial Growth Factor (VEGF), a key downstream target of HIF-1, secreted by cells.

Protocol:

  • Coat a 96-well plate with a capture antibody against human VEGF-A and incubate overnight.[19]

  • Block the plate with a blocking buffer for 1 hour.[19]

  • Add cell culture supernatants (from cells treated with this compound or PX-478 under hypoxia) and standards to the wells and incubate for 2 hours.

  • Wash the plate and add a biotinylated detection antibody against human VEGF-A for 1 hour.[19]

  • Wash the plate and add streptavidin-HRP for 30 minutes.[20]

  • Wash the plate and add a substrate solution (e.g., TMB).

  • Stop the reaction and measure the absorbance at 450 nm.

  • Calculate the concentration of VEGF in the samples based on the standard curve.

Conclusion

This compound and PX-478 represent two distinct and compelling approaches to targeting the HIF-1 pathway. This compound is a highly potent inhibitor of HIF-1 DNA binding, though its clinical application has been challenged by formulation and toxicity issues. PX-478, while less potent, offers a multi-faceted inhibition of HIF-1α expression and has progressed to clinical trials. The choice between these inhibitors for research or therapeutic development will depend on the specific context, including the cancer type, desired therapeutic window, and potential for combination therapies. The experimental protocols and comparative data presented in this guide are intended to provide a solid foundation for researchers to design and interpret studies aimed at further elucidating the therapeutic potential of these and other HIF-1 inhibitors.

References

A Comparative Guide to Echinomycin and Actinomycin D: Unraveling Their DNA Intercalation Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, understanding the nuanced interactions between small molecules and DNA is paramount. Echinomycin and Actinomycin D, both potent antitumor antibiotics, function by intercalating into the DNA double helix, thereby disrupting critical cellular processes like transcription. However, the specifics of their binding mechanisms, sequence preferences, and the resulting structural impact on DNA differ significantly. This guide provides an objective comparison of these two intercalators, supported by experimental data and detailed methodologies.

Mechanism of Action: A Tale of Two Intercalators

The most fundamental difference between this compound and Actinomycin D lies in their mode of intercalation. This compound acts as a bis-intercalator , meaning it inserts two planar quinoxaline rings into the DNA helix at once.[1][2][3] In contrast, Actinomycin D is a mono-intercalator , inserting a single phenoxazone ring between DNA base pairs.[4][5]

This structural difference dictates how each molecule "staples" the DNA strands together. This compound inserts its two rings surrounding two base pairs, creating a rigid clamp on the DNA.[6] Actinomycin D's single intercalating ring is accompanied by two cyclic pentapeptides that rest in the minor groove, providing additional stability and sequence recognition.[7][8]

Caption: Comparison of mono- vs. bis-intercalation.

Binding Specificity and Structural Impact

The distinct structures of these compounds lead to different sequence preferences for binding.

  • Actinomycin D: Shows a strong preference for intercalating at 5'-GpC-3' sequences.[7][9] This specificity is driven by strong hydrogen bonds formed between the drug's threonine residues and the N3/N2 sites of the adjacent guanine bases.[4][7] Upon binding, Actinomycin D can induce significant DNA distortion, including a sharp bend and a left-handed helical twist.[7][9] While GpC is the canonical high-affinity site, binding to other sequences such as GpT and GpA has also been observed.[10]

  • This compound: Preferentially binds to 5'-CpG-3' steps.[4][6] Its binding site spans four base pairs, with the central CpG dinucleotide being the critical recognition element.[11][12] Sequences such as 5'-ACGT-3' and 5'-TCGT-3' are identified as strong binding sites.[11] The bis-intercalation forces the DNA to unwind and can induce conformational changes in flanking AT-rich sequences.[2][13]

Quantitative Performance Comparison

Direct comparison of binding affinities and inhibitory concentrations highlights the potency of both compounds. Data is often context-dependent, varying with the specific DNA sequence and experimental conditions.

ParameterActinomycin DThis compoundExperimental Context
Binding Mode Mono-intercalatorBis-intercalatorStructural studies[4][5]
Sequence Preference 5'-GpC-3'5'-CpG-3'Footprinting & structural studies[7][11]
Binding Affinity (Kd) ~6-10x higher Kd (lower affinity) vs. combination~6-10x higher Kd (lower affinity) vs. combinationBinding to perfect Watson-Crick A:T and G:C DNA duplexes[6]
Synergistic Binding (Kd) Kd significantly lowered in combination with this compoundKd significantly lowered in combination with Actinomycin DCooperative binding to a T:T mismatch duplex flanked by GpC and CpG sites[6]
IC50 Not specified in direct comparison31.6 nM In MMR-deficient HCT116 colorectal cancer cells[14]

Note: Lower Kd values indicate higher binding affinity. The 2023 study on synergistic binding demonstrates that while both drugs have high affinity for their respective sites, their combined action on specific DNA structures, like mismatches, can be even more potent.[6]

Key Experimental Protocols

Characterizing the interaction of intercalators with DNA involves several key biophysical techniques.

DNase I Footprinting for Binding Site Identification

This method identifies the specific DNA sequence an intercalator binds to by protecting it from enzymatic cleavage.

Methodology:

  • DNA Preparation: A DNA fragment of interest (e.g., a restriction fragment of ~150-250 bp) is labeled at one 5' end with a radioactive isotope (³²P) or a fluorescent dye.

  • Binding Reaction: The end-labeled DNA is incubated with varying concentrations of the intercalating agent (e.g., this compound or Actinomycin D) to allow binding equilibrium to be reached.

  • Enzymatic Cleavage: A limited amount of DNase I is added to the reaction. DNase I cleaves the DNA backbone, but the regions where the drug is tightly bound are protected from cleavage. A control reaction without the drug is run in parallel.

  • Analysis: The DNA fragments are denatured and separated by size using high-resolution denaturing polyacrylamide gel electrophoresis.

  • Visualization: The gel is visualized by autoradiography (for ³²P) or fluorescence imaging. The drug-bound regions appear as a "footprint"—a gap in the ladder of DNA bands compared to the control lane. The precise binding sequence is determined by running a sequencing ladder of the same DNA fragment alongside it.[15]

G A End-Label DNA Fragment (e.g., with ³²P) B Incubate with Intercalator (e.g., this compound) A->B C Limited Digestion with DNase I B->C D Denature & Separate via Gel Electrophoresis C->D E Visualize Gel (Autoradiography) D->E F Identify 'Footprint' (Protected Region) E->F

Caption: General workflow for a DNase I footprinting experiment.
Thermal Denaturation (Tm) Assay for DNA Stabilization

Intercalators increase the thermal stability of the DNA double helix. This increase in the melting temperature (Tm)—the temperature at which half of the duplex DNA has denatured into single strands—can be quantified.[16]

Methodology:

  • Sample Preparation: Prepare solutions of double-stranded DNA (e.g., calf thymus DNA or a specific oligonucleotide) in a suitable buffer. Prepare parallel samples containing the DNA plus the intercalator at various concentrations.

  • Spectrophotometry: Place the samples in a UV-Vis spectrophotometer equipped with a temperature controller.

  • Melting Curve Generation: Monitor the absorbance of the samples at 260 nm while slowly increasing the temperature (e.g., 0.5°C/minute). As the DNA denatures (melts), the absorbance at 260 nm increases due to the hyperchromic effect.

  • Data Analysis: Plot absorbance versus temperature to generate a melting curve. The Tm is the temperature at the midpoint of the sigmoidal transition. The change in melting temperature (ΔTm) is calculated by subtracting the Tm of the DNA-only control from the Tm of the DNA-drug samples. A positive ΔTm indicates stabilization of the DNA by the intercalator.[17]

Summary

This compound and Actinomycin D, while both classified as DNA intercalators, exhibit profound differences that are critical for their biological activity and potential therapeutic applications.

  • This compound is a sequence-specific bis-intercalator that prefers CpG sites and acts as a molecular clamp on the DNA. It is also a known inhibitor of HIF-1α activity.[6][18]

  • Actinomycin D is a classic mono-intercalator with a high affinity for GpC sites, causing significant local distortion of the DNA helix.[7]

The choice between these agents in a research or drug development context depends on the desired target sequence, the specific molecular pathway being investigated, and the potential for synergistic interactions. The experimental protocols outlined provide a foundational framework for characterizing these and other novel DNA-binding agents.

References

Validating Echinomycin's On-Target Effect on HIF-1α: A Comparison Guide Using CRISPR/Cas9 Knockout

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Echinomycin's effects on cells with and without its target protein, Hypoxia-Inducible Factor-1α (HIF-1α). By leveraging the precision of CRISPR/Cas9 gene editing to create a clean experimental control—a HIF-1α knockout cell line—we can definitively validate that this compound's primary mode of action is through the inhibition of HIF-1α activity.

This compound is a potent small-molecule inhibitor that has been identified as targeting HIF-1α.[1][2][3] It functions by binding to the Hypoxia-Responsive Element (HRE) in the promoters of HIF-1α target genes, thereby competitively inhibiting the binding of the HIF-1 transcription factor.[4][5][6][7][8] This guide outlines the experimental framework to verify this mechanism, presenting expected data and detailed protocols for researchers looking to perform similar validation studies.

Comparative Analysis of this compound's Effects

The central hypothesis of this guide is that the cellular effects of this compound will be significantly diminished in HIF-1α knockout cells compared to wild-type cells, which have a functional HIF-1α. This is because in the absence of its target, this compound has no mechanism to exert its primary biological effects.

Expected Outcomes: Wild-Type vs. HIF-1α Knockout Cells
ParameterWild-Type CellsHIF-1α Knockout CellsRationale
Cell Viability (IC50) under Hypoxia Low IC50 (High Potency)High IC50 (Reduced Potency)This compound's cytotoxic effects under hypoxia are primarily mediated by the inhibition of HIF-1α-driven survival pathways. Without HIF-1α, the drug's potency should be drastically reduced.
VEGF mRNA Expression under Hypoxia Significant dose-dependent decrease with this compound treatmentNo significant change with this compound treatmentVascular Endothelial Growth Factor (VEGF) is a key downstream target of HIF-1α.[4][5][6] In knockout cells, VEGF expression will already be basally low under hypoxia and will not be further affected by a HIF-1α inhibitor.
GLUT1 mRNA Expression under Hypoxia Significant dose-dependent decrease with this compound treatmentNo significant change with this compound treatmentGlucose Transporter 1 (GLUT1) is another critical HIF-1α target gene involved in metabolic adaptation to hypoxia. Its expression should be unresponsive to this compound in knockout cells.
HIF-1α Protein Levels under Hypoxia Stabilization and accumulationAbsentThis is the primary validation of the knockout. No HIF-1α protein should be detectable in the knockout cells.

Visualizing the Molecular Pathway and Experimental Design

To clarify the underlying biology and the experimental approach, the following diagrams illustrate the HIF-1α signaling pathway, the workflow for this validation study, and the logical basis for the comparison.

HIF1a_pathway cluster_0 Normoxia cluster_1 Hypoxia Prolyl\nHydroxylases Prolyl Hydroxylases HIF-1α HIF-1α Prolyl\nHydroxylases->HIF-1α Hydroxylation VHL VHL HIF-1α->VHL Binding Proteasomal\nDegradation Proteasomal Degradation VHL->Proteasomal\nDegradation Ubiquitination HIF-1α_hypoxia HIF-1α HIF-1\nComplex HIF-1 Complex HIF-1α_hypoxia->HIF-1\nComplex HIF-1β HIF-1β HIF-1β->HIF-1\nComplex HRE HRE (DNA) HIF-1\nComplex->HRE Target Gene\nTranscription Target Gene Transcription HRE->Target Gene\nTranscription This compound This compound This compound->HRE Blocks Binding

Figure 1: HIF-1α Signaling Pathway and this compound's Mechanism of Action.

experimental_workflow Start Start Cancer Cell Line Cancer Cell Line Start->Cancer Cell Line CRISPR/Cas9 Transfection CRISPR/Cas9 Transfection Cancer Cell Line->CRISPR/Cas9 Transfection Wild-Type Cells Wild-Type Cells Cancer Cell Line->Wild-Type Cells Single Cell Cloning Single Cell Cloning CRISPR/Cas9 Transfection->Single Cell Cloning Validation of Knockout Validation of Knockout Single Cell Cloning->Validation of Knockout HIF-1α KO Cells HIF-1α KO Cells Validation of Knockout->HIF-1α KO Cells Hypoxic Culture Hypoxic Culture Wild-Type Cells->Hypoxic Culture HIF-1α KO Cells->Hypoxic Culture This compound Treatment This compound Treatment Hypoxic Culture->this compound Treatment Data Analysis Data Analysis This compound Treatment->Data Analysis End End Data Analysis->End

Figure 2: Experimental Workflow for Validating this compound's On-Target Effect.

logic_diagram cluster_wt Wild-Type Cells cluster_ko HIF-1α Knockout Cells Echinomycin_WT This compound HIF1a_WT HIF-1α Present Echinomycin_WT->HIF1a_WT Inhibits Effect_WT Biological Effect (e.g., Decreased VEGF) HIF1a_WT->Effect_WT Leads to Conclusion Conclusion: This compound's effect is HIF-1α dependent Effect_WT->Conclusion Echinomycin_KO This compound HIF1a_KO HIF-1α Absent Echinomycin_KO->HIF1a_KO Effect_KO No Biological Effect HIF1a_KO->Effect_KO Effect_KO->Conclusion

Figure 3: Logical Framework for On-Target Validation.

Detailed Experimental Protocols

The following protocols provide a step-by-step guide for conducting the validation studies.

CRISPR/Cas9-Mediated Knockout of HIF-1α

This protocol outlines the generation of a stable HIF-1α knockout cell line.

  • Cell Line Selection: Choose a cancer cell line known to have robust HIF-1α activity under hypoxic conditions (e.g., HeLa, U251, or a relevant cancer line for your research).

  • gRNA Design and Cloning:

    • Design two to three guide RNAs (gRNAs) targeting an early exon of the HIF1A gene to ensure a frameshift mutation and functional knockout.

    • Clone the designed gRNAs into a suitable CRISPR/Cas9 expression vector (e.g., a vector co-expressing Cas9 and the gRNA). Commercially available kits can also be used.[9][10]

  • Transfection:

    • Transfect the chosen cancer cell line with the CRISPR/Cas9-gRNA plasmid using a high-efficiency transfection reagent.

  • Single-Cell Cloning:

    • Two days post-transfection, seed the cells at a very low density in 96-well plates to isolate single cells.

    • Expand the single-cell-derived colonies.

  • Screening and Validation of Knockout Clones:

    • Genomic DNA Sequencing: Extract genomic DNA from the expanded clones and perform Sanger sequencing of the targeted region to identify clones with frameshift mutations.

    • Western Blotting: Culture the potential knockout clones and wild-type cells under hypoxic conditions (1% O₂) for 4-6 hours. Perform western blotting for HIF-1α to confirm the absence of the protein in the knockout clones.

This compound Treatment and Cellular Assays
  • Cell Culture and Hypoxia Induction:

    • Culture both wild-type and validated HIF-1α knockout cells in standard conditions.

    • For experiments, seed the cells in appropriate plate formats (e.g., 96-well for viability, 6-well for RNA/protein extraction).

    • Induce hypoxia by placing the cells in a hypoxic chamber with 1% O₂, 5% CO₂, and balanced N₂ for the desired duration.

  • This compound Treatment:

    • Prepare a stock solution of this compound in DMSO.[2]

    • Treat the cells with a range of this compound concentrations (e.g., 0.1 nM to 1 µM) under both normoxic and hypoxic conditions. Include a DMSO-only vehicle control.

  • Cell Viability Assay (MTT or similar):

    • After 24-48 hours of this compound treatment under hypoxia, perform an MTT assay to determine cell viability.

    • Calculate the IC50 values for both wild-type and knockout cells.

  • Quantitative Real-Time PCR (qRT-PCR):

    • After 12-24 hours of this compound treatment under hypoxia, lyse the cells and extract total RNA.

    • Synthesize cDNA and perform qRT-PCR for HIF-1α target genes, including VEGFA and GLUT1.

    • Normalize the expression to a housekeeping gene (e.g., ACTB or GAPDH).

  • Western Blotting:

    • After 12-24 hours of this compound treatment under hypoxia, lyse the cells and extract total protein.

    • Perform western blotting to assess the protein levels of HIF-1α and downstream targets.

Conclusion

The use of CRISPR/Cas9-mediated gene knockout provides an unequivocal method for validating the on-target effects of small molecule inhibitors like this compound. The expected significant reduction in this compound's efficacy in HIF-1α knockout cells would provide strong evidence that its primary mechanism of action is indeed the inhibition of the HIF-1α pathway. This experimental approach is crucial for the preclinical validation of targeted therapies and provides a robust framework for understanding drug-target interactions in a cellular context. While some studies have indicated that this compound may have dual effects on HIF-1 activity under normoxic and hypoxic conditions, the knockout model allows for the definitive dissection of its HIF-1α-dependent actions.[11] The protocols and expected outcomes presented in this guide offer a clear roadmap for researchers to rigorously validate the effects of HIF-1α inhibitors.

References

Echinomycin vs. Mithramycin: A Comparative Guide to Targeting Transcription Factors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of a molecular probe or therapeutic lead to target specific transcription factors is critical. This guide provides an objective comparison of two potent, DNA-binding natural products, echinomycin and mithramycin, which have garnered significant interest for their ability to modulate the activity of key oncogenic transcription factors.

This comparison delves into their mechanisms of action, target selectivity, and provides supporting experimental data and detailed protocols to aid in the selection of the appropriate compound for research and development.

Mechanism of Action and Target Specificity

This compound and mithramycin, while both DNA-binding agents, exhibit distinct target preferences and mechanisms for inhibiting transcription factor activity.

This compound is a bicyclic octadepsipeptide antibiotic that functions as a potent inhibitor of Hypoxia-Inducible Factor-1α (HIF-1α) .[1] It intercalates into the DNA minor groove at two sites simultaneously, a characteristic known as bifunctional intercalation.[2] This binding is sequence-selective, favoring CpG steps. By binding to specific DNA sequences within the hypoxia-responsive elements (HREs) of gene promoters, this compound allosterically inhibits the binding of the HIF-1α/HIF-1β heterodimer.[3][4] This prevents the transcription of HIF-1α target genes that are crucial for tumor progression, including those involved in angiogenesis, glycolysis, and cell survival.[3][5] Notably, studies have shown that this compound's inhibitory effect is selective for HIF-1α and does not significantly affect the DNA binding of other transcription factors like AP-1 or NF-κB at similar concentrations.[3]

Mithramycin , also known as plicamycin, is an aureolic acid antibiotic that preferentially binds to the minor groove of GC-rich DNA sequences.[6][7] This binding competitively inhibits the recruitment of Specificity Protein 1 (Sp1) and other Sp family transcription factors to their consensus binding sites in gene promoters.[8][9] Sp1 is a ubiquitously expressed transcription factor that regulates the expression of a multitude of genes involved in cell growth, differentiation, and apoptosis. Its overexpression is a hallmark of many cancers.[9][10] Mithramycin and its analogs have demonstrated the ability to down-regulate the expression of Sp1-regulated genes, including oncogenes like c-myc and genes involved in angiogenesis.[8][10] Some studies suggest that mithramycin can also inhibit other transcription factors that bind to GC-rich sequences, such as EWS-FLI1 in Ewing sarcoma.[6][11]

Comparative Efficacy

The potency of this compound and mithramycin is typically evaluated by their half-maximal inhibitory concentration (IC50) in various assays. The following tables summarize key quantitative data from published studies.

This compound: Potency Against HIF-1α
Parameter Value
HIF-1α Inhibition (IC50) 29.4 pM[1]
Cell Line (for IC50) Not specified
Assay Type Not specified
Mithramycin: Potency in Cancer Cell Lines
Cell Line IC50 (nM) Assay Type
CHLA-10 (Ewing Sarcoma) 9.11[12]Cell Viability (CellTiter-Glo)
TC205 (Ewing Sarcoma) 4.32[12]Cell Viability (CellTiter-Glo)
Caki (Renal Cancer) ~10-200 (synergistic with TRAIL)[13]Apoptosis (Sub-G1 fraction)
Mithramycin Analogs: Improved Potency and Specificity
Compound Target IC50 (nM) Key Finding
EC-8105 EWS-FLI1~2.3[11][14]More potent than mithramycin[11]
EC-8042 Sp1Not specifiedLess toxic than mithramycin with comparable activity[11][15]

Signaling Pathways and Experimental Workflows

Visualizing the molecular interactions and experimental designs is crucial for understanding the application of these compounds.

Echinomycin_HIF1a_Pathway cluster_0 Hypoxic Conditions cluster_1 Gene Transcription HIF-1α_stabilization HIF-1α Stabilization HIF-1_dimer HIF-1α/HIF-1β Heterodimer HIF-1α_stabilization->HIF-1_dimer Dimerization HIF-1β HIF-1β (ARNT) HIF-1β->HIF-1_dimer HRE Hypoxia-Responsive Element (e.g., in VEGF promoter) HIF-1_dimer->HRE Binding Target_Genes Target Gene Transcription (e.g., VEGF, GLUT1) HRE->Target_Genes Activation This compound This compound This compound->HRE Bifunctional Intercalation & Allosteric Inhibition

Caption: this compound inhibits HIF-1α activity by binding to HREs in DNA.

Mithramycin_Sp1_Pathway Sp1 Sp1 Transcription Factor GC_rich_promoter GC-rich Promoter Region (e.g., in c-myc promoter) Sp1->GC_rich_promoter Binding Sp1_Target_Genes Sp1 Target Gene Transcription (e.g., c-myc, VEGF) GC_rich_promoter->Sp1_Target_Genes Activation Mithramycin Mithramycin Mithramycin->GC_rich_promoter Competitive Binding to Minor Groove

Caption: Mithramycin competitively inhibits Sp1 binding to GC-rich promoters.

Experimental_Workflow_ChIP Start Treat cells with This compound/Mithramycin or Vehicle Crosslink Crosslink proteins to DNA (e.g., with formaldehyde) Start->Crosslink Lyse Lyse cells and shear DNA Crosslink->Lyse IP Immunoprecipitate with antibody against transcription factor (e.g., HIF-1α or Sp1) Lyse->IP Wash Wash to remove non-specific binding IP->Wash Elute Elute and reverse crosslinks Wash->Elute Purify Purify DNA Elute->Purify Analyze Analyze DNA by qPCR or sequencing Purify->Analyze

Caption: A typical workflow for Chromatin Immunoprecipitation (ChIP) assays.

Experimental Protocols

Detailed methodologies are essential for replicating and building upon existing research.

Chromatin Immunoprecipitation (ChIP) Assay

This protocol is adapted from methodologies used to demonstrate the inhibition of HIF-1α and Sp1 binding by this compound and mithramycin, respectively.[3][9]

  • Cell Treatment and Crosslinking:

    • Culture cells (e.g., U251 glioma cells for HIF-1α, prostate cancer cells for Sp1) to approximately 80-90% confluency.[3][9]

    • Treat cells with the desired concentration of this compound, mithramycin, or vehicle control for the specified time (e.g., 6 hours).[16]

    • Induce hypoxia for HIF-1α studies if necessary.

    • Add formaldehyde directly to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature to crosslink proteins to DNA.

    • Quench the crosslinking reaction by adding glycine to a final concentration of 0.125 M.

  • Cell Lysis and Sonication:

    • Wash cells with ice-cold PBS and scrape them into a collection tube.

    • Lyse the cells in a suitable lysis buffer containing protease inhibitors.

    • Sonicate the cell lysate to shear the DNA into fragments of 200-1000 bp.

  • Immunoprecipitation:

    • Pre-clear the lysate with protein A/G agarose/sepharose beads.

    • Incubate a portion of the lysate with an antibody specific for the transcription factor of interest (e.g., anti-HIF-1α or anti-Sp1) overnight at 4°C. A negative control with a non-specific IgG antibody should be included.

    • Add protein A/G beads to capture the antibody-protein-DNA complexes.

  • Washing and Elution:

    • Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specifically bound proteins.

    • Elute the protein-DNA complexes from the beads using an elution buffer.

  • Reverse Crosslinking and DNA Purification:

    • Reverse the formaldehyde crosslinks by incubating the eluate at 65°C for several hours in the presence of high salt.

    • Treat with RNase A and Proteinase K to remove RNA and protein.

    • Purify the DNA using a PCR purification kit or phenol-chloroform extraction.

  • Analysis:

    • Quantify the amount of precipitated DNA corresponding to specific promoter regions (e.g., the HRE of the VEGF promoter for HIF-1α, or the GC-rich region of the c-myc promoter for Sp1) using quantitative PCR (qPCR).[3][9]

Electrophoretic Mobility Shift Assay (EMSA)

EMSA is used to detect protein-DNA interactions in vitro. This protocol is based on studies investigating the effect of this compound and mithramycin on transcription factor binding to DNA probes.[3]

  • Probe Preparation:

    • Synthesize and anneal complementary oligonucleotides corresponding to the consensus binding site of the transcription factor (e.g., an HRE for HIF-1α).

    • Label the double-stranded DNA probe with a radioactive isotope (e.g., ³²P) or a non-radioactive label (e.g., biotin).

  • Binding Reaction:

    • Prepare a binding reaction mixture containing a binding buffer, nuclear extract or purified recombinant transcription factor, and a non-specific competitor DNA (e.g., poly(dI-dC)).

    • Add this compound, mithramycin, or vehicle control at various concentrations to the reaction mixtures and incubate.

    • Add the labeled probe and incubate to allow for protein-DNA binding.

  • Electrophoresis:

    • Resolve the protein-DNA complexes on a non-denaturing polyacrylamide gel.

    • The gel is run at a low temperature to maintain the integrity of the complexes.

  • Detection:

    • For radioactive probes, dry the gel and expose it to X-ray film or a phosphorimager screen.

    • For non-radioactive probes, transfer the complexes to a membrane and detect using a streptavidin-HRP conjugate and chemiluminescence.

    • A decrease in the intensity of the shifted band in the presence of the compound indicates inhibition of DNA binding.

Cell Viability Assay (MTT/MTS or CellTiter-Glo)

These assays are used to assess the cytotoxic or cytostatic effects of the compounds on cultured cells.[12][17][18]

  • Cell Plating:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with a serial dilution of this compound or mithramycin. Include a vehicle-only control.

  • Incubation:

    • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.

  • Assay Procedure:

    • For MTT/MTS assays: Add the MTT or MTS reagent to each well and incubate for 1-4 hours.[17][18] The reagent is converted to a colored formazan product by metabolically active cells. For the MTT assay, a solubilization solution must be added to dissolve the formazan crystals.[17][18]

    • For CellTiter-Glo assay: Add the CellTiter-Glo reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.[12]

  • Data Acquisition and Analysis:

    • Measure the absorbance (for MTT/MTS) or luminescence (for CellTiter-Glo) using a plate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.

Conclusion

This compound and mithramycin are valuable tools for studying and targeting transcription factor pathways in cancer and other diseases. This compound offers high potency and selectivity for the HIF-1α pathway, making it a suitable choice for investigating hypoxia-driven processes. Mithramycin and its newer analogs provide a means to target Sp1-mediated transcription, a pathway frequently deregulated in cancer. The choice between these compounds will depend on the specific transcription factor of interest, the cellular context, and the experimental goals. The detailed protocols and comparative data provided in this guide are intended to facilitate informed decision-making for researchers in the field.

References

Synergistic Antitumor Activity of Echinomycin and Actinomycin D in Mismatch Repair-Deficient Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of a Novel Combination Therapy

The quest for more effective cancer therapies has led researchers to explore the synergistic potential of combining existing anticancer agents. This guide provides a detailed comparison of the combined effects of two DNA intercalators, Echinomycin and Actinomycin D, with a particular focus on their enhanced efficacy in cancer cells with deficient mismatch repair (MMR) systems. Experimental data from in vitro and in vivo studies are presented to support the synergistic interaction and to elucidate the underlying molecular mechanisms.

I. Comparative Performance Analysis

The combination of this compound and Actinomycin D demonstrates a significant synergistic effect in inhibiting the growth of mismatch repair (MMR)-deficient colorectal cancer cells. This synergy is less pronounced in MMR-proficient cells, suggesting a targeted therapeutic window for tumors with this specific genetic background.

In Vitro Cytotoxicity

The half-maximal inhibitory concentrations (IC50) for this compound and Actinomycin D, both individually and in combination, were determined in various colorectal cancer cell lines. The Combination Index (CI) was calculated to quantify the nature of the drug interaction, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[1]

Cell LineMMR StatusTreatmentIC50 (nM)Combination Index (CI) at IC50
HCT116 DeficientThis compound31.6~0.5[2]
Actinomycin D-
Combination (1:1)-
HCT116+ch3 ProficientThis compound86.40.9 - 1.1[2]
Actinomycin D-
Combination (1:1)-
SW620 (sh-MLH1) Deficient (knockdown)This compound-0.52 - 0.58[2]
Actinomycin D-
Combination (1:1)-
SW620 (sh-scramble) ProficientThis compound-0.70 - 0.85[3]
Actinomycin D-
Combination (1:1)-

Table 1: In vitro cytotoxicity of this compound and Actinomycin D in MMR-proficient and MMR-deficient colorectal cancer cell lines.[2][3]

In Vivo Antitumor Efficacy

The synergistic effect observed in vitro was further validated in a xenograft mouse model using MMR-deficient HCT116 cells. The combination treatment resulted in a more significant reduction in tumor growth compared to either drug administered alone.[4][5]

Treatment GroupDosageMean Tumor Weight (end of study)% Tumor Growth Inhibition
Control Vehicle--
This compound 10 µg/kg--
Actinomycin D 60 µg/kg--
Combination Echi (10 µg/kg) + ActD (60 µg/kg)Significantly lower than control and single-drug groupsSignificantly higher than single-drug groups

Table 2: In vivo antitumor activity in HCT116 xenograft model.[5]

II. Mechanism of Synergistic Action

The enhanced anticancer effect of the this compound and Actinomycin D combination stems from their cooperative binding to DNA, particularly at sites of base pair mismatches, which are more prevalent in MMR-deficient cancer cells.[4][6]

This compound, a quinoxaline antibiotic, is a bis-intercalator that preferentially binds to 5'-CpG sequences.[6] It also functions as a potent inhibitor of the hypoxia-inducible factor-1α (HIF-1α), a key transcription factor in tumor progression.[6][7] Actinomycin D, another DNA intercalator, shows a preference for 5'-GpC sites and acts as a transcription inhibitor.[6]

The synergy arises from the simultaneous recognition and stabilization of DNA duplexes containing thymine-related mismatches by both drugs.[8] This cooperative binding induces significant conformational changes in the DNA, leading to enhanced cell growth inhibition and apoptosis in cancer cells that are unable to repair these mismatches efficiently.[4][8]

Synergistic_Mechanism cluster_0 Cellular Environment (MMR-Deficient Cancer Cell) DNA_mismatch DNA with T:T Mismatch Drug_DNA_Complex Stable Drug-DNA-Mismatch Complex DNA_mismatch->Drug_DNA_Complex This compound This compound This compound->Drug_DNA_Complex Binds to CpG sites HIF1a_Inhibition HIF-1α Inhibition This compound->HIF1a_Inhibition ActinomycinD Actinomycin D ActinomycinD->Drug_DNA_Complex Binds to GpC sites Transcription_Inhibition Transcription Inhibition Drug_DNA_Complex->Transcription_Inhibition Cooperative Binding Apoptosis Apoptosis Transcription_Inhibition->Apoptosis HIF1a_Inhibition->Apoptosis

Figure 1: Signaling pathway of this compound and Actinomycin D synergy.

III. Experimental Protocols

Cell Viability (MTT) Assay

The cytotoxic effects of this compound and Actinomycin D were assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[6]

  • Cell Seeding: HCT116, HCT116+ch3, and SW620 cells were seeded in 96-well plates at a density of 5,000 cells per well and incubated overnight.[6]

  • Drug Treatment: Cells were treated with varying concentrations of this compound, Actinomycin D, or a 1:1 combination of both drugs for 48 hours.[6]

  • MTT Incubation: After the treatment period, 100 µL of MTT solution (0.5 mg/mL) was added to each well, and the plates were incubated for 3 hours.[6]

  • Formazan Solubilization: The MTT-containing medium was removed, and 100 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader to determine cell viability relative to untreated control cells.[6]

  • Data Analysis: IC50 values were determined using non-linear curve-fitting analysis. The Combination Index (CI) was calculated using CompuSyn software to evaluate the synergistic effect.[2][6]

Xenograft Mouse Model

The in vivo efficacy of the drug combination was evaluated in a xenograft model.[5]

  • Cell Implantation: Six-week-old male nude mice were subcutaneously injected with 5 x 10^6 HCT116 cells.

  • Tumor Growth: Tumors were allowed to grow to a palpable size.

  • Drug Administration: Mice were randomly assigned to four groups: control (vehicle), this compound (10 µg/kg), Actinomycin D (60 µg/kg), and a combination of this compound and Actinomycin D. Treatments were administered via intraperitoneal (i.p.) injection.[5]

  • Monitoring: Tumor volume and body weight were monitored regularly throughout the experiment.

  • Endpoint Analysis: At the end of the study, tumors were excised, weighed, and processed for histological analysis.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cell_culture Cell Culture (HCT116, HCT116+ch3, SW620) drug_treatment_vitro Drug Treatment (Single agents & Combination) cell_culture->drug_treatment_vitro mtt_assay MTT Assay (48h) drug_treatment_vitro->mtt_assay data_analysis_vitro Data Analysis (IC50 & CI values) mtt_assay->data_analysis_vitro xenograft_model Xenograft Model (HCT116 in nude mice) drug_treatment_vivo Drug Administration (i.p. injection) xenograft_model->drug_treatment_vivo monitoring Tumor & Body Weight Monitoring drug_treatment_vivo->monitoring endpoint_analysis Endpoint Analysis (Tumor weight, Histology) monitoring->endpoint_analysis

Figure 2: Experimental workflow for evaluating drug synergy.

IV. Conclusion

The combination of this compound and Actinomycin D presents a promising therapeutic strategy, particularly for cancers characterized by mismatch repair deficiency. The synergistic interaction, driven by the cooperative binding of these agents to DNA mismatch sites, leads to enhanced antitumor activity both in vitro and in vivo. These findings provide a strong rationale for further clinical investigation of this drug combination in patients with MMR-deficient tumors.

References

A Head-to-Head Comparison: Echinomycin versus HIF-1α siRNA for Hypoxia-Inducible Factor-1α Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the targeted inhibition of Hypoxia-Inducible Factor-1α (HIF-1α) presents a promising strategy in oncology and other disease areas. This guide provides a comprehensive cross-validation of two common methodologies for HIF-1α inhibition: the small molecule inhibitor Echinomycin and gene silencing through small interfering RNA (siRNA). By presenting quantitative data, detailed experimental protocols, and visual workflows, this document aims to offer an objective comparison to inform experimental design and therapeutic development.

Executive Summary

This compound and HIF-1α siRNA are both effective tools for downregulating the HIF-1α pathway, a critical mediator of cellular adaptation to low oxygen environments that is often exploited by cancer cells for survival and proliferation. This compound, a DNA intercalator, prevents the binding of HIF-1α to the promoter regions of its target genes. In contrast, HIF-1α siRNA acts at the post-transcriptional level by degrading HIF-1α mRNA, thereby preventing its translation into protein. While both methods achieve the common goal of inhibiting HIF-1α signaling, they differ in their mechanism, specificity, and experimental considerations. This guide delves into a comparative analysis of their performance based on available experimental data.

Data Presentation: A Quantitative Comparison

The following tables summarize the quantitative effects of this compound and HIF-1α siRNA on key cellular and molecular parameters as reported in various studies. It is important to note that direct head-to-head comparisons in the same experimental setup are limited, and thus the data presented here is a synthesis from multiple sources. Variations in cell lines, experimental conditions, and assay methodologies should be considered when interpreting these results.

Table 1: Comparative Efficacy on Cell Viability and Apoptosis

ParameterThis compoundHIF-1α siRNACell Line(s)Key Findings
Cell Viability Dose-dependent decreaseSignificant reductionMalignant Glioma (U251MG, U343MG)Both this compound and HIF-1α siRNA demonstrated a reduction in the viability of malignant glioma cells under both normoxic and hypoxic conditions.[1]
Apoptosis Induction of apoptosisInduction of apoptosisMalignant Glioma (U251MG, U343MG)Both treatment modalities were shown to induce apoptosis in malignant glioma cells, as evidenced by the cleavage of PARP.[1]

Table 2: Comparative Efficacy on HIF-1α and Target Gene Expression

ParameterThis compoundHIF-1α siRNACell Line(s)Key Findings
HIF-1α Protein Levels Indirectly affects HIF-1α activitySignificant knockdownMalignant GliomaHIF-1α siRNA directly and effectively reduces HIF-1α protein levels.[1] this compound primarily inhibits the DNA binding activity of HIF-1α rather than its protein expression.[2]
VEGF mRNA Expression Dose-dependent decreaseSignificant reductionMelanoma (WM115, SKMEL30), Retinal Pigment Epithelial CellsBoth this compound and HIF-1α siRNA effectively suppress the expression of the HIF-1α target gene, Vascular Endothelial Growth Factor (VEGF).[3][4]
CA-IX Expression Decreased levelsNot explicitly comparedMelanoma (WM115, SKMEL30)This compound was shown to decrease the levels of Carbonic Anhydrase IX (CA-IX), another important HIF-1α target gene.[3]

Experimental Protocols

Below are representative protocols for the use of this compound and HIF-1α siRNA in a research setting. These are generalized methodologies and may require optimization for specific cell lines and experimental goals.

This compound Treatment Protocol
  • Cell Seeding: Plate cells at a desired density in a multi-well plate and allow them to adhere overnight.

  • This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in cell culture medium to achieve the desired final concentrations.

  • Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound. A vehicle control (medium with DMSO) should be included.

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under either normoxic or hypoxic conditions.

  • Downstream Analysis: Following incubation, cells can be harvested for various assays, such as cell viability assays (e.g., MTT), apoptosis assays (e.g., TUNEL, caspase activity), or molecular analyses (e.g., qRT-PCR for target gene expression, Western blotting for protein levels).

HIF-1α siRNA Transfection Protocol
  • Cell Seeding: Plate cells in a multi-well plate to achieve 50-70% confluency on the day of transfection.

  • siRNA Preparation: Dilute the HIF-1α siRNA and a non-targeting control siRNA in an appropriate serum-free medium.

  • Transfection Reagent Preparation: In a separate tube, dilute a suitable transfection reagent (e.g., lipofectamine) in the same serum-free medium and incubate for a short period as per the manufacturer's instructions.

  • Complex Formation: Combine the diluted siRNA and the diluted transfection reagent. Incubate at room temperature to allow the formation of siRNA-lipid complexes.

  • Transfection: Add the siRNA-lipid complexes to the cells in fresh serum-free or antibiotic-free medium.

  • Incubation: Incubate the cells with the transfection complexes for a period recommended by the manufacturer (typically 4-6 hours). Afterwards, replace the medium with complete growth medium.

  • Post-Transfection Incubation: Continue to incubate the cells for 24-72 hours to allow for gene silencing.

  • Induction of Hypoxia (if required): If studying the effects under hypoxic conditions, transfer the cells to a hypoxic chamber for the desired duration before analysis.

  • Downstream Analysis: Harvest the cells for analysis of HIF-1α knockdown efficiency (qRT-PCR, Western blot) and its effect on downstream targets and cellular phenotypes.

Mandatory Visualization

HIF-1α Signaling Pathway

HIF1a_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Hypoxia Hypoxia (Low O2) PHDs Prolyl Hydroxylases (PHDs) Hypoxia->PHDs Inhibits HIF1a HIF-1α Normoxia Normoxia (Normal O2) Normoxia->PHDs Activates PHDs->HIF1a Hydroxylates VHL von Hippel-Lindau (VHL) Proteasome Proteasomal Degradation VHL->Proteasome Ubiquitination Proteasome->HIF1a Degrades HIF1a->VHL Binding HIF1_complex HIF-1 Complex HIF1b HIF-1β (ARNT) Nucleus Nucleus HIF1_complex->Nucleus Translocation HRE Hypoxia-Response Element (HRE) Target_Genes Target Gene Transcription (e.g., VEGF, CA-IX) HRE->Target_Genes Activates This compound This compound This compound->HRE Inhibits Binding siRNA HIF-1α siRNA mRNA HIF-1α mRNA siRNA->mRNA Degrades mRNA->HIF1a Translation

Caption: The HIF-1α signaling pathway under normoxic and hypoxic conditions, and the points of intervention for this compound and HIF-1α siRNA.

Comparative Experimental Workflow

Experimental_Workflow Start Start: Cancer Cell Culture Treatment Treatment Application Start->Treatment This compound This compound Treatment (Various Concentrations) Treatment->this compound siRNA HIF-1α siRNA Transfection (vs. Control siRNA) Treatment->siRNA Incubation Incubation (Normoxia vs. Hypoxia) This compound->Incubation siRNA->Incubation Molecular_Analysis Molecular Analysis Incubation->Molecular_Analysis Cellular_Analysis Cellular Analysis Incubation->Cellular_Analysis qPCR qRT-PCR (HIF-1α, VEGF, etc.) Molecular_Analysis->qPCR Western Western Blot (HIF-1α, Cleaved PARP) Molecular_Analysis->Western Viability Cell Viability Assay (e.g., MTT) Cellular_Analysis->Viability Apoptosis Apoptosis Assay (e.g., TUNEL) Cellular_Analysis->Apoptosis Data_Comparison Data Comparison and Analysis qPCR->Data_Comparison Western->Data_Comparison Viability->Data_Comparison Apoptosis->Data_Comparison

Caption: A generalized experimental workflow for the comparative evaluation of this compound and HIF-1α siRNA.

Conclusion

References

A Comparative Guide to Echinomycin and Triostin A: Unraveling Functional Distinctions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Echinomycin and Triostin A, both members of the quinoxaline family of bicyclic octadepsipeptide antibiotics, are potent DNA bis-intercalating agents with significant antitumor activity. While structurally similar, key functional differences in their DNA binding specificity and their impact on cellular pathways, particularly the hypoxia-inducible factor-1 (HIF-1) pathway, set them apart. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in selecting the appropriate molecule for their studies.

Core Functional Differences: At a Glance

FeatureThis compoundTriostin A
Primary Mechanism DNA bis-intercalationDNA bis-intercalation
DNA Binding Specificity Prefers CpG steps, particularly 5'-ACGT-3' and 5'-TCGT-3'[1]Different specificity pattern, binds well to poly(dA-dT)[2]
Structural Basis for Specificity Shorter thioacetal cross-bridge imposes conformational constraints[3]Longer disulfide cross-bridge allows for greater flexibility
HIF-1 Inhibition Potent inhibitor of HIF-1 DNA binding activity; can also induce proteasomal degradation of HIF-1α[4][5]Also inhibits HIF-1, but the exact mechanism on HIF-1α protein stability is less characterized.

In-Depth Analysis of Functional Differences

DNA Binding Mechanism and Specificity

Both this compound and Triostin A exert their cytotoxic effects primarily by intercalating two quinoxaline chromophores into the DNA double helix, a process known as bis-intercalation.[2] This binding unwinds the DNA and inhibits crucial cellular processes like transcription and replication.

The key distinction lies in their preferred DNA binding sequences. This compound shows a strong preference for sequences containing CpG steps.[1] DNA footprinting analysis has identified the sequences 5'-ACGT-3' and 5'-TCGT-3' as high-affinity binding sites.[1] The binding site size for this compound is typically four base pairs.[1]

Triostin A , in contrast, exhibits a different pattern of sequence specificity. While it also binds to GC-rich sequences, it has been shown to bind more effectively to alternating AT sequences like poly(dA-dT) than to poly(dG-dC) in certain experimental contexts.[2] This difference in specificity is attributed to structural variations in their peptide backbones.

The structural basis for this differential DNA recognition lies in the nature of their cross-bridges. This compound possesses a thioacetal bridge, which is shorter and more rigid than the disulfide bridge of Triostin A.[3] This structural constraint in this compound is thought to be a primary determinant of its specific recognition of the CpG sequence.

Inhibition of Hypoxia-Inducible Factor-1 (HIF-1)

A significant aspect of the antitumor activity of both compounds is their ability to inhibit the master transcriptional regulator of the hypoxic response, HIF-1. HIF-1 is a heterodimer composed of an oxygen-regulated α subunit and a constitutively expressed β subunit. It plays a critical role in tumor progression by activating genes involved in angiogenesis, glucose metabolism, and cell survival.

This compound is a well-documented and potent inhibitor of HIF-1 activity.[5] It functions by binding to CpG sites within the Hypoxia Response Elements (HREs) of HIF-1 target gene promoters, thereby preventing the binding of the HIF-1 transcription factor.[5] Furthermore, recent studies have revealed an additional mechanism of action: this compound can induce the proteasome-dependent degradation of the HIF-1α subunit, further suppressing the hypoxic response.[4]

While Triostin A also inhibits HIF-1, the detailed mechanism, particularly its effect on HIF-1α protein stability, is not as extensively characterized as that of this compound.

Quantitative Performance Data

Direct comparative studies providing head-to-head quantitative data for DNA binding affinity and cytotoxicity under identical experimental conditions are limited. However, data from various sources provide valuable insights into their individual potencies.

DNA Binding Affinity
CompoundDNA Sequence/TypeMethodDissociation Constant (Kd)Reference
This compoundCalf Thymus DNACalorimetry/UV melting~5.0 x 10⁵ M⁻¹ (Binding Constant)[6]
This compoundT:T mismatch DNA duplexFluorescence Polarisation2.24 ± 0.31 µM[7]
This compoundA:T Watson-Crick DNA duplexFluorescence Polarisation3.69 ± 0.32 µM[7]
Triostin AM. lysodeikticus DNASolvent PartitionHigh Binding Constant (exact value not specified)[2]

Note: A direct comparison of Kd values from a single study is not available. The data presented is from different studies and methodologies, and should be interpreted with caution.

Cytotoxicity (IC50 Values)
CompoundCell LineAssayIC50 ValueReference
This compoundU-87 MG (Glioblastoma)MTT Assay~1 nM[8]
This compoundA549 (Lung Cancer)MTT Assay~2-4 nM[4]
This compoundCalu-1 (Lung Cancer)MTT Assay~4 nM[4]

Note: Comparative IC50 values for Triostin A under the same conditions were not found in the reviewed literature.

Experimental Protocols

DNase I Footprinting for Determining DNA Binding Sites

This method is used to identify the specific DNA sequences to which molecules like this compound and Triostin A bind.

experimental_workflow cluster_prep DNA Preparation cluster_binding Binding Reaction cluster_digestion DNase I Digestion cluster_analysis Analysis DNA Target DNA Fragment Label 5' End-labeling with ³²P DNA->Label Purify1 Purification of Labeled DNA Label->Purify1 Incubate Incubate Labeled DNA with This compound or Triostin A Purify1->Incubate DNaseI Partial Digestion with DNase I Incubate->DNaseI Stop Stop Reaction (e.g., with EDTA) DNaseI->Stop PAGE Denaturing Polyacrylamide Gel Electrophoresis Stop->PAGE Autorad Autoradiography PAGE->Autorad Analysis Identify 'Footprint' (Protected Region) Autorad->Analysis

Caption: Workflow for DNase I Footprinting Assay.

Methodology:

  • DNA Preparation: A specific DNA fragment of interest is labeled at one 5' end with a radioactive isotope (e.g., ³²P).

  • Binding Reaction: The end-labeled DNA is incubated with varying concentrations of this compound or Triostin A to allow for binding.

  • DNase I Digestion: A low concentration of DNase I is added to the reaction. DNase I randomly cleaves the DNA backbone, except where it is protected by the bound ligand.

  • Analysis: The DNA fragments are separated by size using denaturing polyacrylamide gel electrophoresis. The resulting gel is visualized by autoradiography. The region where the drug was bound will appear as a "footprint," a gap in the ladder of DNA fragments, indicating the precise binding site.[9][10][11][12]

Electrophoretic Mobility Shift Assay (EMSA) for HIF-1 DNA Binding

EMSA is used to assess the inhibition of HIF-1 binding to its DNA consensus sequence (HRE) by this compound or Triostin A.

experimental_workflow cluster_prep Component Preparation cluster_reaction Binding Reaction cluster_analysis Analysis HRE Labeled HRE Oligonucleotide (e.g., Biotin or ³²P) Mix Incubate Nuclear Extract, Labeled HRE, and this compound/Triostin A HRE->Mix Nuclear Nuclear Extract containing HIF-1 Nuclear->Mix PAGE Native Polyacrylamide Gel Electrophoresis Mix->PAGE Transfer Transfer to Membrane PAGE->Transfer Detect Detection of Labeled HRE Transfer->Detect Result Analyze Shifted Bands Detect->Result

Caption: Workflow for Electrophoretic Mobility Shift Assay (EMSA).

Methodology:

  • Component Preparation: A short, double-stranded DNA oligonucleotide containing the HRE sequence is labeled (e.g., with biotin or ³²P). Nuclear extracts containing active HIF-1 are prepared from cells cultured under hypoxic conditions.

  • Binding Reaction: The labeled HRE probe is incubated with the nuclear extract in the presence or absence of this compound or Triostin A.

  • Electrophoresis: The reaction mixtures are run on a non-denaturing polyacrylamide gel.

  • Analysis: The DNA-protein complexes migrate slower through the gel than the free, unbound DNA probe, resulting in a "shifted" band. The intensity of the shifted band is inversely proportional to the inhibitory activity of the compound.[5]

Signaling Pathway Visualization

HIF-1α Regulation and Inhibition by this compound

The stability and activity of HIF-1α are tightly regulated. Under normoxic conditions, HIF-1α is hydroxylated by prolyl hydroxylases (PHDs), leading to its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex and subsequent proteasomal degradation. Under hypoxic conditions, PHD activity is inhibited, allowing HIF-1α to accumulate, translocate to the nucleus, dimerize with HIF-1β, and activate gene transcription. This compound interferes with this pathway at multiple levels.

signaling_pathway cluster_normoxia Normoxia cluster_hypoxia Hypoxia cluster_inhibition Inhibition by this compound HIF1a_N HIF-1α PHD PHDs HIF1a_N->PHD Hydroxylation VHL VHL E3 Ligase PHD->VHL Recognition Proteasome_N Proteasomal Degradation VHL->Proteasome_N Ubiquitination Proteasome_N->HIF1a_N HIF1a_H HIF-1α (stabilized) Nucleus Nucleus HIF1a_H->Nucleus Proteasome_E Proteasomal Degradation HIF1a_H->Proteasome_E HIF1b HIF-1β HIF1b->Nucleus HIF1 HIF-1 Complex HRE HRE HIF1->HRE Binds to Nucleus->HIF1 Dimerization Genes Target Gene Transcription (Angiogenesis, Metabolism) HRE->Genes This compound This compound This compound->HIF1a_H Induces Degradation This compound->HRE Blocks Binding

Caption: Regulation of HIF-1α and points of inhibition by this compound.

Conclusion

This compound and Triostin A, while both potent DNA bis-intercalators, exhibit crucial functional differences that are important for researchers to consider. The distinct DNA sequence specificities, driven by subtle structural variations, may lead to differential effects on gene expression and cellular pathways. This compound's well-characterized dual mechanism of HIF-1 inhibition, involving both the blockade of DNA binding and the induction of HIF-1α degradation, makes it a particularly interesting tool for studying the hypoxic response and as a potential therapeutic agent. Further direct comparative studies are warranted to fully elucidate the quantitative differences in their biological activities. This guide provides a foundational understanding to inform the rational selection and application of these powerful biomolecules in research and drug development.

References

Safety Operating Guide

Proper Disposal of Echinomycin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: This document provides essential safety and logistical information for the proper handling and disposal of echinomycin, a potent cytotoxic and genotoxic compound. Researchers, scientists, and drug development professionals must adhere to these procedures to ensure personal safety and environmental protection. This compound is classified as a hazardous substance, toxic if swallowed, in contact with skin, or inhaled, and is suspected of causing genetic defects and damaging fertility or the unborn child.[1][2] It is also very toxic to aquatic life with long-lasting effects.[3]

Hazard and Safety Summary

Before handling this compound, it is crucial to be aware of its significant health hazards. The following table summarizes key hazard information derived from safety data sheets (SDS).

Hazard ClassificationGHS Hazard StatementNFPA RatingPersonal Protective Equipment (PPE)
Acute Toxicity (Oral, Dermal, Inhalation)H301, H311, H331: Toxic if swallowed, in contact with skin, or if inhaled.[1][2]Health: 3Double chemotherapy gloves, impermeable gown, safety goggles/face shield, P2/N95 respirator.[2][4]
Reproductive ToxicityH361: Suspected of damaging fertility or the unborn child.[1][2]Fire: 0
Aquatic Hazard (Acute & Chronic)H410: Very toxic to aquatic life with long lasting effects.[3]Reactivity: 0

Handling and Waste Segregation Protocols

Due to its cytotoxic nature, all materials that come into contact with this compound must be treated as hazardous waste.[5] Strict adherence to the following handling and segregation procedures is mandatory to minimize exposure and prevent environmental contamination.

Personnel Protection:
  • Always handle this compound within a certified chemical fume hood or a biological safety cabinet to avoid inhalation of dust or aerosols.[3]

  • Wear appropriate Personal Protective Equipment (PPE), including double chemotherapy-grade gloves, a disposable, impermeable gown, and eye protection such as safety goggles or a face shield.[2][4] For handling the powder form, a suitable half-mask respirator with a P3 filter is recommended.[2]

Waste Segregation:
  • Grossly Contaminated Waste ("Bulk" Waste): This includes any unused or expired this compound powder, stock solutions, and any material used to clean up a spill.[6] These items must be disposed of in a designated, properly labeled hazardous chemical waste container (often a black RCRA container in the US).[7] Do not mix with other waste streams.

  • Trace Contaminated Waste: This category includes items with minimal residual contamination, such as empty vials, used syringes (if less than 3% of the original volume remains), pipette tips, gloves, gowns, and bench paper.[6] These should be collected in a designated cytotoxic waste container, which is typically color-coded (e.g., yellow with a purple lid in the UK, or a yellow "Trace" container in some US institutions).[5][7]

  • Sharps: All sharps (needles, scalpels, etc.) contaminated with this compound must be placed directly into a puncture-proof, color-coded cytotoxic sharps container.[4][5] Do not recap needles.[7]

Disposal Procedures

The required method for the final disposal of this compound and related cytotoxic waste is high-temperature incineration conducted by an approved and licensed hazardous waste management facility.[8]

Procedural Steps for Disposal:

  • Segregate Waste: At the point of generation, separate this compound waste into the appropriate categories: bulk hazardous waste, trace cytotoxic waste, and cytotoxic sharps.

  • Container Management: Ensure all waste containers are securely sealed, clearly labeled with "Cytotoxic Waste" or "Hazardous Waste," and display the appropriate hazard symbols.[9]

  • Storage: Store sealed waste containers in a designated, secure area away from general laboratory traffic, awaiting pickup. Storage areas should be clearly marked.[9]

  • Professional Collection: Arrange for the collection of the waste by a certified hazardous waste disposal contractor. All hazardous waste must be accompanied by a hazardous waste consignment note or manifest until it reaches the final disposal facility.[5]

Important Note on Chemical Deactivation: Currently, there are no widely published and validated chemical deactivation or degradation protocols for this compound that can be safely performed in a standard laboratory setting. While advanced oxidation processes have been studied for the degradation of other cytotoxic antibiotics, these methods are not established for this compound. Therefore, attempting to neutralize this compound with chemical agents like bleach or acid is not recommended and may create other hazardous byproducts. The only approved disposal method is through a licensed hazardous waste management service for high-temperature incineration.[8]

Experimental Workflow and Disposal Logic

The following diagram illustrates the decision-making process and workflow for the proper segregation and disposal of this compound waste.

Echinomycin_Disposal_Workflow This compound Waste Disposal Workflow start This compound Waste Generated decision_contamination Grossly Contaminated or Trace Contamination? start->decision_contamination bulk_waste Bulk/Gross Contamination (Unused drug, spills, >3% residual) decision_contamination->bulk_waste Gross trace_waste Trace Contamination (Empty vials, gloves, gowns, pads) decision_contamination->trace_waste Trace bulk_container Place in Hazardous Chemical Waste Container (e.g., Black) bulk_waste->bulk_container decision_sharp Is it a sharp? trace_waste->decision_sharp sharps_container Place in Cytotoxic Sharps Container decision_sharp->sharps_container Yes trace_container Place in Trace Cytotoxic Waste Container (e.g., Yellow) decision_sharp->trace_container No storage Store Securely in Designated Hazardous Waste Area sharps_container->storage trace_container->storage bulk_container->storage pickup Arrange Pickup by Certified Hazardous Waste Contractor storage->pickup end High-Temperature Incineration pickup->end

Caption: Workflow for the safe segregation and disposal of this compound waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Echinomycin
Reactant of Route 2
Echinomycin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.